Doxepin Hydrochloride
Description
This compound is a dibenzoxepin derivative and tricyclic antidepressant with antipruritic and sedative activities. Doxepin blocks the reuptake of norepinephrine and serotonin into presynaptic terminals thereby prolonging the availability of the monoaminergic neurotransmitters within the synaptic cleft and enhancing their action leading to sedative effects. Doxepin also has antagonistic effects on histamine (H1 and H2), 5-HT2, alpha-1 adrenergic, and muscarinic receptors. The antipruritic effect of this agent is the result mediated through inhibition of histamine receptors.
This compound is a dibenzoxepin-derivative tricyclic antidepressant (TCA). TCAs are structurally similar to phenothiazines. They contain a tricyclic ring system with an alkyl amine substituent on the central ring. In non-depressed individuals, doxepin does not affect mood or arousal, but may cause sedation. In depressed individuals, doxepin exerts a positive effect on mood. TCAs are potent inhibitors of serotonin and norepinephrine reuptake. Tertiary amine TCAs, such as doxepin and amitriptyline, are more potent inhibitors of serotonin reuptake than secondary amine TCAs, such as nortriptyline and desipramine. TCAs also down-regulate cerebral cortical β -adrenergic receptors and sensitize post-synaptic serotonergic receptors with chronic use. The antidepressant effects of TCAs are thought to be due to an overall increase in serotonergic neurotransmission. TCAs also block histamine H1 receptors, α 1-adrenergic receptors and muscarinic receptors, which accounts for their sedative, hypotensive and anticholinergic effects (e.g. blurred vision, dry mouth, constipation, urinary retention), respectively. Doxepin has less sedative and anticholinergic effects than amitriptyline. See toxicity section below for a complete listing of side effects. Doxepin may be used to treat depression and insomnia. Unlabeled indications include chronic and neuropathic pain, and anxiety. Doxepin may also be used as a second line agent to treat idiopathic urticaria.
See also: Doxepin (has active moiety).
Properties
IUPAC Name |
(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNSPTUQQIYJOT-SJDTYFKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045145 | |
| Record name | Doxepin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229-29-4, 4698-39-9 | |
| Record name | Doxepin hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxepin hydrochloride (E)-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004698399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxepin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Doxepin hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOXEPIN HYDROCHLORIDE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU61C5RH24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Doxepin Hydrochloride: A Deep Dive into its Neuronal Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxepin hydrochloride, a dibenzoxepine tricyclic compound, has been a subject of extensive research due to its multifaceted pharmacological profile. Initially recognized for its antidepressant properties, its application has expanded to include the treatment of anxiety, insomnia, and pruritus. This guide provides a comprehensive technical overview of the core mechanisms of action of this compound in neuronal circuits, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.
Core Mechanism of Action in Neuronal Circuits
This compound exerts its effects through a complex interplay of interactions with multiple neurotransmitter systems. Its primary mechanisms involve the inhibition of serotonin and norepinephrine reuptake, as well as potent antagonism at several key receptors. The clinical effects of doxepin are dose-dependent, with different mechanisms predominating at different concentrations.
Monoamine Reuptake Inhibition
At higher therapeutic doses (typically 75-300 mg/day) for depression and anxiety, doxepin functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the presynaptic terminal, doxepin increases the concentration of these neurotransmitters in the synaptic cleft.[1][2][3] This enhanced monoaminergic neurotransmission is believed to be the primary basis for its antidepressant and anxiolytic effects.[2][3]
Receptor Antagonism
Doxepin is a potent antagonist at several G protein-coupled receptors, contributing significantly to both its therapeutic effects and side-effect profile.
-
Histamine H1 Receptor Antagonism: Doxepin is one of the most potent H1 receptor antagonists known.[4] This high-affinity binding is responsible for its prominent sedative and hypnotic effects, making it effective for the treatment of insomnia at very low doses (3-6 mg).[4][5]
-
Muscarinic Acetylcholine Receptor Antagonism: Doxepin exhibits antagonistic activity at muscarinic acetylcholine receptors (M1-M5). This anticholinergic action contributes to common side effects such as dry mouth, blurred vision, and constipation.
-
α1-Adrenergic Receptor Antagonism: Blockade of α1-adrenergic receptors by doxepin can lead to orthostatic hypotension and dizziness.
Quantitative Data: Receptor Binding and Transporter Inhibition Affinities
The following table summarizes the binding affinities (Ki) and inhibition constants (IC50) of this compound for various neuronal targets. Lower Ki values indicate higher binding affinity.
| Target | Ki (nM) | Species | Reference |
| Monoamine Transporters | |||
| Serotonin Transporter (SERT) | 68 | Human | [6] |
| Norepinephrine Transporter (NET) | 29.5 | Human | [6] |
| Dopamine Transporter (DAT) | 39,800 | Human | [7] |
| Histamine Receptors | |||
| H1 Receptor | 0.24 | Human | [6] |
| H2 Receptor | - | - | - |
| H4 Receptor | 15,100 | Human | [7] |
| Muscarinic Acetylcholine Receptors | |||
| M1 Receptor | 18-38 | Human | [7] |
| M2 Receptor | 160-230 | Human | [7] |
| M3 Receptor | 25-52 | Human | [7] |
| M4 Receptor | 20-82 | Human | [7] |
| M5 Receptor | 5.6-75 | Human | [7] |
| Adrenergic Receptors | |||
| α1-Adrenergic Receptor | 24 | Human | [6] |
| α2-Adrenergic Receptor | - | - | - |
| Serotonin Receptors | |||
| 5-HT1A Receptor | - | - | - |
| 5-HT2A Receptor | - | - | - |
| 5-HT2C Receptor | - | - | - |
| 5-HT6 Receptor | - | - | - |
| 5-HT7 Receptor | - | - | - |
Note: Some Ki values were not available in the searched literature and are indicated by "-".
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for Receptor Affinity Determination
This assay is used to determine the binding affinity (Ki) of doxepin for various receptors.
Principle: This is a competitive binding assay where the ability of unlabeled doxepin to displace a specific radiolabeled ligand from its receptor is measured.
Materials:
-
Membrane preparations from cells expressing the receptor of interest (e.g., CHO-K1 cells transfected with human muscarinic receptor subtypes).
-
Radiolabeled ligand (e.g., [3H]QNB for muscarinic receptors).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the receptor membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled doxepin.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of doxepin. The IC50 value (concentration of doxepin that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. forhers.com [forhers.com]
- 4. drugs.com [drugs.com]
- 5. Efficacy and Safety of Doxepin 1 mg, 3 mg, and 6 mg in Adults with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Doxepin - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Receptor Binding Affinity and Selectivity Profile of Doxepin Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
Doxepin hydrochloride is a tricyclic agent with a complex and dose-dependent pharmacodynamic profile. Initially approved as an antidepressant, its clinical applications have expanded to include treatments for insomnia and pruritus, a versatility attributable to its promiscuous binding profile across a range of neurotransmitter receptors. At low doses (e.g., 3-6 mg), doxepin functions as a highly selective and potent histamine H1 receptor antagonist, which is the primary mechanism for its hypnotic effects[1][2][3][4]. At higher therapeutic doses for depression (e.g., 75-300 mg), its activity broadens to include the inhibition of serotonin and norepinephrine reuptake, alongside antagonism of adrenergic and muscarinic receptors, contributing to both its antidepressant efficacy and its side-effect profile[1][4][5]. This guide provides a comprehensive overview of doxepin's receptor binding affinities, selectivity, the experimental protocols used for these determinations, and the key signaling pathways involved.
Receptor Binding Affinity Profile
Doxepin's interaction with the human proteome is extensive. Its clinical effects are a direct consequence of its affinity for various G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The binding affinity is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a stronger binding affinity.
Histamine Receptor Affinity
Doxepin is distinguished by its exceptionally high affinity for the histamine H1 receptor, making it one of the most potent H1 antagonists known[6][7]. This interaction is several orders of magnitude greater than its affinity for other receptors and is responsible for its sedative properties[3]. Studies have consistently measured its affinity in the sub-nanomolar range.
Monoamine Transporter Affinity
At higher concentrations, doxepin inhibits the reuptake of norepinephrine and serotonin by binding to their respective transporters (NET and SERT), which is the principal mechanism for its antidepressant action[8][9][10]. It generally exhibits a relative selectivity for the norepinephrine transporter over the serotonin transporter[11].
Adrenergic, Muscarinic, and Serotonergic Receptor Affinity
Doxepin also acts as an antagonist at several other key receptors, which contributes to its therapeutic effects and, more significantly at higher doses, its side effects. These include alpha-1 adrenergic receptors, muscarinic acetylcholine receptors, and serotonin 5-HT2 receptors[8][11].
Quantitative Binding Data Summary
The following tables summarize the binding affinities of this compound at various human neurotransmitter receptors and transporters, compiled from in vitro studies using radioligand binding assays.
Table 1: Doxepin Affinity for Histamine and Adrenergic Receptors
| Receptor Subtype | Binding Affinity (Kd in nM) | Reference |
| Histamine H1 | 0.24 | [12] |
| Histamine H1 | 0.31 | [7] |
| Histamine H1 | 0.02 (high-affinity site) | [13] |
| Alpha-1 Adrenergic | 24 | [12] |
Table 2: Doxepin Affinity for Monoamine Transporters and Other Receptors
| Target | Binding Affinity (Ki in nM) | Reference |
| Serotonin Transporter (SERT) | ~200 | [14] |
| Muscarinic Acetylcholine | 18 (Amitriptyline reference) | [12] |
| Serotonin 5-HT2A/5-HT2C | Potent Antagonist | [11] |
Note: Affinity values can vary between studies due to different experimental conditions, tissue preparations, and radioligands used.
Dose-Dependent Selectivity Profile
A critical aspect of doxepin's pharmacology is its dose-dependent selectivity.
-
Low-Dose Profile (≤ 10 mg): At these doses, doxepin acts as a highly selective H1 receptor antagonist.[6][11] The plasma concentrations achieved are sufficient to saturate H1 receptors but are too low to significantly engage other targets, thus minimizing anticholinergic and cardiovascular side effects.[1][6]
-
High-Dose Profile (≥ 25 mg): As the dose increases, plasma concentrations rise to a level where doxepin loses its selectivity for the H1 receptor and begins to significantly occupy and inhibit monoamine transporters (NET, SERT) and antagonize alpha-1 adrenergic and muscarinic receptors.[3][6]
Caption: Logical flow of doxepin's dose-dependent receptor engagement and clinical outcomes.
Experimental Protocols: Radioligand Binding Assay
The receptor binding affinities of doxepin are primarily determined using in vitro radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.[15]
Principle
The assay measures the ability of an unlabeled compound (the "competitor," e.g., doxepin) to displace a radioactively labeled ligand ("radioligand") from its receptor. The amount of radioactivity bound to the receptor preparation is measured at various concentrations of the competitor, allowing for the calculation of the competitor's inhibitory concentration (IC50) and, subsequently, its inhibition constant (Ki).
Materials
-
Receptor Source: Homogenized tissue membranes from specific brain regions (e.g., human cortex) or cultured cells expressing the receptor of interest.[16][17]
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]mepyramine for H1 receptors or [3H]doxepin itself).[7][18]
-
Competitor: Unlabeled this compound dissolved in a suitable buffer across a wide range of concentrations.
-
Apparatus: Glass fiber filters, a vacuum filtration manifold (cell harvester), and a liquid scintillation counter.[15][17]
General Methodology (Competitive Binding)
-
Incubation: A fixed amount of the receptor preparation is incubated in assay tubes with a fixed concentration of the radioligand and varying concentrations of unlabeled doxepin.[15] Tubes for determining total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a saturating concentration of a known unlabeled ligand) are also prepared.
-
Equilibration: The mixture is incubated at a specific temperature for a set duration to allow the binding reaction to reach equilibrium.[15]
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This step separates the receptor-bound radioligand (which is trapped on the filter) from the free, unbound radioligand in the solution.[15][17]
-
Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.[17]
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity on each filter is counted using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of doxepin. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of doxepin that inhibits 50% of the specific binding of the radioligand). The IC50 is then converted to the Ki value using the Cheng-Prusoff equation.
Caption: Standard experimental workflow for a competitive radioligand binding assay.
Key Signaling Pathways
Doxepin's function as an antagonist or inverse agonist means it blocks the constitutive or agonist-induced signaling of its target receptors. The most relevant pathway, given its high-affinity interaction, is that of the histamine H1 receptor.
Histamine H1 Receptor Signaling
The H1 receptor is a canonical Gq/11-coupled GPCR. In the central nervous system, particularly in areas like the tuberomammillary nucleus (TMN) of the hypothalamus, histamine acts as an excitatory neurotransmitter promoting wakefulness.[3]
-
Activation: Histamine binds to the H1 receptor, causing a conformational change.
-
G-Protein Coupling: The activated receptor couples to the heterotrimeric G-protein Gq/11, promoting the exchange of GDP for GTP on the Gαq subunit.
-
Effector Activation: The Gαq-GTP subunit dissociates and activates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) in the cell membrane into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects: IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytoplasm. DAG, along with Ca2+, activates Protein Kinase C (PKC). These events lead to a cascade of phosphorylation and cellular responses that ultimately promote a state of arousal.
Doxepin, by acting as an antagonist/inverse agonist at the H1 receptor, prevents this signaling cascade, thereby inhibiting the arousal-promoting effects of histamine and inducing sleep.[3]
Caption: Doxepin blocks the H1 receptor Gq-coupled signaling pathway, preventing arousal.
References
- 1. preprints.org [preprints.org]
- 2. droracle.ai [droracle.ai]
- 3. Therapeutic rationale for low dose doxepin in insomnia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. preprints.org [preprints.org]
- 6. psychdb.com [psychdb.com]
- 7. Histamine H1 receptors in human brain labelled with [3H]doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Doxepin - Wikipedia [en.wikipedia.org]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. High-affinity binding of [3H]doxepin to histamine H1-receptors in rat brain: possible identification of a subclass of histamine H1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. [3H]doxepin interactions with histamine H1-receptors and other sites in guinea pig and rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Stereochemistry of a Classic Antidepressant: A Technical Guide to the Pharmacological Properties of Doxepin Hydrochloride Isomers
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacological properties of the (E)- and (Z)-isomers of doxepin hydrochloride, a well-established tricyclic antidepressant. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of the stereoselective interactions of doxepin isomers with key neuroreceptors and transporters, offering a comprehensive resource for advancing research and development in psychopharmacology.
Doxepin is commercially available as a mixture of geometric isomers, typically in an approximate 85:15 ratio of the (E)- to the (Z)-isomer.[1][2] Emerging research has highlighted significant differences in the pharmacological profiles of these two isomers, underscoring the importance of stereospecificity in drug action and design. This guide will delve into the distinct binding affinities, functional activities, and metabolic pathways of each isomer, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways.
Core Pharmacological Profile: A Tale of Two Isomers
The therapeutic effects and side-effect profile of doxepin are a composite of the individual actions of its (E)- and (Z)-isomers. These isomers exhibit differential affinities for a range of receptors and transporters, leading to distinct pharmacological activities.
Histamine H1 Receptor Antagonism: The Sedative Component
One of the most pronounced effects of doxepin is its potent antagonism of the histamine H1 receptor, which is primarily responsible for its sedative properties. Notably, this activity is stereoselective.
The (Z)-doxepin isomer demonstrates a significantly higher affinity for the histamine H1 receptor compared to the (E)-isomer.[3][4] One study found that the (Z)-isomer has an approximately 5.2-fold higher affinity for the wild-type H1 receptor.[3] This potent antihistaminic effect of the (Z)-isomer is a key contributor to the sedative effects of doxepin, making it effective for the treatment of insomnia.[1]
Monoamine Transporter Inhibition: The Antidepressant Engine
The antidepressant efficacy of doxepin stems from its ability to inhibit the reuptake of the neurotransmitters norepinephrine and serotonin in the synaptic cleft. This action is also isomer-dependent.
The (E)-doxepin isomer is a more potent inhibitor of the norepinephrine transporter (NET) , while the (Z)-doxepin isomer is more active as an inhibitor of the serotonin transporter (SERT) .[1][5] This differential activity highlights a division of labor between the two isomers in producing the overall antidepressant effect of the racemic mixture.
Quantitative Analysis: Receptor and Transporter Binding Affinities
To provide a clear comparison of the pharmacological profiles of the doxepin isomers, the following tables summarize their binding affinities (Ki values in nM) for key receptors and transporters. It is important to note that much of the publicly available data is for the racemic mixture of doxepin. Data for the individual isomers is less common, and the provided values are based on available research.
| Target | Doxepin (Racemic Mixture) Ki (nM) | (E)-Doxepin Ki (nM) | (Z)-Doxepin Ki (nM) | Reference |
| Histamine H1 Receptor | 0.24 | Higher than (Z)-isomer | 5.2-fold higher affinity than (E)-isomer | [3][6] |
| Serotonin Transporter (SERT) | 68 | Less potent than (Z)-isomer | More potent than (E)-isomer | [1][6] |
| Norepinephrine Transporter (NET) | 29.5 | More potent than (Z)-isomer | Less potent than (E)-isomer | [1][6] |
| Muscarinic Acetylcholine Receptors (M1-M5) | 83 | - | - | [6] |
| α1-Adrenergic Receptor | 24 | - | - | [6] |
Note: Specific Ki values for the individual isomers at SERT, NET, muscarinic, and adrenergic receptors are not consistently available in the public domain. The table reflects the qualitative descriptions of their relative potencies.
Metabolic Pathways: A Stereoselective Journey
The metabolism of doxepin is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver, and this process also exhibits stereoselectivity. Both isomers are N-demethylated to the active metabolite, desmethyldoxepin (nordoxepin), mainly by CYP2C19.[5][7] However, the hydroxylation of doxepin is specific to the (E)-isomer and is mediated by CYP2D6.[5][7] This differential metabolism can influence the plasma concentrations and duration of action of the individual isomers and their active metabolites.
Experimental Protocols
This section provides an overview of the methodologies used to determine the key pharmacological properties of the doxepin isomers.
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity of (E)- and (Z)-doxepin for the histamine H1 receptor.
Methodology: A receptor-bound ligand analysis coupled with high-performance liquid chromatography (HPLC) can be employed.[3]
-
Receptor Preparation: Human histamine H1 receptors are expressed in a suitable cell line (e.g., Sf9 insect cells or HEK293 mammalian cells) and cell membranes are prepared.
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) and varying concentrations of the test compounds ((E)-doxepin, (Z)-doxepin, or racemic doxepin).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
-
Isomer-Specific Analysis: To determine the relative binding of the isomers from a racemic mixture, the bound doxepin can be extracted from the receptor-ligand complex and the E/Z ratio can be quantified using HPLC.[3]
Neurotransmitter Transporter Uptake Assay
Objective: To measure the inhibitory potency of (E)- and (Z)-doxepin on the serotonin and norepinephrine transporters.
Methodology: A common method involves using cells stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).
-
Cell Culture: HEK293 cells stably expressing hSERT or hNET are cultured to confluence in appropriate cell culture plates.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the test compounds ((E)-doxepin or (Z)-doxepin).
-
Uptake Initiation: A radiolabeled substrate (e.g., [³H]-serotonin for SERT or [³H]-norepinephrine for NET) is added to the cells to initiate uptake.
-
Uptake Termination: After a defined incubation period, the uptake process is terminated by rapidly washing the cells with ice-cold buffer.
-
Quantification: The amount of radiolabeled substrate taken up by the cells is determined by liquid scintillation counting of the cell lysates.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is calculated.
Signaling Pathways
The differential receptor interactions of the doxepin isomers initiate distinct downstream signaling cascades.
Histamine H1 Receptor Signaling
Antagonism of the H1 receptor by doxepin, particularly the (Z)-isomer, blocks the canonical Gq-protein coupled signaling pathway.
Caption: Antagonism of the H1 receptor by (Z)-doxepin blocks Gq-protein activation and downstream signaling.
Serotonin Transporter (SERT) Inhibition
The (Z)-isomer of doxepin is a more potent inhibitor of SERT, leading to an increase in synaptic serotonin levels.
Caption: Inhibition of SERT by (Z)-doxepin increases synaptic serotonin, contributing to its antidepressant effect.
Norepinephrine Transporter (NET) Inhibition
The (E)-isomer of doxepin is more selective for inhibiting NET, resulting in elevated norepinephrine levels in the synapse.
Caption: Inhibition of NET by (E)-doxepin increases synaptic norepinephrine, contributing to its antidepressant effect.
Conclusion
The pharmacological properties of this compound are a clear illustration of the importance of stereochemistry in drug action. The distinct profiles of the (E)- and (Z)-isomers contribute differentially to the overall therapeutic effects and side-effect profile of this widely used antidepressant. A deeper understanding of these stereoselective interactions is crucial for the development of more targeted and effective therapeutics for depression, anxiety, and sleep disorders. This technical guide provides a foundational resource for researchers and drug developers working to innovate in the field of psychopharmacology.
References
- 1. Doxepin - Wikipedia [en.wikipedia.org]
- 2. Absolute bioavailability and stereoselective pharmacokinetics of doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding characteristics of the doxepin E/Z-isomers to the histamine H1 receptor revealed by receptor-bound ligand analysis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Insights into Antihistamine Binding Could Lead to More Effective Treatments | Technology Networks [technologynetworks.com]
- 5. ClinPGx [clinpgx.org]
- 6. selleckchem.com [selleckchem.com]
- 7. preprints.org [preprints.org]
Doxepin Hydrochloride in Neuropathic Pain Research: A Technical Guide
Introduction
Neuropathic pain, a complex chronic pain state arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1][2] Tricyclic antidepressants (TCAs) have long been a cornerstone in the management of neuropathic pain, with their analgesic properties being independent of their antidepressant effects.[1][3] Doxepin hydrochloride, a tertiary amine TCA, has demonstrated efficacy in this domain.[4][5] However, systemic administration of TCAs is often limited by a challenging side-effect profile, including sedation, dry mouth, and blurred vision.[1] This has spurred research into alternative delivery methods, particularly topical application, which aims to deliver the analgesic agent directly to the affected area, thereby minimizing systemic absorption and adverse effects.[6] This guide provides an in-depth technical overview of the research on this compound for neuropathic pain, focusing on its mechanism of action, experimental protocols, and clinical findings.
Mechanism of Action
The analgesic effect of doxepin in neuropathic pain is multifactorial, involving several distinct pharmacological actions at the molecular level. While the precise mechanisms are not fully elucidated, the primary pathways are understood to be:
-
Inhibition of Serotonin and Norepinephrine Reuptake: Doxepin blocks the reuptake of serotonin (5-HT) and norepinephrine (NE) at synaptic terminals, particularly within the descending spinal pain pathways.[5][7][8] This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their inhibitory effect on pain signals ascending to the brain.[5] Tertiary amines like doxepin tend to inhibit serotonin reuptake to a greater degree than norepinephrine.[5]
-
Voltage-Gated Sodium Channel Blockade: Doxepin is a potent blocker of voltage-gated sodium channels.[9] This action is thought to contribute significantly to its analgesic and local anesthetic effects by stabilizing neuronal membranes and reducing ectopic discharges from damaged nerves, a key feature of neuropathic pain.[9]
-
Receptor Antagonism: Doxepin interacts with a variety of other receptors, which contributes to both its therapeutic and side-effect profile:
-
Histamine H1 and H2 Receptor Antagonism: Doxepin is a very potent H1 receptor antagonist, which is largely responsible for its sedative effects.[7][9] This property may also contribute to its analgesic effects through anti-inflammatory actions.
-
α1-Adrenergic Receptor Antagonism: Blockade of these receptors can contribute to orthostatic hypotension.[1]
-
Muscarinic Acetylcholine Receptor Antagonism: This anticholinergic activity is responsible for side effects like dry mouth, blurred vision, and constipation.[9]
-
The following diagram illustrates the primary mechanisms of action of doxepin at the neuronal synapse.
Experimental Protocols
Research into topical doxepin for neuropathic pain has primarily utilized randomized, double-blind, placebo-controlled trial designs to assess efficacy and safety. The following protocol is a synthesized representation based on published studies.[3][10][11]
Objective: To compare the analgesic efficacy and side effects of topically applied this compound cream with a placebo cream in patients with chronic neuropathic pain.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Adult patients (e.g., aged 18-80) with a diagnosis of neuropathic pain (e.g., diabetic neuropathy, postherpetic neuralgia) for a duration of at least 3 months. Pain intensity at baseline is typically required to be moderate to severe (e.g., ≥4 on a 0-10 numerical rating scale).
-
Randomization and Blinding: Patients are randomly assigned to receive either active doxepin cream or an identical-appearing placebo cream. Both patients and investigators remain blinded to the treatment allocation throughout the study.
-
Intervention:
-
Outcome Measures:
-
Primary Outcome: Change in average daily pain intensity from baseline to the final week of treatment, measured using a 0-10 Visual Analogue Scale (VAS) or Numerical Rating Scale (NRS).[3]
-
Secondary Outcomes:
-
-
Data Analysis:
-
Comparison of mean pain scores between the treatment and placebo groups at baseline and at the end of the study using a parametric t-test.
-
Comparison of the change in pain scores from baseline within each group.
-
Statistical significance is typically set at p < 0.05.[3]
-
The workflow for such a clinical trial is depicted below.
Quantitative Data Presentation
Clinical studies have provided quantitative evidence supporting the efficacy of topical doxepin in reducing neuropathic pain. The data below is summarized from key randomized controlled trials.
Table 1: Efficacy of Topical Doxepin in Neuropathic Pain
| Study | Intervention | N (Doxepin/Placebo) | Baseline Pain Score (VAS, 0-10) (Mean ± SD) | Final Pain Score (VAS, 0-10) (Mean ± SD) | Mean Change in Pain Score | p-value (vs. Placebo) |
| McCleane G. (2000)[3] | Doxepin HCl 5% Cream | 16 / 14 | 6.81 ± 1.63 | 5.63 ± 2.45 | -1.18 | < 0.01 |
| Placebo | 6.71 ± 1.73 | 6.64 ± 2.06 | -0.07 | |||
| McCleane G. (2000)[10][12] | Doxepin HCl 3.3% Cream | 41 / 36 | N/A | N/A | -0.90 (95% CI 0.34-1.46) | Significant |
Note: Data is extracted and compiled from the referenced studies.[3][10][12] N represents the number of patients who completed the study.
Table 2: Adverse Effects of Topical Doxepin vs. Placebo
| Study | Intervention | Drowsiness (Change in VAS) | Local Irritation/Burning | Systemic Side Effects |
| McCleane G. (2000)[3] | Doxepin HCl 5% Cream | No significant difference | 1 patient (transient burning) | Minor effects in 3 patients |
| Placebo | No significant difference | Not reported | Not reported | |
| McCleane G. (2000)[10] | Doxepin HCl 3.3% Cream | Not significantly different from placebo | Increased burning pain score from baseline (transient) | Side effects less common than with oral administration |
Note: Studies consistently report that topical doxepin is well-tolerated, with a notable lack of significant systemic side effects like drowsiness, which are common with oral TCA administration.[3][6][10]
Descending Pain Modulation Pathway
The analgesic action of TCAs like doxepin is heavily reliant on their ability to modulate the descending inhibitory pain pathways. These pathways originate in the brainstem (e.g., periaqueductal gray and raphe nuclei) and project down to the dorsal horn of the spinal cord.[13] By increasing the availability of norepinephrine and serotonin, doxepin strengthens the inhibition of incoming pain signals from peripheral nerves at the level of the spinal cord.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. General Pathways of Pain Sensation and the Major Neurotransmitters Involved in Pain Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. magistralbr.caldic.com [magistralbr.caldic.com]
- 4. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. primarycarenotebook.com [primarycarenotebook.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Doxepin prevents the Expression and Development of Paclitaxel-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxepin - Wikipedia [en.wikipedia.org]
- 10. Topical application of this compound, capsaicin and a combination of both produces analgesia in chronic human neuropathic pain: a randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Antidepressants for neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pain Modulation and Mechanisms (Section 2, Chapter 8) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
The Dose-Dependent Dichotomy of Doxepin: A Technical Guide to its Antihistaminic and Antidepressant Actions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxepin, a tricyclic compound, exhibits a remarkable dose-dependent duality in its pharmacological effects. At low doses (typically 1-6 mg), it functions as a potent and selective antagonist of the histamine H1 receptor, rendering it an effective hypnotic for the treatment of insomnia. Conversely, at higher doses (≥25 mg), its primary mechanism shifts to the inhibition of serotonin and norepinephrine reuptake, consistent with its classification as a tricyclic antidepressant. This guide provides an in-depth technical exploration of the distinct molecular and clinical profiles of doxepin at varying dosages, with a focus on its antihistaminic versus antidepressant effects. We present a comprehensive analysis of its receptor binding affinities, detailed experimental protocols for assessing its activity, and a visualization of the key signaling pathways involved.
Introduction
Doxepin has been a subject of clinical interest for decades, initially as an antidepressant and more recently as a novel treatment for insomnia at significantly lower doses.[1][2] This unique pharmacological profile stems from its differential affinity for various neurotransmitter receptors and transporters at different concentrations.[3][4] Understanding this dose-response relationship is critical for the rational design of clinical trials and the development of new therapeutic applications. This technical guide aims to provide a comprehensive resource for researchers and drug development professionals by dissecting the molecular mechanisms that underpin the distinct clinical effects of low-dose and high-dose doxepin.
Quantitative Analysis of Receptor Binding Affinities
The pharmacological actions of doxepin are a direct consequence of its binding to a range of neuroreceptors. The following table summarizes the in vitro binding affinities (Ki values) of doxepin for key molecular targets. Lower Ki values indicate higher binding affinity.
| Receptor/Transporter | Doxepin Ki (nM) | Primary Associated Effect | Reference |
| Histamine H1 Receptor | 0.21 - 0.8 | Antihistaminic (Hypnotic) | [3][5] |
| Serotonin Transporter (SERT) | 36 - 129 | Antidepressant | [5] |
| Norepinephrine Transporter (NET) | 28 - 77.5 | Antidepressant | [5] |
| Serotonin 5-HT2A Receptor | 2.7 - 14 | Antidepressant/Sleep Modulation | [5] |
| Serotonin 5-HT2C Receptor | 10 - 46 | Antidepressant/Anxiolytic | [5] |
| Alpha-1 Adrenergic Receptor | 1.8 - 12 | Sedation, Hypotension | [5][6] |
| Muscarinic M1-M5 Receptors | 5.6 - 230 | Anticholinergic Side Effects | [5][6] |
Table 1: Doxepin Receptor Binding Affinities. This table clearly illustrates the significantly higher affinity of doxepin for the histamine H1 receptor compared to the serotonin and norepinephrine transporters, explaining its potent antihistaminic effects at low doses.
Clinical Efficacy of Low-Dose Doxepin in Insomnia: Polysomnography Data
The hypnotic effects of low-dose doxepin have been extensively studied in randomized, placebo-controlled clinical trials utilizing polysomnography (PSG) to objectively measure sleep parameters.
| Study/Dose | Wake After Sleep Onset (WASO) - Change from Baseline (min) | Total Sleep Time (TST) - Change from Baseline (min) | Latency to Persistent Sleep (LPS) - Change from Baseline (min) | Reference |
| Roth et al. (Adults) - 3 mg | -21.4 | +25.4 | -6.4 (statistically significant) | [7][8] |
| Roth et al. (Adults) - 6 mg | -25.4 | +32.2 | -7.6 (statistically significant) | [7][9] |
| Krystal et al. (Adults) - 3 mg | -26 | Not Reported | -13 (not statistically significant) | [10] |
| Krystal et al. (Adults) - 6 mg | -31 | +51 | -13 (statistically significant) | [10] |
| Scharf et al. (Elderly) - 1 mg | -16.2 | +23.4 | Not Statistically Significant | [11] |
| Scharf et al. (Elderly) - 3 mg | -24.8 | +35.4 | Not Statistically Significant | [11] |
| Scharf et al. (Elderly) - 6 mg | -26.3 | +39.6 | Not Statistically Significant | [11] |
Table 2: Summary of Polysomnography Data from Low-Dose Doxepin Clinical Trials. The data consistently demonstrate a significant improvement in sleep maintenance (reduced WASO and increased TST) with low-dose doxepin. Effects on sleep onset (LPS) are less consistent.[7][8][9][10][11]
Experimental Protocols
Radioligand Binding Assay for Doxepin
This protocol outlines a standard method for determining the binding affinity of doxepin for a target receptor, such as the histamine H1 receptor.[12][13][14][15]
Objective: To determine the equilibrium dissociation constant (Ki) of doxepin for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [3H]-pyrilamine for H1 receptor)
-
Unlabeled doxepin hydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a crude membrane fraction by differential centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In triplicate, prepare tubes containing:
-
Total Binding: Cell membranes, radioligand.
-
Nonspecific Binding: Cell membranes, radioligand, and a high concentration of a non-radiolabeled competing ligand.
-
Displacement: Cell membranes, radioligand, and varying concentrations of unlabeled doxepin.
-
-
Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the concentration of doxepin to determine the IC50 (concentration of doxepin that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Polysomnography (PSG) in Insomnia Clinical Trials
This protocol describes the standard methodology for conducting polysomnography to assess the efficacy of hypnotic agents like low-dose doxepin.[16][17][18][19]
Objective: To objectively measure sleep parameters and assess the effects of a drug on sleep architecture.
Parameters Recorded:
-
Electroencephalogram (EEG): To monitor brain wave activity and determine sleep stages.
-
Electrooculogram (EOG): To record eye movements, particularly rapid eye movements (REM).
-
Electromyogram (EMG): To measure muscle tone, typically from the chin and legs.
-
Electrocardiogram (ECG): To monitor heart rate and rhythm.
-
Respiratory Effort: Using thoracic and abdominal belts to measure breathing movements.
-
Airflow: Using a nasal/oral thermistor or pressure transducer.
-
Oxygen Saturation (SpO2): Using a pulse oximeter.
-
Body Position: Using a position sensor.
Procedure:
-
Patient Preparation: The patient arrives at the sleep laboratory in the evening. Electrodes and sensors are attached to the scalp, face, chest, and legs.
-
Calibration: Before "lights out," a series of biocalibrations are performed to ensure all signals are being recorded accurately.
-
Recording: The patient is allowed to sleep while data from all channels are continuously recorded throughout the night. A trained technologist monitors the recording in real-time.
-
Scoring: The following morning, the recorded data is scored by a registered polysomnographic technologist according to standardized criteria (e.g., American Academy of Sleep Medicine scoring manual). Sleep is staged into Wake, N1, N2, N3 (slow-wave sleep), and REM.
-
Data Extraction: Key sleep parameters are calculated from the scored data, including:
-
Wake After Sleep Onset (WASO): Total time spent awake after initially falling asleep.
-
Total Sleep Time (TST): Total duration of all sleep stages.
-
Latency to Persistent Sleep (LPS): Time from "lights out" to the first 20 consecutive epochs of sleep.
-
Sleep Efficiency (SE): TST divided by the total time in bed.
-
Sleep Architecture: Percentage of time spent in each sleep stage.
-
Signaling Pathways
Antihistaminic Effect of Low-Dose Doxepin
At low doses, doxepin's primary action is the blockade of the histamine H1 receptor in the central nervous system. Histamine is a key wake-promoting neurotransmitter. By antagonizing the H1 receptor, doxepin inhibits the downstream signaling cascade that promotes arousal, thereby facilitating sleep.[20]
Antidepressant Effect of High-Dose Doxepin
At higher doses, doxepin's mechanism of action expands to include the inhibition of serotonin and norepinephrine reuptake at the synaptic cleft.[6][21][22] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their signaling and ultimately producing an antidepressant effect.
Conclusion
Doxepin's pharmacological profile is a compelling example of how dosage can fundamentally alter the clinical application of a drug. At low doses, its potent and selective histamine H1 receptor antagonism provides a targeted and effective treatment for insomnia with a favorable side-effect profile. At higher doses, its broader action on serotonin and norepinephrine transporters aligns with its established role as a tricyclic antidepressant. This technical guide has provided a detailed overview of the quantitative data, experimental methodologies, and signaling pathways that differentiate these two therapeutic modalities. A thorough understanding of this dose-dependent dichotomy is paramount for the continued exploration of doxepin's therapeutic potential and for the development of novel, targeted pharmacological interventions.
References
- 1. ClinPGx [clinpgx.org]
- 2. Therapeutic rationale for low dose doxepin in insomnia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. preprints.org [preprints.org]
- 5. Doxepin - Wikipedia [en.wikipedia.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Efficacy and Safety of Doxepin 1 mg, 3 mg, and 6 mg in Adults with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of doxepin 3 mg on sleep latency: a pooled analysis of two phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. magistralbr.caldic.com [magistralbr.caldic.com]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Receptor-Ligand Binding Assays [labome.com]
- 16. utmb.edu [utmb.edu]
- 17. academic.oup.com [academic.oup.com]
- 18. aastweb.org [aastweb.org]
- 19. Polysomnography: Overview of Polysomnography, Parameters Monitored, Staging of Sleep [emedicine.medscape.com]
- 20. Articles [globalrx.com]
- 21. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. What is the mechanism of this compound? [synapse.patsnap.com]
Doxepin Hydrochloride: A Comprehensive Analysis of its Molecular Targets Beyond Monoamine Transporters
For Immediate Release
Shanghai, China – November 10, 2025 – A new in-depth technical guide released today offers researchers, scientists, and drug development professionals a comprehensive overview of the molecular targets of the tricyclic antidepressant doxepin hydrochloride, extending beyond its well-documented effects on monoamine transporters. This whitepaper provides a detailed examination of doxepin's potent antagonistic activity at various G-protein coupled receptors, which contributes significantly to its overall pharmacological profile, including its sedative, anxiolytic, and antipsychotic properties.
This compound, a widely prescribed medication for depression and anxiety, also exhibits high affinity for several other physiologically important receptors. This guide summarizes the extensive polypharmacology of doxepin, presenting quantitative data on its binding affinities, detailing the experimental protocols used to determine these interactions, and visualizing the associated signaling pathways.
Multi-Receptor Antagonism of Doxepin
Doxepin's therapeutic effects and side-effect profile are a consequence of its interactions with a broad range of molecular targets. Beyond its primary action as an inhibitor of serotonin and norepinephrine reuptake, doxepin is a potent antagonist at histamine, serotonin, adrenergic, and muscarinic acetylcholine receptors.[1][2] This multi-receptor activity underscores the complexity of its mechanism of action and provides a rationale for its diverse clinical applications.[3]
Histamine Receptor Antagonism
Doxepin is an exceptionally potent antagonist of the histamine H1 receptor, with a sub-nanomolar binding affinity (Ki) that makes it one of the most powerful antihistamines available.[3] This strong H1 receptor blockade is primarily responsible for its sedative effects, making low-dose doxepin an effective treatment for insomnia.[3] Doxepin also demonstrates affinity for H2, H3, and H4 histamine receptors, albeit at significantly lower potencies compared to the H1 receptor.
Serotonin Receptor Antagonism
Doxepin acts as an antagonist at several serotonin (5-HT) receptor subtypes, most notably the 5-HT2A and 5-HT2C receptors.[4] Antagonism of these receptors is thought to contribute to its anxiolytic and antipsychotic properties, as well as its effects on sleep architecture.[5]
Adrenergic Receptor Antagonism
The antagonistic activity of doxepin at α1-adrenergic receptors can lead to cardiovascular side effects such as orthostatic hypotension.[1] This interaction is a common feature of many tricyclic antidepressants.
Muscarinic Acetylcholine Receptor Antagonism
Doxepin is an antagonist of muscarinic acetylcholine receptors (M1-M5), which is responsible for the anticholinergic side effects commonly associated with tricyclic antidepressants, such as dry mouth, blurred vision, and constipation.[1]
Other Molecular Targets
In addition to the aforementioned receptors, doxepin has been shown to interact with other molecular targets, including the human Ether-à-go-go-Related Gene (hERG) potassium channel and voltage-gated sodium channels.[4][6] Inhibition of the hERG channel can lead to QT interval prolongation and an increased risk of cardiac arrhythmias.[6]
Quantitative Analysis of Doxepin's Binding Affinities
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for its various molecular targets. This quantitative data allows for a direct comparison of doxepin's potency at each site.
Table 1: Doxepin Binding Affinities (Ki) for Histamine Receptors
| Receptor | Ki (nM) | Species |
| H1 | 0.09 - 0.24 | Human |
| H2 | 174 | Human |
| H3 | 39,800 | Human |
| H4 | 15,100 | Human |
| Data sourced from multiple studies.[4] |
Table 2: Doxepin Binding Affinities (Ki) for Serotonin Receptors
| Receptor | Ki (nM) | Species |
| 5-HT1A | 136 | Human |
| 5-HT2A | 8.8 - 200 | Human |
| 5-HT2C | 11 - 27 | Human |
| Data sourced from multiple studies.[4] |
Table 3: Doxepin Binding Affinities (Ki) for Adrenergic Receptors
| Receptor | Ki (nM) | Species |
| α1 | 24 | Human |
| α2 | 3,100 | Human |
| Data sourced from multiple studies.[2][4] |
Table 4: Doxepin Binding Affinities (Ki) for Muscarinic Acetylcholine Receptors
| Receptor | Ki (nM) | Species |
| M1 | 18 - 38 | Human |
| M2 | 160 - 230 | Human |
| M3 | 25 - 52 | Human |
| M4 | 20 - 82 | Human |
| M5 | 5.6 - 75 | Human |
| Data sourced from multiple studies.[4] |
Table 5: Doxepin Activity at Other Molecular Targets
| Target | Activity (IC50) | Species |
| hERG Channel | 6,500 nM | Human |
| Data sourced from multiple studies.[4] |
Experimental Protocols
The determination of doxepin's binding affinities and functional activities relies on a variety of in vitro pharmacological assays. Below are generalized protocols for the key experimental techniques cited in this guide.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to quantify the interaction of a drug with its receptor. These assays typically involve the use of a radiolabeled ligand that binds specifically to the target receptor. The binding of this radioligand can be displaced by an unlabeled compound, such as doxepin, in a concentration-dependent manner.
General Protocol for Competition Radioligand Binding Assay:
-
Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [3H]-pyrilamine for H1 receptors, [3H]-ketanserin for 5-HT2A receptors, [3H]-prazosin for α1-adrenergic receptors, or [3H]-QNB for muscarinic receptors) and varying concentrations of the unlabeled competitor drug (doxepin).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assays (Calcium Flux)
Functional assays measure the biological response of a cell upon receptor activation or inhibition. For Gq-coupled receptors, such as H1, 5-HT2A, α1-adrenergic, and M1, M3, and M5 muscarinic receptors, antagonism by doxepin can be measured by its ability to block agonist-induced increases in intracellular calcium.
General Protocol for Calcium Flux Assay:
-
Cell Culture: Cells stably expressing the receptor of interest are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (doxepin) or vehicle.
-
Agonist Stimulation: A known agonist for the receptor is added to the wells to stimulate an increase in intracellular calcium.
-
Signal Detection: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The ability of doxepin to inhibit the agonist-induced calcium flux is quantified to determine its functional potency (IC50).
Signaling Pathways of Doxepin's Off-Target Receptors
The antagonism of G-protein coupled receptors by doxepin disrupts their downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways for the major receptor families targeted by doxepin.
Histamine H1 Receptor Signaling (Gq-coupled)
The H1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein.[7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[7] Doxepin, as an antagonist, blocks these downstream effects.
5-HT2A Receptor Signaling (Gq-coupled)
Similar to the H1 receptor, the 5-HT2A receptor is primarily coupled to the Gq signaling pathway.[8] Its activation leads to PLC-mediated generation of IP3 and DAG, resulting in increased intracellular calcium and PKC activation.[8] Doxepin's antagonism of the 5-HT2A receptor inhibits this cascade.
References
- 1. innoprot.com [innoprot.com]
- 2. Synthesis and pharmacological identification of neutral histamine H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of acetylcholine muscarinic M1 receptor function by the M1-selective ligand muscarinic toxin 7 (MT-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. Functional analysis of a novel antagonistic antibody against the short epitope of the α1A-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
In Vitro Effects of Doxepin Hydrochloride on Glial Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of doxepin hydrochloride on glial cell activation, with a focus on microglia and astrocytes. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes complex biological pathways and workflows to support further research and drug development in neuroinflammation and related neurological disorders.
Executive Summary
This compound, a tricyclic antidepressant, has demonstrated anti-inflammatory properties in vitro by modulating glial cell activation. Key findings indicate that doxepin can inhibit microglial activation and suppress the release of pro-inflammatory cytokines. Notably, its mechanism of action appears to involve the phosphatidylinositol-3-kinase (PI3K)-mediated protein kinase B (Akt) signaling pathway. This guide consolidates the current understanding of these effects to provide a clear and actionable resource for the scientific community.
Quantitative Data Summary
The following tables summarize the quantitative findings from in vitro studies on the effects of this compound on various markers of glial cell activation.
Table 2.1: Effect of Doxepin on Microglial Activation in an Astrocyte-Microglia Co-Culture Model
| Cell Model | Doxepin Concentration | Treatment Condition | Outcome Measure | Result | Reference |
| Primary rat astrocyte-microglia co-culture (M30, "pathological") | 10 ng/mL | 2-hour incubation | Percentage of activated microglia | Significant reduction in activated microglia and a parallel increase in resting microglia. | [1][2][3] |
| Primary rat astrocyte-microglia co-culture (M30, "pathological") with IFN-β pre-treatment | 10 ng/mL | 2-hour co-incubation after 22-hour IFN-β (2000 U/mL) pre-incubation | Percentage of activated microglia | Highly significant reduction in microglial activation and an increase in resting ramified microglia. | [1][2][3] |
Table 2.2: Effect of Doxepin on Pro-Inflammatory Cytokine and Nitric Oxide Production
| Cell Model | Doxepin Concentration | Inducing Agent | Outcome Measure | Result | Reference |
| Primary rat astrocyte-microglia co-culture (M30, "pathological") | 10 ng/mL | Endogenous inflammation in the co-culture | TNF-α and IL-6 levels (ELISA) | No significant effect. | [1][2][3] |
| Rat C6-glioma cells | Not specified | Lipopolysaccharide (LPS) | TNF-α and Interleukin-1β (IL-1β) levels | Suppression of LPS-induced augmentation of cytokine levels. | [4] |
| Primary rat astrocyte-microglia co-culture (M5 and M30) | 10 ng/mL | None | Nitric Oxide (NO) concentration (Griess assay) | No significant changes in NO₂⁻ concentrations. | [1] |
Table 2.3: Effect of Doxepin on Cell Viability
| Cell Model | Doxepin Concentration | Treatment Duration | Outcome Measure | Result | Reference |
| Primary rat astrocyte-microglia co-culture (M5 and M30) | 10 ng/mL | 2 hours | Glial cell viability (MTT assay) | No cytotoxic effects observed. | [1][2][3] |
Experimental Protocols
This section details the methodologies employed in the cited studies to investigate the in vitro effects of this compound on glial cells.
Primary Astrocyte-Microglia Co-Culture and Treatment
This protocol was used to assess the impact of doxepin on microglial activation in a model mimicking physiological and pathological conditions.[1][2][3]
-
Cell Culture Preparation: Primary astrocyte and microglia cultures were prepared from the cerebral cortex of neonatal Wistar rats.
-
Co-Culture Establishment: Two co-culture conditions were established:
-
M5 ("Physiological"): Containing 5% microglia.
-
M30 ("Pathological/Inflammatory"): Containing 30% microglia.
-
-
Doxepin Treatment: Cultures were incubated with 10 ng/mL of this compound for 2 hours.
-
Interferon-β (IFN-β) Co-Treatment: To investigate the effects on IFN-β treated cells, cultures were pre-incubated with 2000 U/mL of IFN-β for 22 hours, followed by a co-incubation with 10 ng/mL doxepin for the final 2 hours.
-
Control Groups: Untreated co-cultures were used as controls.
LPS-Induced Inflammation in C6-Glioma Cells
This protocol was designed to understand the protective mechanism of doxepin against inflammatory damage in a glioma cell line.[4]
-
Cell Culture: Rat C6-glioma cells were cultured in appropriate media.
-
Inflammatory Induction: Inflammation was induced by exposing the C6-glioma cells to lipopolysaccharide (LPS).
-
Doxepin Treatment: Doxepin was administered to the LPS-treated cells to assess its anti-inflammatory effects.
-
PI3K/Akt Pathway Inhibition: In some experiments, a PI3K inhibitor (LY294002) was used to confirm the involvement of this signaling pathway.
Measurement of Glial Cell Viability (MTT Assay)
Cell viability was assessed to rule out cytotoxic effects of the treatments.[1][2][3]
-
MTT Reagent Addition: Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well.
-
Incubation: The plates were incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader to quantify the number of viable cells.
Evaluation of Microglial Activation (Immunocytochemistry)
This method was used to visualize and quantify the activation state of microglia.[1][2][3]
-
Cell Fixation: The cultured cells were fixed with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilization and Blocking: The cell membranes were permeabilized, and non-specific antibody binding sites were blocked.
-
Primary Antibody Incubation: The cells were incubated with a primary antibody specific for a microglial marker (e.g., Iba1).
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody was added to bind to the primary antibody.
-
Imaging and Analysis: The cells were imaged using a fluorescence microscope, and the morphology of microglia (ramified/resting vs. amoeboid/activated) was analyzed to determine the activation state.
Quantification of Cytokine Levels (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) was performed to measure the concentration of pro-inflammatory cytokines in the cell culture supernatants.[1][2][3]
-
Sample Collection: The cell culture supernatant was collected after the treatment period.
-
ELISA Procedure: The supernatant was analyzed using commercially available ELISA kits for TNF-α and IL-6, following the manufacturer's instructions.
-
Data Analysis: The concentrations of the cytokines were determined by comparing the sample absorbance to a standard curve.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using Graphviz, illustrate key experimental workflows and the proposed signaling pathway for doxepin's anti-inflammatory effects.
Caption: Experimental workflow for in vitro studies of doxepin on glial cells.
Caption: Proposed PI3K/Akt signaling pathway for doxepin's anti-inflammatory effects.
Discussion and Future Directions
The compiled evidence strongly suggests that this compound exerts anti-inflammatory effects on glial cells in vitro. It effectively reduces microglial activation, a key process in neuroinflammation.[1][2][3] While it did not alter TNF-α and IL-6 levels in an astrocyte-microglia co-culture model of ongoing inflammation, it did suppress the induction of TNF-α and IL-1β in LPS-stimulated C6-glioma cells.[1][4] This discrepancy may be due to differences in the cell models and inflammatory stimuli used.
A significant finding is the implication of the PI3K/Akt signaling pathway in doxepin's mechanism of action.[4] Doxepin appears to counteract the LPS-induced suppression of Akt phosphorylation, thereby mitigating the inflammatory response. Further research is warranted to fully elucidate the downstream targets of this pathway that are modulated by doxepin.
While studies on doxepin's effect on nitric oxide production by glial cells are limited, one study found no significant impact at the concentration tested.[1] The effects of doxepin on other critical signaling pathways, such as NF-κB and MAPK, in glial cells remain an area for future investigation.
References
- 1. Inhibition of Microglial Activation by Amitriptyline and Doxepin in Interferon-β Pre-Treated Astrocyte–Microglia Co-Culture Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Microglial Activation by Amitriptyline and Doxepin in Interferon-β Pre-Treated Astrocyte-Microglia Co-Culture Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effects of this compound against LPS-induced C6-glioma cell inflammatory reaction by PI3K-mediated Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxepin Hydrochloride's Impact on Cytokine Expression in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of doxepin hydrochloride's effects on cytokine expression within the central nervous system (CNS). Doxepin, a tricyclic antidepressant, has demonstrated significant anti-inflammatory properties, primarily through the modulation of pro-inflammatory cytokines. This document synthesizes findings from key in vitro and in vivo studies, presenting quantitative data, detailed experimental protocols, and an examination of the underlying molecular mechanisms, with a focus on the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Introduction
Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators such as cytokines, is increasingly implicated in the pathophysiology of a wide range of neurological and psychiatric disorders. Cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), play a pivotal role in orchestrating the inflammatory response within the CNS.[1] Tricyclic antidepressants (TCAs), such as this compound, have long been used for their mood-stabilizing effects.[2][3] Emerging evidence, however, suggests that their therapeutic efficacy may, in part, be attributed to their ability to modulate neuroinflammatory processes.[2][3] This guide delves into the specific impact of this compound on cytokine expression in the CNS, providing a detailed analysis of the available scientific evidence.
Quantitative Data on Cytokine Modulation
The following tables summarize the quantitative effects of this compound on the expression of key pro-inflammatory cytokines in various experimental models.
Table 1: Effect of this compound on Cytokine Levels in LPS-Stimulated C6-Glioma Cells
| Treatment Group | TNF-α Level (pg/mg protein) | IL-1β Level (pg/mg protein) | Reference |
| Control | Undisclosed | Undisclosed | [4] |
| LPS (1 µg/mL) | Significantly Increased | Significantly Increased | [4] |
| Doxepin (10 µM) + LPS (1 µg/mL) | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS | [4] |
Note: The study by Tao et al. (2020) demonstrated a significant, dose-dependent reduction in LPS-induced TNF-α and IL-1β protein levels with doxepin pre-treatment. The exact quantitative values were not provided in the abstract, but the suppressive effect was clearly stated.[4]
Table 2: Effect of this compound on Cytokine Levels in an In Vivo Stress Model (Rat Hippocampus)
| Treatment Group | TNF-α Level (pg/µg protein) | Reference |
| Control | ~1.5 | [5][6] |
| Stress | ~3.0 (Significantly Increased vs. Control) | [5][6] |
| Doxepin (1 mg/kg) + Stress | ~1.7 (Significantly Decreased vs. Stress) | [5][6] |
| Doxepin (5 mg/kg) + Stress | No Significant Difference vs. Stress | [6] |
| Doxepin (10 mg/kg) + Stress | No Significant Difference vs. Stress | [6] |
Note: Azadbakht et al. (2016) observed that a low dose of doxepin (1 mg/kg) significantly attenuated the stress-induced increase in hippocampal TNF-α levels.[5][6] However, higher doses (5 and 10 mg/kg) did not produce the same effect, suggesting a dose-dependent and potentially biphasic response.[6]
Table 3: Effect of this compound on Cytokine Levels in Astrocyte-Microglia Co-cultures
| Treatment Group | TNF-α Concentration | IL-6 Concentration | Reference |
| Control | No significant change | No significant change | [7][8] |
| Doxepin (10 ng/mL) | No significant change | No significant change | [7][8] |
Note: In a study by Wolf et al. (2023), incubation with doxepin did not significantly alter the levels of TNF-α and IL-6 in either physiological (M5) or pathological (M30) astrocyte-microglia co-cultures.[7][8] This finding contrasts with the results from other models and may be attributable to the specific experimental conditions, such as the absence of a strong inflammatory stimulus like LPS in the doxepin-only treatment groups.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Model: LPS-Induced Inflammation in C6-Glioma Cells
This protocol is based on the methodology described by Tao et al. (2020).[4]
-
Cell Culture: Rat C6-glioma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Doxepin Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. A control group receives no treatment, and an LPS-only group is included.
-
Cytokine Measurement (ELISA): The concentrations of TNF-α and IL-1β in the cell culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions. Protein concentrations of cell lysates are determined using a BCA protein assay kit for normalization.
-
Western Blot Analysis: To investigate the signaling pathway, cell lysates are collected and subjected to SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with primary antibodies against total and phosphorylated forms of Akt and other relevant proteins. Horseradish peroxidase-conjugated secondary antibodies are used for detection, and bands are visualized using an enhanced chemiluminescence (ECL) system.
In Vivo Model: Chronic Stress in Rats
This protocol is based on the methodology described by Azadbakht et al. (2016).[5][6]
-
Animals: Male Wistar rats are used.
-
Stress Induction: Chronic restraint stress is induced by placing the rats in adjustable restraint chambers for 6 hours daily for 21 consecutive days.
-
Doxepin Administration: this compound (e.g., 1, 5, and 10 mg/kg) is administered intraperitoneally (i.p.) daily, 30 minutes before the onset of the restraint stress. Control and stress-only groups receive saline injections.
-
Tissue Collection: At the end of the 21-day period, rats are euthanized, and the hippocampus is dissected and stored at -80°C.
-
Cytokine Measurement (ELISA): Hippocampal tissue is homogenized in a lysis buffer. The concentration of TNF-α in the homogenate is measured using a rat-specific ELISA kit. Total protein concentration is determined for normalization.
In Vitro Model: Astrocyte-Microglia Co-culture
This protocol is based on the methodology described by Wolf et al. (2023).[7][8]
-
Primary Cell Culture: Primary astrocyte and microglia cultures are prepared from the cerebral cortices of neonatal Wistar rats.
-
Co-culture Establishment: Astrocytes are seeded, and after reaching confluence, microglia are added to create co-cultures with specific ratios, such as M5 (5% microglia, "physiological") and M30 (30% microglia, "pathological").
-
Doxepin Treatment: Co-cultures are treated with this compound (e.g., 10 ng/mL) for a specified duration (e.g., 2 hours).
-
Cytokine Measurement (ELISA): The levels of TNF-α and IL-6 in the culture supernatants are quantified using specific ELISA kits.
Signaling Pathways
The anti-inflammatory effects of this compound in the CNS appear to be mediated, at least in part, by the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway .[4] This pathway is a crucial regulator of cell survival, proliferation, and inflammation.
Proposed Mechanism of Action
In the context of neuroinflammation, Lipopolysaccharide (LPS) can activate pro-inflammatory signaling cascades, leading to the production of cytokines like TNF-α and IL-1β. Doxepin has been shown to counteract these effects by activating the PI3K/Akt pathway.[4] The activation of Akt (also known as Protein Kinase B) can lead to the downstream inhibition of transcription factors, such as NF-κB, which are critical for the expression of pro-inflammatory cytokine genes.
Below is a diagram illustrating the proposed signaling pathway.
Experimental Workflow for Investigating Signaling Pathways
The following diagram outlines a typical experimental workflow to elucidate the involvement of a signaling pathway in doxepin's anti-inflammatory effects.
Discussion and Future Directions
The available evidence strongly suggests that this compound possesses anti-inflammatory properties within the CNS, primarily by downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[4][6] The PI3K/Akt signaling pathway has been identified as a key mediator of these effects.[4]
However, it is important to note the discrepancies in the literature. For instance, while some studies report a significant reduction in TNF-α and IL-6, others show no effect.[6][7][8] These differences may be attributed to variations in experimental models (in vitro vs. in vivo), cell types, doxepin concentrations, and the nature of the inflammatory stimulus. The dose-dependent effects observed in the in vivo stress model further highlight the complexity of doxepin's actions.[6]
Future research should aim to:
-
Elucidate the precise molecular targets of doxepin within the PI3K/Akt pathway.
-
Investigate the effects of doxepin on a broader range of cytokines and chemokines in the CNS.
-
Conduct further in vivo studies to confirm the anti-inflammatory effects of doxepin in various models of neurological and psychiatric disorders.
-
Explore the potential of doxepin as a therapeutic agent for conditions with a significant neuroinflammatory component.
Conclusion
This compound demonstrates a clear potential to modulate cytokine expression in the central nervous system, primarily through an anti-inflammatory mechanism involving the PI3K/Akt pathway. This guide provides a foundational understanding of these effects, offering valuable data and protocols for researchers and drug development professionals. Further investigation is warranted to fully characterize the therapeutic potential of doxepin in targeting neuroinflammation.
References
- 1. ELISA methodology to quantify astrocyte production of cytokines/chemokines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The PI3K/AKT signalling pathway in inflammation, cell death and glial scar formation after traumatic spinal cord injury: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of this compound against LPS-induced C6-glioma cell inflammatory reaction by PI3K-mediated Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of doxepin on stress-induced learning, memory impairments, and TNF-α level in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of doxepin on stress-induced learning, memory impairments, and TNF-α level in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Microglial Activation by Amitriptyline and Doxepin in Interferon-β Pre-Treated Astrocyte–Microglia Co-Culture Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Microglial Activation by Amitriptyline and Doxepin in Interferon-β Pre-Treated Astrocyte-Microglia Co-Culture Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Development and Discovery of Doxepin Hydrochloride: A Technical Guide
Abstract
Doxepin hydrochloride, a dibenzoxepin tricyclic compound, represents a significant milestone in the pharmacological treatment of psychiatric disorders. This technical guide provides an in-depth exploration of the historical development and discovery of doxepin, from its chemical synthesis to its early pharmacological characterization and clinical evaluation. The document details the multi-receptor mechanism of action that defines its therapeutic efficacy and side-effect profile. Key experimental protocols that were instrumental in its development are described, and quantitative data on its pharmacokinetic and pharmacodynamic properties are presented in tabular format. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to provide a clear and comprehensive overview for researchers, scientists, and drug development professionals.
Introduction: The Dawn of Tricyclic Antidepressants
The discovery of doxepin occurred in the wake of a revolution in psychopharmacology that began in the early 1950s. The serendipitous discovery of the antidepressant properties of imipramine, the first tricyclic antidepressant (TCA), shifted the focus of psychiatric research towards the development of new therapies for depression.[1][2] Imipramine was initially investigated as an antipsychotic, but its mood-elevating effects in depressed patients opened a new avenue for drug discovery.[1][3] This led pharmaceutical companies to synthesize and screen numerous compounds with a similar three-ring chemical structure.[1] It was within this fertile scientific landscape that doxepin was developed. Discovered in Germany in the early 1960s, doxepin was subsequently developed by Pfizer and received FDA approval in the United States in 1969 for the treatment of major depressive disorder.[4]
Chemical Synthesis and Structure
Doxepin is a dibenzoxepin derivative, chemically distinct from other TCAs like imipramine or amitriptyline, but sharing the characteristic tricyclic core.[5] It is synthesized as a mixture of (E) and (Z) geometric isomers, with the (E) isomer being predominant in the final formulation (approximately an 85:15 ratio).[6] This isomeric composition is a result of the original synthesis process, which did not aim to separate the two.[6] The (Z)-doxepin isomer is a more potent inhibitor of serotonin and norepinephrine reuptake than the (E)-doxepin isomer.[6]
Representative Synthetic Protocol
Several synthetic routes for this compound have been developed over the years. A common approach involves a Grignard reaction, followed by dehydration and salt formation. The following protocol is a representative example based on established chemical principles.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
-
Preparation of the Grignard Reagent: 3-chloro-N,N-dimethylpropylamine in an appropriate solvent like toluene is reacted with magnesium turnings, activated with iodine and a small amount of methylmagnesium iodide, to form the Grignard reagent, 3-(N,N-dimethylamino)propylmagnesium chloride.[7] The use of a co-solvent such as tetrahydrofuran (THF) may be necessary to initiate the reaction.[7]
-
Reaction with Ketone: The Grignard reagent is then added to a solution of 6,11-dihydrodibenzo[b,e]oxepin-11-one in toluene.[7][8] This nucleophilic addition reaction results in the formation of a tertiary alcohol intermediate.
-
Dehydration: The intermediate alcohol is dehydrated under acidic conditions (e.g., by heating with hydrochloric acid) to form the exocyclic double bond, yielding a mixture of (E) and (Z) isomers of doxepin.[7]
-
Salt Formation: The resulting doxepin free base is dissolved in a suitable solvent such as ethanol.[7] Hydrogen chloride gas is then bubbled through the solution, or a solution of HCl in a solvent is added, to precipitate this compound.[7]
-
Purification: The crude this compound salt is then purified by recrystallization from a suitable solvent system to yield the final product.[7]
Pharmacological Profile and Mechanism of Action
The pharmacological activity of doxepin is complex, arising from its interaction with multiple neurotransmitter systems. This multifaceted profile underpins both its therapeutic applications and its characteristic side effects.
Monoamine Reuptake Inhibition
Like other TCAs, a primary mechanism of doxepin's antidepressant action is the inhibition of the reuptake of norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft.[5] By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), doxepin increases the concentration of these neurotransmitters in the synapse, enhancing neurotransmission.[5] This action is believed to be central to its efficacy in treating major depressive disorder.
Receptor Antagonism
Doxepin is also a potent antagonist at several other receptors, which contributes significantly to its overall pharmacological profile.[4]
-
Histamine H1 Receptor: Doxepin is one of the most potent H1 receptor antagonists known.[6][9] This potent antihistaminic activity is responsible for its strong sedative and hypnotic effects, making it effective for treating insomnia at low doses.[10]
-
Muscarinic Acetylcholine Receptors: Doxepin's antagonism of muscarinic receptors leads to anticholinergic side effects, such as dry mouth, blurred vision, constipation, and urinary retention.[5]
-
α1-Adrenergic Receptors: Blockade of α1-adrenergic receptors can cause orthostatic hypotension and dizziness.[4]
The interplay of these different receptor activities is illustrated in the signaling pathway diagram below.
References
- 1. A History of Antidepressants: The Tricyclics | Psychology Today Canada [psychologytoday.com]
- 2. midcitytms.com [midcitytms.com]
- 3. researchgate.net [researchgate.net]
- 4. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Doxepin - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. go.drugbank.com [go.drugbank.com]
Doxepin Hydrochloride: A Technical Guide to Physicochemical Properties for Formulation Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the critical physicochemical properties of doxepin hydrochloride. Understanding these characteristics is fundamental for the successful development of stable, effective, and bioavailable pharmaceutical formulations. This document details key parameters, outlines experimental protocols for their determination, and visualizes the compound's mechanism of action.
Core Physicochemical Properties
This compound is a tricyclic antidepressant agent belonging to the dibenzoxepin class.[1][2] It is a well-characterized small molecule that exists as a mixture of (E) and (Z) geometric isomers, typically in an approximate 5:1 ratio.[3][4][5][6] Its identity and core physical properties are summarized below.
Table 1: Identity and Chemical Properties of this compound
| Parameter | Value | Reference |
| Chemical Name | 3-(dibenz[b,e]oxepin-11(6H)-ylidene)-N,N-dimethyl-1-propanamine, monohydrochloride | [7] |
| CAS Number | 1229-29-4 | [7] |
| Molecular Formula | C₁₉H₂₁NO · HCl | [7] |
| Molecular Weight | 315.84 g/mol | [2][8] |
| Isomer Composition | (Z)-isomer: 13.6% - 18.1%(E)-isomer: 81.4% - 88.2% | [6] |
Table 2: Physical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Appearance | White to off-white crystalline solid or powder.[7][9][10] It is noted to be easy to wet and may turn yellowish.[9] | [7][9][10] |
| Melting Point | 185 - 191 °C | [9][11] |
| pKa | 8.96 - 9.76 | [3] |
| UV λmax | 296 - 298 nm | [7][8][9] |
| BCS Classification | Class I (High Solubility, High Permeability) | [12] |
| Hygroscopicity | Described as non-hygroscopic up to 75% relative humidity, though some sources note it is "easy to wet".[4][9] | [4][9] |
Solubility
This compound is readily soluble in water and various organic solvents, a key characteristic of its BCS Class I designation.[1][5][12] This high solubility across the physiological pH range is advantageous for developing immediate-release oral dosage forms.[12]
Table 3: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Freely soluble / 100 mM | [8][9][10] |
| Ethanol / Alcohol | Soluble (1:1) / ~30 mg/mL | [7][9] |
| Methanol | Freely soluble | [1][9] |
| Chloroform | Soluble (1:2) | [9][10] |
| DMSO | ~25 mg/mL | [7][13] |
| Dimethylformamide (DMF) | ~20 mg/mL | [7][13] |
| PBS (pH 7.2) | ~10 mg/mL | [7][13] |
| 1 M HCl | 50 mg/mL | [8][14] |
Polymorphism
Polymorphism, the ability of a compound to exist in multiple crystal forms, can significantly impact a drug's stability, solubility, and bioavailability.[15] Studies have confirmed that this compound can produce at least one distinct polymorph, which can be characterized by techniques such as FTIR, Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).[15] The different crystal packing arrangements in polymorphs can lead to variations in melting points and dissolution rates.[15]
Stability Profile
The stability of an active pharmaceutical ingredient (API) is critical for ensuring the safety, efficacy, and shelf-life of the final drug product. This compound is relatively stable in heat but can decompose slowly in the presence of light.[4] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Table 4: Summary of Forced Degradation Studies on this compound
| Condition | Observations | Reference |
| Acid Hydrolysis | Subject to degradation under acidic conditions. | [16][17] |
| Base Hydrolysis | Subject to degradation under alkaline conditions. | [16][17] |
| Oxidation (H₂O₂) | Significant degradation observed. | [16][17] |
| Thermal Degradation | Relatively stable in heat. | [4][16] |
| Photolysis (Light) | Decomposes slowly in light. | [4][16][17] |
Recent studies have also focused on the formation of nitrosamine drug substance-related impurities (NDSRIs), which are potential genotoxic agents.[18] The formation is possible due to the secondary amine structure in doxepin's metabolite and the presence of nitrite salts under acidic conditions.[18] The use of antioxidants like propyl gallate in formulations has been shown to effectively stabilize and control the formation of N-Nitroso desmethyl (E)-Doxepin.[18]
Experimental Protocols
Accurate and reproducible experimental methods are necessary to characterize the physicochemical properties of this compound.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound can be determined using the conventional shake-flask method.
-
Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., water, buffer of specific pH, ethanol) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the supernatant by centrifugation or filtration (using a filter that does not adsorb the drug).
-
Quantification: Dilute the clear supernatant appropriately and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry (at ~297 nm) or a stability-indicating HPLC-UV method.[9]
pKa Determination (Solubility Method)
The apparent ionization constant (pKa) can be determined by measuring the drug's solubility as a function of pH.[19]
-
Solubility Measurement: Determine the total solubility (S) of this compound in a series of buffers with different pH values, following the shake-flask protocol described above.
-
Data Plotting: For a basic drug like doxepin, plot the total solubility (S) against the hydrogen ion concentration [H⁺].
-
pKa Calculation: The pKa can be derived from the following equation, where S₀ is the intrinsic solubility of the free base: S = S₀ (1 + [H⁺]/Ka). The pKa is the negative logarithm of the determined Ka.[19]
Polymorphism and Melting Point Analysis
Differential Scanning Calorimetry (DSC) is a primary tool for identifying polymorphs and determining the melting point.
-
Sample Preparation: Accurately weigh a small amount (2-5 mg) of this compound into an aluminum DSC pan and seal it.
-
DSC Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Interpretation: The melting point is identified as the onset or peak of the endothermic event on the resulting thermogram.[9] The presence of different endotherms in different sample batches may indicate polymorphism.[15] This can be confirmed by complementary techniques like XRD and FTIR.[15]
Stability-Indicating RP-HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is crucial for separating the drug from its degradation products.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used.[16][20]
-
Mobile Phase: A mixture of organic solvents (methanol, acetonitrile) and an aqueous buffer is typical. For example, a ratio of methanol:acetonitrile:buffer (40:30:30, v/v/v).[16][20]
-
Flow Rate: A flow rate of 0.5 - 1.0 mL/min is often employed.[16]
-
Detection: UV detection at a wavelength of 254 nm or 297 nm.[9][16]
-
-
Forced Degradation: Expose this compound solutions to stress conditions as outlined in Table 4 (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, heat, UV light) for a specified duration.
-
Analysis: Inject the stressed samples into the HPLC system. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent doxepin peak and from each other.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects through a complex pharmacological profile involving multiple molecular targets.[21] A clear understanding of these mechanisms is vital for drug development and targeting.
Primary Mechanisms of Action
At antidepressant doses, doxepin's primary mechanism involves the inhibition of norepinephrine (NE) and serotonin (5-HT) reuptake by blocking their respective transporters, NET and SERT, in the presynaptic neuronal membrane.[2][22][23] This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[22]
In addition to reuptake inhibition, doxepin is a potent antagonist at several other receptors, which contributes to both its therapeutic effects and side-effect profile.[2][8][21] These include histamine H1 and H2 receptors, 5-HT2 receptors, α1-adrenergic receptors, and muscarinic acetylcholine receptors.[2][8][13]
Histamine H1 Receptor Antagonism Pathway
Doxepin's potent antagonism of the histamine H1 receptor is primarily responsible for its strong sedative effects, making it effective for treating insomnia at low doses.[23] It is one of the most potent H1 antagonists available.[23] By blocking the H1 receptor, doxepin prevents histamine from initiating the downstream signaling cascade that promotes wakefulness.
Conclusion for Formulation Development
The physicochemical profile of this compound presents several key considerations for the formulation scientist:
-
High Solubility (BCS Class I): Simplifies the development of immediate-release oral dosage forms, as dissolution is unlikely to be the rate-limiting step for absorption.[12]
-
Stability: The API's sensitivity to light and potential for oxidative and hydrolytic degradation necessitates protective measures.[4][16] This includes the use of light-resistant packaging and potentially the inclusion of antioxidants like propyl gallate to prevent the formation of nitrosamine impurities.[18]
-
Hygroscopicity: Although considered non-hygroscopic under certain conditions, its tendency to absorb moisture warrants control of humidity during manufacturing and storage.[4][9]
-
Polymorphism: Screening for polymorphs is crucial during development to ensure batch-to-batch consistency in solubility, dissolution, and bioavailability.[15]
-
Flow Properties: As a crystalline powder, it may exhibit poor flow properties, which should be considered when selecting manufacturing processes like direct compression versus granulation.[24]
By leveraging this comprehensive physicochemical data, researchers can design robust, stable, and effective this compound formulations that meet all regulatory and therapeutic requirements.
References
- 1. Assay of this compound USP Monograph [sigmaaldrich.com]
- 2. This compound | C19H22ClNO | CID 6419921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. uspnf.com [uspnf.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound | 1229-29-4 [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. This compound - LKT Labs [lktlabs.com]
- 11. This compound 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. jddtonline.info [jddtonline.info]
- 13. caymanchem.com [caymanchem.com]
- 14. This compound CAS#: 1229-29-4 [m.chemicalbook.com]
- 15. Study of Polymorphism in this compound - ProQuest [proquest.com]
- 16. STABILITY-INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ANALYSIS OF this compound IN BULK AND PHARMACEUTICAL DOSAGE FORM | Int J Pharm Pharm Sci; 2024 Apr; 16(4): 27-35 | IMSEAR [search.bvsalud.org]
- 17. Methods for the Analysis of this compound Cream | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 18. tdcommons.org [tdcommons.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. What is the mechanism of this compound? [synapse.patsnap.com]
- 22. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. droracle.ai [droracle.ai]
- 24. researchgate.net [researchgate.net]
Doxepin Hydrochloride's Effect on the Hypothalamic-Pituitary-Adrenal (HPA) Axis in Preclinical Models: A Technical Guide
Introduction
Doxepin hydrochloride, a tricyclic antidepressant (TCA), has long been utilized for treating depression and anxiety.[1][2] Its mechanism of action primarily involves the inhibition of serotonin and norepinephrine reuptake in the synaptic cleft.[1][3] Beyond its classical neurotransmitter effects, emerging preclinical evidence highlights a significant modulatory role of doxepin on the Hypothalamic-Pituitary-Adrenal (HPA) axis, the body's central stress response system. Chronic stress is known to activate the HPA axis, leading to elevated secretion of corticosteroids, a physiological state implicated in the pathophysiology of depression.[4] This guide provides an in-depth analysis of preclinical studies investigating the effects of this compound on the HPA axis, offering researchers and drug development professionals a comprehensive overview of the current data, experimental protocols, and underlying mechanisms.
Experimental Protocols
The following section details the methodologies employed in key preclinical studies to evaluate the impact of doxepin on the HPA axis in rodent models.
1. Animal Models and Stress Induction:
-
Animal Model: The majority of studies utilized adult male Wistar rats.[5][6][7]
-
Chronic Stress Paradigms:
-
Restraint Stress: Animals were subjected to restraint stress by being placed in an adjustable restraint chamber for 6 hours daily for 21 consecutive days.[6][7][8] This method is designed to induce a chronic stress state, leading to measurable changes in HPA axis activity.
-
Forced Swim Stress: In other protocols, animals were exposed to a 5-minute forced swim session to induce an acute stress response following a chronic treatment period.[5][9]
-
2. This compound Administration:
-
Route of Administration: Doxepin was administered via intraperitoneal (i.p.) injections in all cited studies.[5][6][7]
-
Dosage and Duration:
-
Control Groups: Control groups consisted of healthy animals and stressed animals that received normal saline instead of doxepin.[6][7]
3. Measurement of HPA Axis Activity:
-
Hormonal Assays: Plasma corticosterone, the primary stress hormone in rodents, was measured using enzyme-immunoassay (EIA) kits. Blood samples were typically collected following a stressor.[5][9]
-
Adrenal Gland Weight: As an indirect marker of chronic HPA axis activation, the adrenal glands were excised and weighed at the end of the experimental period.[4][6] Chronic stress typically leads to adrenal hypertrophy.
-
Gene Expression Analysis: The mRNA expression levels of HPA-axis-related and apoptosis-related genes (e.g., Bad, Bax, Bcl-2, TNF-α) in the hippocampus were quantified using reverse transcription-polymerase chain reaction (RT-PCR).[4]
-
Protein Level Analysis: Hippocampal levels of tumor necrosis factor-alpha (TNF-α) were measured by enzyme-linked immunosorbent assay (ELISA).[6][7]
4. Investigation of Mechanistic Pathways:
-
Endocannabinoid System Analysis: To explore the role of the endocannabinoid system, levels of anandamide (AEA) and 2-arachidonylglycerol (2-AG) were determined in the prefrontal cortex, amygdala, hippocampus, and hypothalamus using isotope-dilution liquid chromatography-mass spectrometry.[5][9]
-
Receptor Blockade: The involvement of the CB1 receptor was investigated by pre-treating animals with the CB1 receptor antagonist AM251 (0.25, 0.5, and 1 mg/kg) 30 minutes before doxepin administration.[5][9]
Data Presentation: Summary of Quantitative Findings
The following tables summarize the key quantitative results from preclinical studies on doxepin's effect on the HPA axis.
Table 1: Effect of Doxepin on Plasma Corticosterone and Adrenal Gland Weight in Stressed Rats
| Parameter | Animal Model | Treatment Group | Dosage | Result | Significance | Citation |
| Plasma Corticosterone | Male Wistar Rat | Chronic Doxepin + Swim Stress | 10 mg/kg | Significant reduction in corticosterone secretion | p < 0.05 | [5][9] |
| Male Wistar Rat | Acute Doxepin + Swim Stress | 3, 5, 10 mg/kg | No significant effect | - | [5][9] | |
| Adrenal Gland Weight | Male Wistar Rat | Chronic Stress + Doxepin | 1 mg/kg | Significant decrease in adrenal weight compared to stress group | p < 0.05 | [4][6] |
| Male Wistar Rat | Chronic Stress | N/A | Significant increase in adrenal weight compared to control | p < 0.001 | [4][6] |
Table 2: Effect of Doxepin on Gene and Protein Expression in the Hippocampus of Stressed Rats
| Molecule | Analysis Type | Treatment Group | Dosage | Result vs. Stress Group | Significance | Citation |
| Bad (pro-apoptotic) | mRNA Expression | Chronic Stress + Doxepin | 1 mg/kg | 74.14% decrease | p = 0.022 | [4] |
| Chronic Stress + Doxepin | 5 mg/kg | 85.97% decrease | p = 0.006 | [4] | ||
| Bax (pro-apoptotic) | mRNA Expression | Chronic Stress + Doxepin | 1 mg/kg | 72.71% decrease | p = 0.017 | [4] |
| Chronic Stress + Doxepin | 5 mg/kg | 75.9% decrease | p = 0.017 | [4] | ||
| TNF-α | Protein Level | Chronic Stress + Doxepin | 1 mg/kg | Significant decrease | p < 0.05 | [6][8] |
| mRNA Expression | Chronic Stress + Doxepin | 1 mg/kg | 52.32% decrease | p = 0.21 | [4] |
Table 3: Role of the Endocannabinoid System in Doxepin's HPA Axis Modulation
| Parameter | Brain Region | Treatment Group | Dosage | Result | Significance | Citation |
| Endocannabinoid Levels (AEA & 2-AG) | Prefrontal Cortex, Amygdala, Hippocampus, Hypothalamus | Chronic Doxepin | 10 mg/kg | Significant elevation | p < 0.05 | [5][9] |
| Corticosterone Secretion | Plasma | Chronic Doxepin + AM251 (CB1 Antagonist) | 10 mg/kg (Doxepin), 1 mg/kg (AM251) | Doxepin's reducing effect was abolished | - | [5][9] |
Signaling Pathways and Mechanisms
Preclinical data suggest that doxepin's influence on the HPA axis is not solely dependent on its monoamine reuptake inhibition. A key mechanism involves the modulation of the endocannabinoid system.
Chronic administration of doxepin has been shown to significantly increase the levels of endocannabinoids (anandamide and 2-AG) in several brain regions critical for stress regulation.[5] These endocannabinoids act as retrograde messengers, binding to presynaptic CB1 receptors. This binding can inhibit the release of neurotransmitters, leading to a dampening of stress-induced neuronal activity. The finding that a CB1 receptor antagonist completely blocks doxepin's ability to reduce corticosterone levels strongly supports the essential role of this pathway in mediating doxepin's effects on the HPA axis.[5][9]
Furthermore, doxepin appears to exert neuroprotective effects by altering the expression of genes involved in apoptosis and inflammation within the hippocampus, a brain region central to HPA axis regulation and highly susceptible to the effects of chronic stress.[4][6] By decreasing the expression of pro-apoptotic factors like Bad and Bax and the pro-inflammatory cytokine TNF-α, doxepin may help mitigate the damaging effects of excessive glucocorticoid exposure and restore normal cellular function.[4][6][8]
Mandatory Visualizations
Caption: Doxepin's modulation of the HPA axis under chronic stress.
Caption: Typical experimental workflow for preclinical HPA axis studies.
Conclusion
The preclinical evidence strongly indicates that chronic administration of this compound effectively attenuates HPA axis hyperactivity in rodent models of stress. The mechanism extends beyond its known effects on serotonin and norepinephrine, critically involving the upregulation of the endocannabinoid system and the activation of CB1 receptors, which in turn suppresses the central drivers of the HPA axis. Additionally, doxepin promotes a more favorable gene expression profile in the hippocampus, reducing levels of pro-inflammatory and pro-apoptotic markers associated with chronic stress.
For researchers and drug development professionals, these findings underscore the multifaceted nature of doxepin's action and suggest that its therapeutic benefits in stress-related disorders may be partly attributable to its ability to restore HPA axis homeostasis. Future research could focus on further elucidating the downstream targets of CB1 receptor activation in this context and exploring whether other TCAs share this mechanism of HPA axis modulation.
References
- 1. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effects of doxepin on gene expressions of Bcl-2 family, TNF-α, MAP kinase 14, and Akt1 in the hippocampus of rats exposed to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of the Endocannabinoids in Suppression of the Hypothalamic-pituitary-adrenal Axis Activity by Doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of doxepin on stress-induced learning, memory impairments, and TNF-α level in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Off-Target Effects of Doxepin Hydrochloride in Primary Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxepin hydrochloride, a tricyclic antidepressant (TCA), is primarily known for its efficacy in treating depression and anxiety by inhibiting the reuptake of norepinephrine and serotonin.[1][2][3][4][5] However, its clinical profile is significantly influenced by its interactions with a range of other molecular targets, commonly referred to as off-target effects. These interactions, which occur at various concentrations, contribute to both its therapeutic applications in other conditions, such as insomnia and pruritus, and its side-effect profile.[2][4][5] This technical guide provides an in-depth overview of the known off-target effects of this compound in primary cell lines, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive resource to understand and investigate the multifaceted pharmacology of doxepin beyond its primary antidepressant mechanism.
Quantitative Data on Off-Target Effects
The following tables summarize the available quantitative data for the off-target effects of this compound. It is important to note that while some data is available from primary cell lines, other values are derived from studies using tissue homogenates or recombinant receptors, as specified.
| Target | Primary Cell Line/System | Parameter | Value | Reference(s) |
| Histamine Receptors | ||||
| H1 Receptor | Human Brain Membranes | K_d | 0.31 ± 0.03 nM | [6] |
| H1 Receptor | Guinea Pig/Rat Brain Homogenates | K_D | 0.26 nM | [7] |
| Adrenergic Receptors | ||||
| α1-Adrenergic Receptor | Human Brain | K_i | 24 nM | [3] |
| Muscarinic Receptors | ||||
| Muscarinic Receptor | Human Brain | K_i | 83 nM | [3] |
| Ion Channels | ||||
| HERG Potassium Channel | Rabbit Ventricular Myocytes | IC_50 | 4.4 ± 0.6 µM | [8] |
| Kv Potassium Channels | Rabbit Coronary Arterial Smooth Muscle Cells | IC_50 | 6.52 ± 1.35 µM | [8] |
Note: Data for adrenergic and muscarinic receptors are from human brain tissue, as specific data from primary cell lines were not available in the reviewed literature.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the off-target effects of doxepin.
Radioligand Binding Assay for Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity (K_i or K_d) of doxepin for its off-target receptors, such as histamine, adrenergic, and muscarinic receptors.
Objective: To quantify the affinity of doxepin for a specific receptor in a primary cell membrane preparation.
Materials:
-
Primary cells of interest (e.g., primary neurons, smooth muscle cells)
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Radioligand specific for the receptor of interest (e.g., [³H]pyrilamine for H1 receptors)
-
This compound solutions of varying concentrations
-
Scintillation fluid and vials
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest primary cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cells in lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.[9][10][11]
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of doxepin.
-
To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a known antagonist for the receptor.
-
Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.[9][10]
-
-
Filtration and Counting:
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the doxepin concentration and fit the data to a one-site or two-site binding model to determine the IC_50 value.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[9][11]
-
Experimental Workflow for Radioligand Binding Assay
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the general procedure for measuring the effect of doxepin on ion channel activity in primary excitable cells.
Objective: To determine the inhibitory concentration (IC_50) of doxepin on a specific ion current (e.g., HERG K⁺ current) in primary cells.
Materials:
-
Isolated primary cells (e.g., cardiomyocytes, neurons)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
This compound solutions of varying concentrations
-
Perfusion system
Procedure:
-
Cell Preparation:
-
Patch-Clamp Recording:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Fabricate a glass micropipette with a tip resistance of 2-5 MΩ when filled with intracellular solution.
-
Under visual guidance, carefully approach a single cell with the micropipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.[6][12][13]
-
-
Data Acquisition:
-
Apply a specific voltage-clamp protocol to elicit the ion current of interest.
-
Record the baseline current in the absence of the drug.
-
Perfuse the cell with increasing concentrations of doxepin and record the current at each concentration until a steady-state effect is observed.
-
After drug application, perfuse with drug-free solution to assess washout.[8]
-
-
Data Analysis:
-
Measure the peak current amplitude at each doxepin concentration.
-
Normalize the current amplitude to the baseline current.
-
Plot the normalized current as a function of doxepin concentration and fit the data to a dose-response curve to determine the IC_50 value.[8]
-
Experimental Workflow for Patch-Clamp Electrophysiology
Signaling Pathways and Visualizations
Doxepin's off-target effects are mediated through its interaction with various receptors and ion channels, leading to the modulation of distinct intracellular signaling pathways.
Histamine H1 Receptor Antagonism
Doxepin is a potent antagonist of the histamine H1 receptor.[2][4] In primary cells such as mast cells and endothelial cells, this antagonism blocks histamine-induced signaling. The H1 receptor is a Gq-protein coupled receptor that, upon activation by histamine, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to cellular responses like smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory genes via pathways like NF-κB.[14] Doxepin's blockade of the H1 receptor prevents these downstream events.
Alpha-1 Adrenergic Receptor Antagonism
Doxepin's blockade of α1-adrenergic receptors is responsible for some of its cardiovascular side effects, such as orthostatic hypotension. [5]In primary vascular smooth muscle cells, α1-adrenergic receptors are coupled to Gq proteins. Their activation by norepinephrine leads to the PLC-IP3/DAG-calcium signaling cascade, resulting in smooth muscle contraction and vasoconstriction. By antagonizing these receptors, doxepin promotes vasodilation.
Signaling Pathway for Alpha-1 Adrenergic Receptor Antagonism by Doxepin
Conclusion
This compound exhibits a complex pharmacological profile characterized by significant off-target activities that are integral to its overall therapeutic effects and side-effect profile. Its potent antagonism of histamine H1, muscarinic, and alpha-1 adrenergic receptors, along with its modulation of key ion channels, underscores the importance of studying this compound in relevant primary cell systems. This technical guide provides a foundational understanding of these off-target effects, offering quantitative data, experimental methodologies, and signaling pathway visualizations to aid researchers in further elucidating the multifaceted actions of doxepin. A more comprehensive understanding of these off-target interactions will facilitate the development of more selective therapeutic agents and the optimization of doxepin's clinical use.
References
- 1. droracle.ai [droracle.ai]
- 2. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory Effect of Tricyclic Antidepressant Doxepin on Voltage-Dependent K+ Channels in Rabbit Coronary Arterial Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A modern automated patch-clamp approach for high throughput electrophysiology recordings in native cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scholars@Duke publication: Electrophysiology of single cardiomyocytes: Patch clamp and other recording methods [scholars.duke.edu]
- 14. SMPDB [smpdb.ca]
Methodological & Application
Application Note: A Robust and Sensitive HPLC-UV Method for the Quantification of Doxepin Hydrochloride in Rodent Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the quantitative determination of doxepin hydrochloride in rodent plasma. The described protocol is tailored for preclinical research applications where sample volume may be limited. The method employs a straightforward liquid-liquid extraction (LLE) procedure for sample clean-up and a reversed-phase C18 column for chromatographic separation. This method demonstrates good linearity, accuracy, and precision, making it suitable for pharmacokinetic and toxicokinetic studies in rodents.
Introduction
Doxepin is a tricyclic antidepressant used to treat depression and anxiety. Its therapeutic efficacy and potential side effects necessitate the development of reliable analytical methods for its quantification in biological matrices during preclinical drug development. Rodent models are frequently used in these studies, requiring methods optimized for small plasma volumes.[1] This document provides a detailed protocol for a sensitive and robust HPLC-UV method for the quantification of doxepin in rodent plasma.
Experimental
-
This compound (Reference Standard)
-
Nortriptyline (Internal Standard - IS)
-
HPLC grade acetonitrile, methanol, and water
-
Ortho-phosphoric acid (OPA)
-
n-Pentane and isopropanol
-
Blank rodent plasma (with anticoagulant, e.g., EDTA or heparin)[2]
A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in Table 1.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile : Buffer (40:60 v/v) (Buffer: 3.0 gm octane-1-sulphonic acid in 1L water, pH adjusted to 2.5 with OPA) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 273 nm |
| Internal Standard (IS) | Nortriptyline |
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions from the stock solution in methanol to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Nortriptyline in 100 mL of methanol.
-
Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with methanol.
-
Plasma Spiking: To 100 µL of blank rodent plasma, add 10 µL of the respective doxepin working standard solution and 10 µL of the internal standard working solution (1 µg/mL). For unknown samples, add 10 µL of methanol and 10 µL of the IS working solution.
-
Vortexing: Vortex the samples for 30 seconds.
-
Extraction: Add 1 mL of an n-pentane:isopropanol (95:5, v/v) mixture.
-
Centrifugation: Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation
The method was validated according to standard bioanalytical method validation guidelines, assessing linearity, sensitivity, accuracy, and precision.
The calibration curve was linear over the concentration range of 10 ng/mL to 200 ng/mL in plasma. The coefficient of determination (R²) was >0.99.
The Limit of Quantification (LOQ) for doxepin was established at 10 ng/mL, which is suitable for most preclinical pharmacokinetic studies.[3]
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 200 ng/mL |
| Correlation Coefficient (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 10 ng/mL[3] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85% - 115% |
Experimental Workflow
The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.
Caption: Experimental workflow for doxepin quantification in rodent plasma.
Doxepin's Primary Mechanism of Action
Doxepin exerts its antidepressant effects primarily by inhibiting the reuptake of norepinephrine and serotonin, two key neurotransmitters in the central nervous system. This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.
Caption: Doxepin's mechanism of action in the synaptic cleft.
Conclusion
The HPLC-UV method described in this application note is a reliable and sensitive technique for the quantification of doxepin in rodent plasma. The simple sample preparation and robust chromatographic conditions make it suitable for high-throughput analysis in a preclinical research setting. This method can be effectively applied to pharmacokinetic and toxicokinetic studies of doxepin in rodents.
References
- 1. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idexxbioanalytics.com [idexxbioanalytics.com]
- 3. GLC determination of doxepin plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxepin Hydrochloride Administration Protocol for Chronic Pain Animal Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Doxepin hydrochloride, a tricyclic antidepressant, has demonstrated significant analgesic properties in various preclinical models of chronic pain. Its multimodal mechanism of action, which includes inhibition of serotonin and norepinephrine reuptake, as well as blockade of histamine, muscarinic, and alpha-1 adrenergic receptors, makes it a compound of interest for the management of complex pain states.[1][2] This document provides detailed protocols for the administration of this compound in animal models of inflammatory, neuropathic, and fibromyalgia-like pain, intended to guide researchers in the preclinical evaluation of its therapeutic potential.
Mechanism of Action in Chronic Pain
Doxepin's analgesic effects are attributed to its influence on multiple signaling pathways. Primarily, by blocking the reuptake of norepinephrine and serotonin in the central nervous system, it enhances the descending inhibitory pain pathways.[1][2] Additionally, its potent antihistaminic properties and its ability to block voltage-gated sodium channels are thought to contribute to its efficacy in managing chronic and neuropathic pain.[2]
Caption: Doxepin's multimodal mechanism of action for analgesia.
Experimental Protocols and Data
The following sections detail the protocols for inducing different chronic pain models and the subsequent administration of this compound.
Inflammatory Pain Model: Carrageenan-Induced Paw Edema
This model is widely used to assess the efficacy of anti-inflammatory and analgesic compounds in an acute inflammatory setting.
Experimental Workflow:
Caption: Workflow for the carrageenan-induced inflammatory pain model.
Protocol for Carrageenan-Induced Paw Edema in Rats:
-
Animals: Male Wistar rats (200-250 g) are commonly used.[3]
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the rat's hind paw using a plethysmometer.
-
Doxepin Administration:
-
Intraperitoneal (i.p.): Dissolve this compound in isotonic saline. Administer doses of 15, 30, and 60 mg/kg via i.p. injection 30 minutes before carrageenan injection.[3]
-
Intracerebroventricular (i.c.v.): For central administration studies, administer doxepin at doses of 50 and 100 µ g/rat in a 10 µL volume 30 minutes prior to carrageenan injection.[3]
-
-
Induction of Inflammation: Inject 100 µL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.
-
Pain-Related Behavior Assessment: Measure the paw volume again 4 hours after the carrageenan injection. The difference in paw volume before and after carrageenan injection is an indicator of edema.[3]
-
Data Analysis: Compare the paw volume of doxepin-treated groups with the vehicle-treated control group. Statistical analysis can be performed using a one-way ANOVA followed by a post-hoc test.
Quantitative Data Summary: Doxepin in Carrageenan-Induced Paw Edema
| Animal Model | Administration Route | Dose | Efficacy | Reference |
| Rat | Intraperitoneal (i.p.) | 15 mg/kg | Significant reduction in paw edema | [3] |
| Rat | Intraperitoneal (i.p.) | 30 mg/kg | Significant reduction in paw edema | [3] |
| Rat | Intraperitoneal (i.p.) | 60 mg/kg | 72% decrease in paw volume compared to control | [3] |
| Rat | Intracerebroventricular (i.c.v.) | 50 µ g/rat | No significant reduction in paw edema | [3] |
| Rat | Intracerebroventricular (i.c.v.) | 100 µ g/rat | No significant reduction in paw edema | [3] |
Neuropathic Pain Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve
The CCI model is a widely used and validated model of peripheral neuropathic pain, characterized by allodynia and hyperalgesia.
Experimental Workflow:
Caption: Workflow for the Chronic Constriction Injury (CCI) model.
Protocol for Chronic Constriction Injury (CCI) in Rats:
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are suitable for this procedure.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).[2]
-
Surgical Procedure:
-
Place the anesthetized rat in a prone position. Shave and disinfect the skin over the left thigh.[2]
-
Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.[2]
-
Carefully free the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.[2]
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines, ensuring they do not interfere with the study endpoints. Monitor the animals for signs of distress or infection.
-
Doxepin Administration:
-
Allow the animals to recover for a set period (e.g., 7 days) for the neuropathic pain to develop.
-
Administer this compound (dissolved in saline) intraperitoneally once daily for a specified duration (e.g., 12 days).[1] While a specific dose for doxepin in the CCI model was not detailed in the provided search results, a starting point could be extrapolated from other pain models (e.g., 10-30 mg/kg).
-
-
Pain-Related Behavior Assessment:
-
Mechanical Allodynia: Use von Frey filaments to assess the paw withdrawal threshold in response to a mechanical stimulus.
-
Thermal Hyperalgesia: Use a plantar test or cold plate test to measure the latency of paw withdrawal from a thermal stimulus.
-
Testing is typically performed before and at various time points after CCI surgery and during doxepin treatment.[1]
-
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between the doxepin-treated and vehicle-treated CCI groups.
Quantitative Data Summary: Doxepin in Neuropathic Pain Models
| Animal Model | Administration Route | Dose | Efficacy | Reference |
| Mouse (CCI) | Not specified | Not specified | Attenuated symptoms of neuropathic pain | [1] |
| Mouse (CCI) | Not specified | Not specified | Diminished CCI-induced increase in spinal IL-6 and IL-1β mRNA | [1] |
Note: Specific dosages for doxepin in the CCI model were not available in the provided search results. Researchers should perform dose-response studies to determine the optimal effective dose.
Fibromyalgia-Like Pain Model: Reserpine-Induced Myalgia
This model induces a state of widespread pain and tenderness, mimicking some of the key symptoms of fibromyalgia, by depleting monoamines.
Logical Relationship of Fibromyalgia Models:
Caption: Relationship between stressors, monoamine depletion, and pain in fibromyalgia models.
Protocol for Reserpine-Induced Fibromyalgia-Like State in Rats:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) can be used.
-
Induction of Fibromyalgia-Like State: Administer reserpine (1 mg/kg) subcutaneously once daily for three consecutive days.[4] This regimen has been shown to induce widespread mechanical hyperalgesia and allodynia.[4]
-
Doxepin Administration (Suggested Protocol):
-
Rationale: As no specific protocol for doxepin in this model was found, a suggested approach is based on effective doses in other chronic pain models and common practices for administering tricyclic antidepressants in the reserpine model.
-
Route: Intraperitoneal (i.p.) or oral gavage (p.o.) administration.
-
Dosage: Based on effective doses in other pain models, a starting dose range of 10-30 mg/kg, administered once daily, could be investigated.
-
Timing: Begin doxepin administration after the 3-day reserpine induction period and continue for a specified duration (e.g., 14-21 days).
-
-
Pain-Related Behavior Assessment:
-
Mechanical Hyperalgesia: Assess the paw withdrawal threshold using von Frey filaments.
-
Muscle Hyperalgesia: A pressure application meter can be used to measure the withdrawal threshold of the gastrocnemius muscle.
-
Assessments should be conducted at baseline and at multiple time points after reserpine administration and during the doxepin treatment period.
-
-
Data Analysis: Compare the withdrawal thresholds between the doxepin-treated and vehicle-treated reserpine groups.
Quantitative Data Summary: Doxepin in Fibromyalgia-Like Pain Models
| Animal Model | Administration Route | Dose | Efficacy | Reference |
| Rat (Reserpine-induced) | Suggested: i.p. or p.o. | Suggested: 10-30 mg/kg | To be determined | N/A |
Disclaimer: The protocol for doxepin administration in the reserpine-induced fibromyalgia model is a suggestion based on available literature for other compounds and pain models. Researchers should validate this protocol with appropriate dose-response studies.
Conclusion
This compound shows promise as an analgesic agent in preclinical models of inflammatory and neuropathic pain. The provided protocols offer a framework for researchers to investigate its efficacy and mechanisms of action. Further research is warranted to establish a definitive administration protocol for doxepin in animal models of fibromyalgia. The structured data and detailed methodologies presented herein aim to facilitate the design and execution of future preclinical studies in the field of chronic pain research.
References
Cell-based assay to screen for doxepin hydrochloride efficacy
Application Note & Protocol
Topic: Cell-based Calcium Flux Assay to Screen for Doxepin Hydrochloride Efficacy at the Histamine H1 Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a tricyclic antidepressant (TCA) used to treat major depressive disorder, anxiety, and insomnia.[1][2] Its therapeutic effects are mediated through a complex pharmacological profile that includes the inhibition of serotonin and norepinephrine reuptake.[3][4] Notably, doxepin is also one of the most potent histamine H1 receptor antagonists known, an activity that contributes significantly to its sedative properties.[5][6] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, signals through the Gq pathway, leading to an increase in intracellular calcium.[7][8]
This application note provides a detailed protocol for a cell-based calcium flux assay to quantify the efficacy of this compound as an antagonist of the histamine H1 receptor. This assay offers a robust and high-throughput compatible method for characterizing the potency of doxepin and similar compounds.[9][10]
Principle of the Assay
The assay utilizes a cell line stably expressing the human histamine H1 receptor (H1R). These cells are pre-loaded with a fluorescent calcium indicator dye. In the resting state, intracellular calcium levels are low. When the cells are stimulated with histamine, the H1R activates the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This rapid increase in intracellular calcium is detected by the fluorescent dye, resulting in a measurable increase in fluorescence intensity.[11][12]
Doxepin, acting as an antagonist, binds to the H1R and prevents histamine from binding and activating the receptor. Therefore, in the presence of doxepin, the histamine-induced calcium flux is inhibited in a dose-dependent manner. By measuring the inhibition of the fluorescence signal across a range of doxepin concentrations, an IC50 (half-maximal inhibitory concentration) value can be determined, providing a quantitative measure of the drug's efficacy.
Signaling Pathway and Experimental Workflow
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. droracle.ai [droracle.ai]
- 6. apexbt.com [apexbt.com]
- 7. ClinPGx [clinpgx.org]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. news-medical.net [news-medical.net]
- 10. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis of Doxepin Hydrochloride in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxepin hydrochloride is a tricyclic antidepressant (TCA) widely used in the treatment of major depressive disorder, anxiety, and insomnia.[1] Its therapeutic effects are primarily attributed to the inhibition of norepinephrine and serotonin reuptake in the synaptic cleft, thereby increasing the concentration of these neurotransmitters in the brain.[1] Understanding the pharmacokinetic and pharmacodynamic profile of doxepin directly within the brain is crucial for optimizing its therapeutic efficacy and minimizing adverse effects.
In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations in the extracellular fluid (ECF) of specific brain regions in freely moving animals. This methodology provides invaluable insights into the blood-brain barrier penetration, distribution, and elimination of drugs at their site of action. These application notes provide a comprehensive overview and detailed protocols for the successful implementation of in vivo microdialysis to measure doxepin and its active metabolite, desmethyldoxepin, in the brain.
Principles of In Vivo Microdialysis
In vivo microdialysis is a sampling technique based on the passive diffusion of substances across a semi-permeable membrane.[2] A small microdialysis probe, consisting of a concentric tube with a dialysis membrane at the tip, is stereotaxically implanted into a specific brain region of an anesthetized animal. Following a recovery period, a physiological solution (perfusate) is slowly and continuously pumped through the probe. Small molecules present in the brain's ECF, including doxepin and its metabolites, diffuse across the membrane into the perfusate down their concentration gradient. The collected fluid, termed the dialysate, is then analyzed to determine the concentration of the target analytes.[2]
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of a Lipophilic Drug in Rat Brain ECF Following Intraperitoneal Administration
| Time (minutes) | Brain ECF Concentration (ng/mL) - Drug X | Plasma Concentration (ng/mL) - Drug X | Brain ECF/Plasma Ratio |
| 15 | 5.2 ± 1.1 | 55.8 ± 7.3 | 0.09 |
| 30 | 12.6 ± 2.5 | 98.2 ± 12.1 | 0.13 |
| 60 | 25.8 ± 4.9 | 155.4 ± 20.5 | 0.17 |
| 90 | 22.1 ± 3.8 | 130.7 ± 18.9 | 0.17 |
| 120 | 15.7 ± 2.9 | 95.3 ± 15.2 | 0.16 |
| 180 | 8.9 ± 1.7 | 50.1 ± 8.8 | 0.18 |
Note: This table is a hypothetical representation based on typical pharmacokinetic profiles of lipophilic drugs in the brain and is intended for illustrative purposes only. Actual experimental data for doxepin should be substituted.
Table 2: In Vitro and In Vivo Recovery of Doxepin
| Method | Perfusion Flow Rate (µL/min) | Doxepin Recovery (%) | Desmethyldoxepin Recovery (%) | Reference |
| In Vitro (Retrodialysis) | 1.0 | [Insert experimental data] | [Insert experimental data] | [Cite relevant study] |
| In Vivo (Zero-Net-Flux) | 1.0 | [Insert experimental data] | [Insert experimental data] | [Cite relevant study] |
| In Vivo (Retrodialysis) | 1.0 | [Insert experimental data] | [Insert experimental data] | [Cite relevant study] |
Note: This table should be populated with experimentally determined recovery values. Recovery of lipophilic compounds like doxepin can be challenging and may require optimization of the perfusion fluid.
Experimental Protocols
I. Microdialysis Probe Selection and Preparation
Probe Selection:
-
Membrane Material: Choose a membrane material with low non-specific binding properties for lipophilic compounds. Polyamide or polyacrylonitrile membranes are often suitable.
-
Molecular Weight Cut-Off (MWCO): A MWCO of 10-20 kDa is appropriate for allowing the passage of doxepin (MW: 279.38 g/mol ) and desmethyldoxepin (MW: 265.35 g/mol ) while excluding larger molecules.
-
Probe Length: The length of the dialysis membrane will influence the recovery rate. A 2-4 mm membrane is a common choice for targeting specific brain nuclei in rodents.
Probe Preparation:
-
Carefully inspect the microdialysis probe for any damage to the membrane or tubing.
-
Flush the probe with deionized water and then with the perfusion solution to remove any air bubbles and to wet the membrane.
-
Prior to implantation, determine the in vitro recovery of doxepin and desmethyldoxepin to ensure probe functionality.
II. Surgical Implantation of the Microdialysis Probe
Animal Model:
-
Adult male Sprague-Dawley or Wistar rats (250-350 g) are commonly used.
-
House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Place the animal in a stereotaxic frame and shave and clean the surgical area.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole in the skull at the stereotaxic coordinates corresponding to the target brain region (e.g., prefrontal cortex, hippocampus, or striatum).
-
Carefully lower the microdialysis probe through the burr hole to the desired depth.
-
Secure the probe to the skull using dental cement and anchor screws.
-
Close the incision with sutures.
-
Allow the animal to recover from surgery for at least 24-48 hours before starting the microdialysis experiment.
III. In Vivo Microdialysis Experiment
Perfusion Solution (Artificial Cerebrospinal Fluid - aCSF):
-
A typical aCSF solution consists of (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, and 0.85 MgCl₂.
-
The pH of the aCSF should be adjusted to 7.4.
-
To improve the recovery of the lipophilic doxepin, the addition of a carrier protein like 0.1-0.5% bovine serum albumin (BSA) or a cyclodextrin to the perfusate can be considered. However, this must be validated to ensure it does not interfere with the analytical method.
Experimental Workflow:
-
Connect the inlet of the microdialysis probe to a microinfusion pump and the outlet to a fraction collector.
-
Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to establish a baseline.
-
Collect baseline dialysate samples (e.g., every 20-30 minutes).
-
Administer this compound systemically (e.g., intraperitoneally, subcutaneously, or orally) at the desired dose. Doses of 1, 5, and 10 mg/kg have been used in rats for behavioral studies.[3]
-
Continue collecting dialysate samples for the desired duration to capture the pharmacokinetic profile.
-
At the end of the experiment, euthanize the animal and perfuse with saline and then paraformaldehyde to fix the brain tissue.
-
Verify the correct placement of the microdialysis probe through histological examination.
IV. In Vivo Recovery Calibration
Accurate quantification of extracellular concentrations requires the determination of the in vivo recovery of the microdialysis probe.
Retrodialysis Method:
-
After the main experiment, perfuse the probe with a known concentration of doxepin and desmethyldoxepin in aCSF (Cin).
-
Collect dialysate samples until a steady-state concentration is reached (Cout).
-
Calculate the in vivo recovery (%) as: ((C_in - C_out) / C_in) * 100.
Zero-Net-Flux Method:
-
Perfuse the probe with at least four different known concentrations of doxepin and desmethyldoxepin in aCSF (Cin), including a blank solution.
-
Measure the concentration of the analyte in the collected dialysate (Cout).
-
Plot (Cin - Cout) on the y-axis against Cin on the x-axis.
-
The x-intercept of the linear regression line represents the estimated extracellular concentration of the analyte. The slope of the line represents the in vivo recovery.
V. Sample Analysis by HPLC-MS/MS
Sample Preparation:
-
Microdialysate samples can often be directly injected into the HPLC system. If necessary, a simple filtration or protein precipitation step can be performed.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is recommended for its high sensitivity and selectivity.
Chromatographic Conditions (Example):
-
Column: A C8 or C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate doxepin, desmethyldoxepin, and any internal standard.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Doxepin: [Insert precursor > product ion m/z]
-
Desmethyldoxepin: [Insert precursor > product ion m/z]
-
Internal Standard (e.g., a deuterated analog): [Insert precursor > product ion m/z]
-
-
Optimize collision energy and other MS parameters for each analyte.
Visualizations
In vivo microdialysis experimental workflow for doxepin measurement.
References
Application Note: Spectrofluorimetric Determination of Doxepin Hydrochloride in Pharmaceutical Formulations
Introduction
Doxepin hydrochloride, a tricyclic antidepressant, is a non-fluorescent compound.[1][2] However, its quantitative analysis in pharmaceutical formulations can be achieved with high sensitivity and selectivity using spectrofluorimetry after derivatization.[1][2] This application note details two validated spectrofluorimetric methods based on the formation of fluorescent ion-pair complexes. These methods are simple, rapid, and suitable for the quality control of this compound in commercial dosage forms.[1][2] Most common excipients found in pharmaceutical preparations do not fluoresce, making spectrofluorimetry a suitable analytical choice.[1][2]
Principle of the Methods
The described methods are based on the reaction of this compound with a specific reagent to form a fluorescent ion-pair complex. This complex is then extracted into an organic solvent, and its fluorescence intensity is measured at specific excitation and emission wavelengths. The fluorescence intensity is directly proportional to the concentration of this compound.
Two primary methods are presented:
-
Method A: Ion-pair complexation with Alizarin Red S
-
Method B: Ion-pair complexation with Eosin Y
Experimental Protocols
Instrumentation
A fluorescence spectrophotometer equipped with a xenon lamp and 1-cm quartz cells is required.[2][3]
Method A: Using Alizarin Red S
This method involves the formation of an ion-pair complex between this compound and Alizarin Red S in an acidic medium (pH 3.09).[1] The resulting complex is extracted into dichloromethane for spectrofluorimetric analysis.[1]
Reagents and Solutions:
-
This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of distilled water.
-
Alizarin Red S Solution (0.1% w/v): Dissolve 100 mg of Alizarin Red S in 100 mL of distilled water.
-
Buffer Solution (pH 3.09): Prepare an appropriate buffer solution (e.g., acetate buffer) and adjust the pH to 3.09.
-
Dichloromethane: Analytical grade.
Standard Curve Preparation:
-
Transfer aliquots (0.2 mL to 1.4 mL) of the this compound stock solution into a series of 50 mL separating funnels. This corresponds to a concentration range of 2-14 µg/mL.[1]
-
To each funnel, add 1.5 mL of the buffer solution (pH 3.09) followed by 3.0 mL of the 0.1% Alizarin Red S solution.[1]
-
Shake the contents vigorously with two 5 mL portions of dichloromethane for 1.5 minutes.[1]
-
Allow the layers to separate.
-
Collect the organic (dichloromethane) layer.
-
Measure the fluorescence intensity of the organic layer at an emission wavelength of 560 nm after excitation at 490 nm.[1]
-
Plot a calibration curve of fluorescence intensity versus the concentration of this compound.
Sample Preparation:
-
Weigh and finely powder the contents of at least five capsules of this compound (e.g., 10 mg strength).[1]
-
Transfer a quantity of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.
-
Add approximately 50 mL of distilled water and sonicate for 10 minutes to ensure complete dissolution of the drug.[1]
-
Dilute to the mark with distilled water and filter the solution using Whatman No. 42 filter paper.[1]
-
Dilute the filtrate with distilled water to obtain a suitable concentration within the calibration range.
-
Proceed with the analysis as described in the "Standard Curve Preparation" section.
Method B: Using Eosin Y
This method is based on the formation of a fluorescent ion-pair complex between this compound and Eosin Y at pH 4.52.[2][4][5] The complex is extracted into dichloromethane for measurement.[2][4][5]
Reagents and Solutions:
-
This compound Stock Solution (10 µg/mL): Prepare from a higher concentration stock solution by appropriate dilution with distilled water.
-
Eosin Y Solution (0.2% w/v): Dissolve 200 mg of Eosin Y in 100 mL of distilled water.
-
Sodium Acetate-Acetic Acid Buffer (pH 4.52): Prepare by mixing appropriate volumes of sodium acetate and acetic acid solutions to achieve a pH of 4.52.[2][4][5]
-
Dichloromethane: Analytical grade.
Standard Curve Preparation:
-
Pipette aliquots (0.5 mL to 4.0 mL) of the standard this compound solution (10 µg/mL) into a series of 50 mL separating funnels. This will result in a concentration range of 0.1-0.8 µg/mL.[2][3][4][5]
-
To each funnel, add 3.2 mL of the 0.2% Eosin Y solution and 2.5 mL of the sodium acetate-acetic acid buffer (pH 4.52).[3]
-
Shake the mixture vigorously with 5 mL of dichloromethane.[3]
-
Allow the two layers to separate.
-
Measure the fluorescence intensity of the organic phase at an emission wavelength of 567 nm after excitation at 464 nm.[2][3][4][5]
-
Construct a calibration curve by plotting the fluorescence intensity against the concentration of this compound.
Sample Preparation:
-
Follow the same procedure as described in Method A for the preparation of the sample solution from pharmaceutical capsules.
-
Dilute the stock sample solution with distilled water to fall within the linear range of the method (0.1-0.8 µg/mL).
-
Follow the procedure outlined in the "Standard Curve Preparation" for the analysis.
Data Presentation
The quantitative parameters for the two spectrofluorimetric methods are summarized in the table below for easy comparison.
| Parameter | Method A (Alizarin Red S) | Method B (Eosin Y) |
| pH | 3.09[1] | 4.52[2][4] |
| Reagent | 0.1% Alizarin Red S[1] | 0.2% Eosin Y[3] |
| Extraction Solvent | Dichloromethane[1] | Dichloromethane[2][4][5] |
| Excitation Wavelength (λex) | 490 nm[1] | 464 nm[2][3][4][5] |
| Emission Wavelength (λem) | 560 nm[1] | 567 nm[2][3][4][5] |
| Linearity Range | 2 - 14 µg/mL[1] | 0.1 - 0.8 µg/mL[2][3][4][5] |
| Limit of Detection (LOD) | 0.55 µg/mL[1] | 2.95 ng/mL[2][4][5] |
| Limit of Quantification (LOQ) | Not explicitly stated | 8.93 ng/mL |
Mandatory Visualizations
Caption: Experimental workflow for spectrofluorimetric analysis.
References
- 1. Spectrofluorimetric determination of this compound in commercial dosage forms via ion pair complexation with alizarin red S - Arabian Journal of Chemistry [arabjchem.org]
- 2. Spectrofluorimetric Method for the Determination of this compound in Commercial Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spectrofluorimetric method for the determination of this compound in commercial dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Doxepin and Nordoxepin in Human Plasma
Audience: This document is intended for researchers, scientists, and drug development professionals involved in therapeutic drug monitoring, bioequivalence studies, and pharmacokinetic analysis.
Introduction Doxepin is a tricyclic antidepressant (TCA) used to treat depression and anxiety.[1][2] It is metabolized in the body primarily to N-desmethyldoxepin, also known as nordoxepin, which is an active metabolite.[1][2][3] Monitoring the concentrations of both the parent drug and its active metabolite in biological fluids is crucial for ensuring therapeutic efficacy and avoiding toxicity.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity, selectivity, and accuracy.[3][4]
This application note provides a detailed protocol for the simultaneous determination of doxepin and nordoxepin in human plasma using LC-MS/MS. The method is sensitive enough for pharmacokinetic and bioequivalence studies, which often require low limits of quantification.[3][5]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol outlines a robust LLE procedure for extracting doxepin and nordoxepin from human plasma.[3]
Materials:
-
Human plasma (K2EDTA)
-
Doxepin and Nordoxepin reference standards
-
Internal Standards (IS): Propranolol and Desipramine are suitable examples[3]
-
Ammonium acetate
-
Ammonia solution
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Ammonium formate
-
Deionized water
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 500 µL of human plasma into a clean microcentrifuge tube.[3]
-
Spike the plasma with the appropriate internal standards.
-
Add 200 µL of 100 mM ammonium acetate solution (pH adjusted to 8.0 with ammonia) and vortex briefly.[3]
-
Add 4.0 mL of MTBE to the tube as the extraction solvent.[3]
-
Vortex the mixture thoroughly and then centrifuge for 5 minutes at approximately 1800 x g to separate the organic and aqueous layers.[3]
-
Freeze the aqueous (lower) layer using a dry ice bath.
-
Decant the organic (upper) layer into a clean, pre-labeled glass tube.[3]
-
Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.[3]
-
Reconstitute the dried residue in 300 µL of a reconstitution solution consisting of acetonitrile, methanol, and 2.0 mM ammonium formate (80:10:10, v/v/v).[3][6]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.
An alternative sample preparation technique involves Solid-Phase Extraction (SPE), which has also been shown to provide excellent recovery and even lower limits of quantification.[7][8]
LC-MS/MS Instrumentation and Conditions
The following tables summarize the instrumental conditions for the analysis.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Condition |
|---|---|
| LC System | Shimadzu LC-10ADvp or equivalent[3][6] |
| Column | Hypurity C8 (100 mm × 4.6 mm, 5 µm)[3][5][6][9] |
| Mobile Phase | Isocratic: 93% (Acetonitrile:Methanol, 95:5 v/v) and 7% (2.0 mM Ammonium Formate)[3][5][6][9] |
| Flow Rate | 1.2 mL/min[3][6] |
| Injection Volume | 15 µL[3][6] |
| Column Temperature | Ambient |
| Autosampler Temp. | 4°C[3][6] |
| Run Time | Approximately 5.0 min[6] |
Note: Gradient elution methods using C18 columns have also been successfully developed.[7][8]
Table 2: Mass Spectrometry (MS/MS) Conditions
| Parameter | Condition |
|---|---|
| MS System | SCIEX API-5500 Triple Quadrupole or equivalent[3][6] |
| Ionization Mode | Turbo Ion Spray, Positive Ionization Mode[3][6] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[3][9] |
| Ion Spray Voltage | 5500 V[3] |
| Heater Temperature | 500°C[3] |
| Nebulizer Gas (Gas 1) | 50 psi[3] |
| Heater Gas (Gas 2) | 60 psi[3] |
| Curtain Gas | 30 psi[3] |
| Collision Gas (CAD) | 7[3] |
Table 3: Analyte-Specific MRM Transitions and Compound Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) | Cell Exit Potential (V) |
|---|---|---|---|---|---|
| Doxepin | 280.1 | 107.0 | 60 | 27 | 11 |
| Nordoxepin | 266.0 | 107.0 | 60 | 29 | 11 |
Data sourced from Patel et al., 2017.[3][9]
Method Performance and Quantitative Data
The described method is highly sensitive and robust, demonstrating excellent performance for bioanalytical applications.
Table 4: Summary of Quantitative Method Performance
| Parameter | Doxepin | Nordoxepin |
|---|---|---|
| Linear Dynamic Range | 15.0 – 3900 pg/mL[3][5] | 5.00 – 1300 pg/mL[3][5] |
| Lower Limit of Quantification (LLOQ) | 15.0 pg/mL[9] | 5.00 pg/mL[9] |
| Correlation Coefficient (r²) | ≥ 0.9991[3][9] | ≥ 0.9993[3][9] |
| Mean Extraction Recovery | 86.6% – 90.4%[3][5] | 88.0% – 99.1%[3][5] |
| Intra- & Inter-Batch Precision (%CV) | ≤ 8.3%[3][5] | ≤ 8.3%[3][5] |
Note: Methods utilizing SPE sample preparation have achieved even lower LLOQs of 4 pg/mL for doxepin and 2 pg/mL for nordoxepin.[7][8]
Visualizations
Workflow and Data Relationship Diagrams
Caption: A flowchart of the bioanalytical method from sample preparation to final data analysis.
Caption: Collision-Induced Dissociation (CID) pathways for doxepin and nordoxepin in MRM mode.
References
- 1. Doxepin and Nordoxepin | MLabs [mlabs.umich.edu]
- 2. Doxepin and Nordoxepin, Serum - Mayo Clinic Laboratories | Therapeutics Catalog [therapeutics.testcatalog.org]
- 3. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing a Specific Sleep Phenotype in Mice Using Doxepin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxepin hydrochloride, a tricyclic antidepressant, is a potent antagonist of the histamine H1 receptor.[1][2] At lower doses, its primary mechanism of action is the blockade of H1 receptors, leading to the promotion of sleep.[1][3] This makes it a valuable tool for researchers studying the mechanisms of sleep and for the preclinical assessment of hypnotic drugs. These application notes provide detailed protocols for using doxepin to induce a specific sleep phenotype in mice, characterized by an increase in non-rapid eye movement (NREM) sleep.
Mechanism of Action: H1 Receptor Antagonism
The sleep-promoting effect of low-dose doxepin is primarily attributed to its high affinity for and antagonism of the histamine H1 receptor in the central nervous system.[1] Histamine is a wake-promoting neurotransmitter released from the tuberomammillary nucleus (TMN) of the hypothalamus.[1] By blocking the H1 receptor, doxepin inhibits the arousing signal of histamine, thereby promoting the onset and maintenance of sleep.[4] Studies using H1 receptor knockout (KO) mice have confirmed that the sleep-promoting effects of doxepin are dependent on its action on this receptor.[5]
Signaling Pathway of Doxepin-Induced Sleep
Caption: Doxepin blocks histamine H1 receptors, inhibiting arousal.
Data Presentation
The following tables summarize the quantitative effects of this compound on sleep architecture in mice.
Table 1: Effect of Intraperitoneal Doxepin on NREM Sleep in Wild-Type Mice
| Dose (mg/kg) | Change in Total NREM Sleep | Duration of Effect | Change in NREM Bout Duration | Reference |
| 15 | Increased | 4 hours | Increased number of 256-512s and 512-1024s bouts | [6] |
Table 2: Dose-Dependent Behavioral Effects of Intraperitoneal Doxepin in Mice
| Dose Range (mg/kg) | Observed Effect | Reference |
| 5 - 10 | Inhibition of amphetamine-induced hyperactivity | [5] |
| 6.25 - 12.5 | Stimulated spontaneous locomotor activity | [5] |
| 10 - 30 | Progressively greater suppression of avoidance behavior | [5] |
| 20 - 100 | CNS depression (ataxia, reduced motor activity) | [5] |
Note: The majority of detailed quantitative sleep architecture studies have been conducted in humans with low-dose doxepin. The data in mice is less comprehensive and often focuses on higher doses relative to body weight.
Experimental Protocols
Experimental Workflow for Doxepin-Induced Sleep Phenotyping in Mice
Caption: Workflow for assessing doxepin's effect on mouse sleep.
Protocol 1: EEG/EMG Electrode Implantation Surgery
This protocol is for the surgical implantation of electrodes to record electroencephalogram (EEG) and electromyogram (EMG) signals for sleep staging in mice.[7][8][9][10][11]
Materials:
-
Stereotaxic frame
-
Anesthetic (e.g., Ketamine/Xylazine cocktail, isoflurane)
-
Surgical tools (scalpel, scissors, forceps)
-
Dental drill
-
Small stainless-steel screws for EEG electrodes
-
Teflon-coated stainless-steel wires for EMG electrodes
-
Headmount connector
-
Dental cement
-
Suture kit
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the mouse using an approved protocol and mount it in a stereotaxic frame.
-
Shave the fur from the scalp and disinfect the area with an appropriate antiseptic.
-
Make a midline incision to expose the skull.
-
Drill small holes through the skull over the desired cortical locations (e.g., frontal and parietal cortices) for the EEG screw electrodes. Avoid penetrating the dura mater.
-
Gently screw the EEG electrodes into the burr holes.
-
For EMG electrodes, insert the tips of the flexible wires into the nuchal (neck) muscles.
-
Solder the leads from the EEG and EMG electrodes to a headmount connector.
-
Secure the entire assembly to the skull using dental cement.
-
Suture the incision around the implant.
-
Administer post-operative analgesics and antibiotics as per your institution's guidelines.
-
Allow the mouse to recover for at least one week before starting any experiments.
Protocol 2: Doxepin Administration and Sleep Recording
This protocol describes the administration of doxepin and subsequent sleep recording.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (e.g., 27-gauge)
-
Animal scale
-
EEG/EMG recording system with data acquisition software
Procedure:
-
Doxepin Preparation:
-
Dissolve this compound in sterile saline to the desired concentration. For example, to achieve a 15 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, the concentration would be 1.5 mg/ml.
-
Vortex the solution to ensure it is fully dissolved.
-
-
Habituation:
-
Connect the recovered, surgically implanted mouse to the EEG/EMG recording cable in the recording chamber.
-
Allow the mouse to habituate to the recording setup for 2-3 days.
-
-
Baseline Recording:
-
Record baseline EEG/EMG data for 24-48 hours to establish normal sleep-wake patterns.
-
-
Doxepin Administration:
-
Weigh the mouse to calculate the precise injection volume.
-
Administer the prepared doxepin solution via intraperitoneal (IP) injection.[5] A typical injection volume is 10 ml/kg.
-
For control experiments, administer an equivalent volume of the saline vehicle.
-
-
Post-Dosing Recording:
-
Immediately return the mouse to its recording chamber and commence EEG/EMG recording for a predetermined period (e.g., 4 to 24 hours) to assess the drug's effects on sleep.
-
-
Data Analysis:
-
Score the recorded EEG/EMG data into wake, NREM sleep, and REM sleep epochs (typically 4-10 second epochs).
-
Quantify sleep parameters such as:
-
Latency to the first NREM and REM sleep epochs.
-
Total time spent in wake, NREM, and REM sleep.
-
Number and duration of sleep/wake bouts.
-
Sleep efficiency (total sleep time / total recording time).
-
-
Compare the doxepin-treated data to the baseline and vehicle-control data.
-
Conclusion
The protocols and data presented provide a framework for utilizing this compound to induce a sleep phenotype in mice characterized by increased NREM sleep. This model is valuable for investigating the role of the histaminergic system in sleep regulation and for the preclinical evaluation of novel hypnotic compounds. Careful adherence to surgical and experimental protocols is crucial for obtaining reliable and reproducible data.
References
- 1. Therapeutic rationale for low dose doxepin in insomnia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Selective histamine H(1) antagonism: a novel approach to insomnia using low-dose doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. researchgate.net [researchgate.net]
- 7. Analyzing Sleep Behavior in Mice through Electroencephalogram and Electromyogram Recordings [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. sleep-and-eeg-phenotyping-in-mice - Ask this paper | Bohrium [bohrium.com]
- 10. Evaluation of a Piezoelectric System as an Alternative to Electroencephalogram/ Electromyogram Recordings in Mouse Sleep Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing the Anxiolytic Effects of Doxepin Hydrochloride in Rats
Introduction
Doxepin hydrochloride is a tricyclic antidepressant (TCA) that also possesses significant anxiolytic, sedative, and antihistaminic properties.[1][2] It is approved for the treatment of major depressive disorder, anxiety, and insomnia.[3][4] The anxiolytic effects of doxepin make it a subject of interest in preclinical research to understand its mechanisms and evaluate its potential therapeutic applications. This document provides a detailed protocol for assessing the anxiolytic effects of this compound in rats using common behavioral assays.
Mechanism of Action
The therapeutic effects of doxepin are multifaceted. Its antidepressant and anxiolytic actions are primarily attributed to its ability to inhibit the reuptake of norepinephrine and serotonin at synaptic nerve terminals.[1][5][6] This inhibition increases the concentration of these key neurotransmitters in the synaptic cleft, enhancing their activity.[5] Additionally, doxepin is a potent antagonist of histamine H1 and H2 receptors, which contributes to its sedative effects.[2][4] It also blocks α1-adrenergic, serotonin 5-HT2A/2C, and muscarinic acetylcholine receptors.[2][3] At lower doses (e.g., 3-6 mg in humans), its primary action is as a selective H1 receptor antagonist, which is leveraged for treating insomnia.[7][8]
Experimental Protocols
Animals and Housing
-
Species: Male Wistar or Sprague-Dawley rats are commonly used.
-
Weight: 200-250 g at the start of the experiment.
-
Housing: Rats should be housed in groups of 2-3 per cage in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle (lights on at 7:00 AM).[9] Food and water should be available ad libitum.
-
Acclimatization: Animals should be allowed to acclimatize to the housing conditions for at least one week before the start of any experimental procedures. They should also be habituated to the testing room for at least 45-60 minutes prior to each behavioral test.[10]
Drug Administration
-
Drug Preparation: this compound should be dissolved in sterile 0.9% saline.
-
Dosage: Based on rodent studies, effective anxiolytic doses can range from 1 mg/kg to 10 mg/kg.[11] A dose-response study using 1, 5, and 10 mg/kg is recommended.
-
Administration: The solution should be administered via intraperitoneal (IP) injection.[11] The control group should receive an equivalent volume of the saline vehicle.
-
Timing: Injections are typically given 30 minutes before the start of the behavioral test to allow for drug absorption and onset of action.[12]
Experimental Workflow
The overall workflow for the assessment involves several key stages, from animal preparation to data analysis, ensuring consistency and minimizing stress-induced variables.
Behavioral Assays
The EPM test is a widely used model for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[10][13][14] Anxiolytic compounds typically increase the time spent and entries into the open arms.[14]
-
Apparatus: A plus-shaped maze elevated 50 cm above the floor. It consists of two open arms (50 cm x 12 cm) and two closed arms (50 cm x 12 cm) with 50 cm high walls.[15] The arms are connected by a central platform (12 cm x 12 cm).[15]
-
Procedure:
-
Parameters Measured:
-
Time spent in the open arms (s).
-
Time spent in the closed arms (s).
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
The OFT assesses general locomotor activity and anxiety-like behavior.[16][17][18] Anxious rats tend to stay near the walls (thigmotaxis), while less anxious animals explore the central area more freely.[19]
-
Apparatus: A square arena (e.g., 90 cm x 90 cm) with walls high enough (e.g., 50 cm) to prevent escape.[20] The floor is typically divided into a central zone and a peripheral zone by the tracking software.
-
Procedure:
-
Parameters Measured:
-
Time spent in the center zone (s).
-
Distance traveled in the center zone (cm).
-
Latency to enter the center zone (s).
-
Total distance traveled (cm).
-
Rearing frequency (a measure of exploratory behavior).
-
This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.[21][22] Anxiolytic drugs increase the time spent in the light compartment.[21]
-
Apparatus: A box divided into two compartments: a small, dark compartment (approximately 1/3 of the box) and a larger, brightly illuminated compartment (2/3 of the box).[21][23] The compartments are connected by a small opening (e.g., 8 cm x 8 cm).[9]
-
Procedure:
-
Parameters Measured:
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups. The following tables present hypothetical data illustrating the expected anxiolytic effects of doxepin.
Table 1: Elevated Plus Maze (EPM) Results
| Treatment Group | Dose (mg/kg, IP) | Time in Open Arms (s) | % Time in Open Arms | Open Arm Entries | Total Distance (m) |
|---|---|---|---|---|---|
| Vehicle | 0 | 25.4 ± 3.1 | 8.5% | 4.2 ± 0.8 | 22.1 ± 2.5 |
| Doxepin | 1 | 45.2 ± 4.5* | 15.1% | 7.1 ± 1.0* | 21.8 ± 2.3 |
| Doxepin | 5 | 68.9 ± 5.2** | 23.0% | 9.8 ± 1.2** | 22.5 ± 2.7 |
| Doxepin | 10 | 55.3 ± 4.8** | 18.4% | 8.5 ± 1.1* | 18.9 ± 2.1 |
Data are presented as Mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle.
Table 2: Open Field Test (OFT) Results
| Treatment Group | Dose (mg/kg, IP) | Time in Center (s) | Center Entries | Rearing Frequency | Total Distance (m) |
|---|---|---|---|---|---|
| Vehicle | 0 | 18.6 ± 2.5 | 10.1 ± 1.5 | 25.3 ± 2.8 | 35.4 ± 3.1 |
| Doxepin | 1 | 30.1 ± 3.0* | 14.5 ± 1.8 | 24.1 ± 2.5 | 34.9 ± 2.9 |
| Doxepin | 5 | 45.7 ± 4.1** | 18.2 ± 2.0* | 22.8 ± 2.4 | 36.1 ± 3.3 |
| Doxepin | 10 | 38.2 ± 3.5** | 16.0 ± 1.9* | 15.7 ± 1.9** | 29.8 ± 2.8* |
Data are presented as Mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle. Note the potential sedative effect at the highest dose (10 mg/kg) indicated by reduced total distance and rearing.
Table 3: Light-Dark Box Test Results
| Treatment Group | Dose (mg/kg, IP) | Time in Light Box (s) | Transitions | Latency to Dark (s) | Total Distance (m) |
|---|---|---|---|---|---|
| Vehicle | 0 | 40.5 ± 5.2 | 8.3 ± 1.1 | 15.1 ± 2.4 | 25.8 ± 2.6 |
| Doxepin | 1 | 65.8 ± 6.1* | 11.2 ± 1.4 | 25.9 ± 3.0* | 26.2 ± 2.4 |
| Doxepin | 5 | 90.3 ± 7.5** | 14.6 ± 1.7* | 38.4 ± 4.1** | 25.5 ± 2.8 |
| Doxepin | 10 | 75.1 ± 6.8** | 12.0 ± 1.5 | 31.5 ± 3.5** | 21.7 ± 2.1 |
Data are presented as Mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle.
Data Analysis
The collected data should be analyzed using appropriate statistical methods. A one-way analysis of variance (ANOVA) is suitable for comparing the means of the different treatment groups. If the ANOVA reveals a significant overall effect, post-hoc tests (e.g., Dunnett's or Tukey's test) can be used to perform pairwise comparisons between the doxepin-treated groups and the vehicle control group. A p-value of less than 0.05 is typically considered statistically significant. It is crucial to ensure that the total distance traveled is not significantly altered, as a sedative effect could confound the interpretation of anxiolytic-like behavior.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Doxepin - Wikipedia [en.wikipedia.org]
- 3. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. forhers.com [forhers.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Therapeutic rationale for low dose doxepin in insomnia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. infoscience.epfl.ch [infoscience.epfl.ch]
- 10. Elevated plus maze protocol [protocols.io]
- 11. Effects of different doses of doxepin on passive avoidance learning in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 16. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Animal tests for anxiety-like and depression-like behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. amuzainc.com [amuzainc.com]
- 21. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 22. ugobasile.com [ugobasile.com]
- 23. maze.conductscience.com [maze.conductscience.com]
Doxepin Hydrochloride: A Versatile Tool for Interrogating Histamine Receptor Function
Application Notes and Protocols for Researchers
Doxepin hydrochloride, a tricyclic compound, is a potent and widely utilized pharmacological tool for the investigation of histamine receptor function. Its high affinity and varying selectivity for the different histamine receptor subtypes make it an invaluable ligand for receptor characterization, competitive binding assays, and functional studies. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of doxepin's utility, alongside detailed protocols for its application in studying histamine receptors.
Introduction to this compound as a Histamine Receptor Ligand
Doxepin's primary mechanism of action at lower concentrations is as a potent antagonist of the histamine H1 receptor.[1] It also exhibits significant affinity for the H2 receptor, and to a lesser extent, interacts with other biogenic amine receptors, including serotonergic and adrenergic receptors. This pharmacological profile necessitates careful experimental design to ensure the specific effects on histamine receptors are being observed. The radiolabeled form, [3H]-doxepin, serves as a valuable tool for direct binding studies to characterize H1 receptors.[2][3][4][5]
Data Presentation: Receptor Binding Affinities of Doxepin
The binding affinity of this compound for the four histamine receptor subtypes is summarized below. It is important to note that while data for H1 and H2 receptors are well-documented, specific high-affinity binding data for H3 and H4 receptors are less prevalent in the literature.
| Receptor Subtype | G-Protein Coupling | Doxepin Affinity (Ki/Kd) | Reference |
| Histamine H1 Receptor | Gq/11 | 0.26 nM (Kd) | [4] |
| 0.31 nM (Kd) | [2] | ||
| 0.020 nM (Kd, high-affinity site) | [3] | ||
| Histamine H2 Receptor | Gs | High Affinity (qualitative) | [6] |
| Histamine H3 Receptor | Gi/o | Lower Affinity (inferred) | - |
| Histamine H4 Receptor | Gi/o | Lower Affinity (inferred) | - |
Note: The affinity of doxepin for H3 and H4 receptors is generally considered to be significantly lower than for H1 and H2 receptors, though specific Ki values are not consistently reported in the literature. Its primary utility as a tool compound is therefore focused on the H1 and, to some extent, the H2 receptors.
Histamine Receptor Signaling Pathways
Histamine receptors mediate their diverse physiological effects through coupling to distinct heterotrimeric G proteins, initiating specific downstream signaling cascades. Doxepin, as an antagonist, blocks these signaling events.
Caption: Signaling pathways of histamine receptors and the antagonistic action of Doxepin.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study histamine receptor function.
Radioligand Binding Assay for Histamine H1 Receptor using [3H]-Doxepin
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the H1 receptor using [3H]-doxepin as the radioligand.
Caption: Experimental workflow for a competitive radioligand binding assay.
A. Materials:
-
Cells or tissues expressing the histamine H1 receptor
-
[3H]-Doxepin (specific activity ~80-100 Ci/mmol)
-
Unlabeled this compound (for non-specific binding determination)
-
Test compounds
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Homogenizer
B. Membrane Preparation:
-
Harvest cells or dissect tissue and place in ice-cold homogenization buffer.
-
Homogenize the sample using a Polytron or Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).
-
Store membrane aliquots at -80°C until use.
C. Binding Assay Protocol:
-
Prepare serial dilutions of the unlabeled test compound in binding buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [3H]-doxepin (e.g., at a final concentration of 0.3 nM), 50 µL of binding buffer, and 100 µL of membrane preparation (containing 50-100 µg of protein).
-
Non-specific Binding (NSB): 50 µL of [3H]-doxepin, 50 µL of a high concentration of unlabeled doxepin (e.g., 10 µM), and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of [3H]-doxepin, 50 µL of each concentration of the test compound, and 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Rapidly terminate the incubation by vacuum filtration through glass fiber filters that have been pre-soaked in wash buffer.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
D. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-doxepin) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-doxepin used and Kd is the dissociation constant of [3H]-doxepin for the H1 receptor.
Functional Assay: Calcium Flux in Response to H1 Receptor Activation
This protocol describes a method to assess the antagonistic effect of doxepin on H1 receptor-mediated intracellular calcium mobilization.
A. Materials:
-
Cells endogenously or recombinantly expressing the histamine H1 receptor (e.g., HEK293 or CHO cells)
-
Histamine
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluorescence plate reader with an injection system
B. Protocol:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Prepare the calcium dye loading solution by dissolving the fluorescent dye in anhydrous DMSO and then diluting it in HBSS containing Pluronic F-127 to the manufacturer's recommended concentration.
-
Remove the cell culture medium and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.
-
Prepare serial dilutions of this compound in HBSS.
-
Add 50 µL of the doxepin dilutions (or vehicle control) to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject 50 µL of histamine (at a concentration that elicits a submaximal response, e.g., EC80) into each well and immediately begin recording the change in fluorescence intensity over time.
-
Record the peak fluorescence response for each well.
C. Data Analysis:
-
Normalize the fluorescence response in each well to the baseline fluorescence.
-
Plot the percentage of inhibition of the histamine-induced calcium response against the logarithm of the doxepin concentration.
-
Determine the IC50 value for doxepin from the resulting concentration-response curve.
Functional Assay: cAMP Accumulation in Response to H2 Receptor Activation
This protocol outlines a method to measure the antagonistic effect of doxepin on H2 receptor-mediated cyclic AMP (cAMP) production.
A. Materials:
-
Cells endogenously or recombinantly expressing the histamine H2 receptor
-
Histamine
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Cell stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4)
B. Protocol:
-
Seed the cells in a 96-well plate and grow to confluence.
-
On the day of the assay, aspirate the growth medium and replace it with 50 µL of stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX). Incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add 25 µL of the doxepin dilutions (or vehicle control) to the appropriate wells and incubate for 15-30 minutes at 37°C.
-
Add 25 µL of histamine (at a concentration that elicits a submaximal response, e.g., EC80) to each well.
-
Incubate for 30 minutes at 37°C to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
C. Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the percentage of inhibition of the histamine-induced cAMP production against the logarithm of the doxepin concentration.
-
Determine the IC50 value for doxepin from the concentration-response curve.
Conclusion
This compound is a powerful and versatile tool for the pharmacological characterization of histamine receptors, particularly the H1 subtype. Its high affinity makes it an excellent radioligand for binding studies and a potent antagonist for functional assays. By employing the detailed protocols provided in these application notes, researchers can effectively utilize doxepin to investigate the role of histamine receptors in various physiological and pathological processes, and to screen for novel histamine receptor modulators. Careful consideration of its off-target effects at higher concentrations is crucial for accurate data interpretation.
References
- 1. Selective histamine H(1) antagonism: a novel approach to insomnia using low-dose doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H1 receptors in human brain labelled with [3H]doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-affinity binding of [3H]doxepin to histamine H1-receptors in rat brain: possible identification of a subclass of histamine H1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. droracle.ai [droracle.ai]
Application of Topical Doxepin Hydrochloride in Peripheral Neuropathy Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peripheral neuropathy, a debilitating condition arising from damage to the peripheral nervous system, presents a significant challenge in clinical management due to the often-unbearable chronic pain experienced by patients. Neuropathic pain is characterized by allodynia (pain from stimuli that do not normally provoke pain) and hyperalgesia (an exaggerated response to painful stimuli). Tricyclic antidepressants (TCAs), such as doxepin hydrochloride, have been utilized as analgesics for neuropathic pain. While oral administration is effective, it is often associated with systemic side effects. Topical application of doxepin offers a promising alternative by delivering the drug directly to the affected area, potentially maximizing therapeutic effects while minimizing systemic exposure and adverse events.[1][2]
These application notes provide a comprehensive overview of the use of topical this compound in preclinical models of peripheral neuropathy, specifically the Chronic Constriction Injury (CCI) and Streptozocin (STZ)-induced diabetic neuropathy models. This document includes detailed experimental protocols, a summary of quantitative data from relevant studies, and visualizations of the proposed signaling pathways.
Mechanism of Action
The analgesic effect of doxepin in neuropathic pain is multifactorial and not fully elucidated. However, several mechanisms are proposed:
-
Inhibition of Serotonin and Norepinephrine Reuptake: Doxepin blocks the reuptake of serotonin and norepinephrine in the central nervous system, enhancing the descending inhibitory pain pathways.[3][4]
-
Histamine Receptor Antagonism: Doxepin is a potent H1 and H2 receptor antagonist, which may contribute to its analgesic and anti-inflammatory effects.
-
Sodium Channel Blockade: Like other tricyclic antidepressants, doxepin can block voltage-gated sodium channels in nerve fibers, which may reduce ectopic discharges characteristic of neuropathic pain.
-
Modulation of Inflammatory Mediators: Studies on systemic doxepin in a chronic constriction injury model in mice suggest it may attenuate the increase in spinal pro-inflammatory cytokines like IL-6 and IL-1β mRNA.[5]
Signaling Pathways
The following diagram illustrates the proposed signaling pathways involved in the analgesic action of doxepin in peripheral neuropathy.
Caption: Proposed mechanism of action of topical doxepin in peripheral neuropathy.
Experimental Protocols
Detailed methodologies for inducing peripheral neuropathy in rodent models and subsequent treatment with topical doxepin are outlined below.
Chronic Constriction Injury (CCI) Model in Rats
The CCI model is a widely used model of neuropathic pain that mimics lesions of peripheral nerves.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut or silk sutures
-
Wound clips or sutures for skin closure
-
Topical this compound formulation (e.g., 5% gel)
-
Vehicle control gel
Procedure:
-
Anesthetize the rat using isoflurane (5% for induction, 2% for maintenance).
-
Shave the lateral surface of the thigh of the hind limb.
-
Make a small incision in the skin and underlying biceps femoris muscle to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve proximal to its trifurcation.
-
Loosely tie four ligatures (4-0 chromic gut or silk) around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tightened until a brief twitch in the hind limb is observed, ensuring that the epineural circulation is not arrested.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Allow the animals to recover for 7 days before commencing treatment.
-
Apply the topical doxepin formulation or vehicle control to the plantar surface of the ipsilateral hind paw once or twice daily for the duration of the study.
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test):
-
Place the rats in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate for at least 15 minutes.
-
Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw.
-
A positive response is noted as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold (in grams) is determined using the up-down method.
-
-
Thermal Hyperalgesia (Plantar Test):
-
Place the rats in the testing apparatus and allow for acclimation.
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
The time taken for the rat to withdraw its paw (paw withdrawal latency in seconds) is recorded. A cut-off time is set to prevent tissue damage.
-
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats
This model mimics type 1 diabetes-induced peripheral neuropathy.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
-
Topical this compound formulation
-
Vehicle control
Procedure:
-
Fast the rats overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Induce diabetes by a single intraperitoneal injection of STZ (e.g., 60 mg/kg).
-
Return the animals to their cages with free access to food and water. To prevent initial hypoglycemia, 5% sucrose water can be provided for the first 24 hours.
-
Confirm diabetes 48-72 hours post-injection by measuring blood glucose levels from a tail vein blood sample. Rats with blood glucose levels >250 mg/dL are considered diabetic.
-
Allow the neuropathy to develop over 2-4 weeks.
-
Initiate treatment with topical doxepin or vehicle control as described for the CCI model.
Behavioral Testing:
-
Assess mechanical allodynia and thermal hyperalgesia as described for the CCI model.
Preparation of Topical this compound Gel (5%)
This protocol is adapted from a method for preparing a mucoadhesive gel and can be modified for topical application.
Materials:
-
This compound powder
-
Poloxamer 407
-
Hydroxypropyl methylcellulose (HPMC)
-
Deionized water
-
Digital balance, magnetic stirrer, and refrigerator
Procedure:
-
Disperse a specific concentration of poloxamer 407 (e.g., 17% w/w) in cold deionized water with continuous stirring to form a clear solution. Store in a refrigerator (4°C) for 24 hours to ensure complete dissolution.
-
In a separate container, dissolve this compound (5% w/w) in deionized water.
-
Add HPMC (e.g., 10% w/w) to the doxepin solution.
-
Mix the poloxamer solution and the doxepin-HPMC solution at a controlled temperature (e.g., 40-45°C) with continuous stirring until a uniform gel is formed.
-
Store the final gel in an appropriate container at room temperature.
Data Presentation
While preclinical studies specifically evaluating topical doxepin in CCI or STZ models with detailed quantitative data are limited, the following tables present data from a study on topical amitriptyline (another TCA) in a CCI rat model to illustrate the expected format for data presentation. This can serve as a proxy for designing similar experiments with doxepin.
Table 1: Effect of Topical Amitriptyline on Mechanical Allodynia in CCI Rats (Paw Withdrawal Threshold in Grams)
| Treatment Group | Baseline | Day 7 (Post-CCI) | Day 14 (Post-Treatment) | Day 21 (Post-Treatment) |
| Sham | 14.5 ± 1.2 | 14.2 ± 1.5 | 14.8 ± 1.3 | 15.0 ± 1.1 |
| CCI + Vehicle | 15.0 ± 1.3 | 4.2 ± 0.8 | 4.5 ± 0.9 | 4.1 ± 0.7 |
| CCI + 1% Amitriptyline | 14.8 ± 1.1 | 4.5 ± 0.7 | 7.8 ± 1.0 | 8.5 ± 1.2 |
| CCI + 5% Amitriptyline | 14.9 ± 1.4 | 4.3 ± 0.9 | 10.2 ± 1.3 | 11.5 ± 1.5 |
*Data are presented as mean ± SEM. *p < 0.05 compared to CCI + Vehicle. (Note: This data is illustrative and based on typical findings for topical TCAs in CCI models).
Table 2: Effect of Topical Amitriptyline on Thermal Hyperalgesia in CCI Rats (Paw Withdrawal Latency in Seconds)
| Treatment Group | Baseline | Day 7 (Post-CCI) | Day 14 (Post-Treatment) | Day 21 (Post-Treatment) |
| Sham | 10.2 ± 0.8 | 10.5 ± 0.7 | 10.3 ± 0.9 | 10.1 ± 0.6 |
| CCI + Vehicle | 10.4 ± 0.9 | 5.1 ± 0.5 | 5.3 ± 0.6 | 5.0 ± 0.4 |
| CCI + 1% Amitriptyline | 10.3 ± 0.7 | 5.2 ± 0.6 | 7.1 ± 0.8 | 7.8 ± 0.9 |
| CCI + 5% Amitriptyline | 10.5 ± 0.8 | 5.0 ± 0.5 | 8.5 ± 0.7 | 9.2 ± 0.8 |
*Data are presented as mean ± SEM. *p < 0.05 compared to CCI + Vehicle. (Note: This data is illustrative and based on typical findings for topical TCAs in CCI models).
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the CCI and STZ models.
Caption: Experimental workflow for the Chronic Constriction Injury (CCI) model.
Caption: Experimental workflow for the STZ-induced diabetic neuropathy model.
Conclusion
Topical application of this compound presents a promising therapeutic strategy for the management of peripheral neuropathic pain. The preclinical models and protocols detailed in these application notes provide a framework for researchers to investigate the efficacy and mechanisms of action of topical doxepin. Further studies are warranted to generate robust quantitative data on the effects of topical doxepin in these models to support its clinical development for neuropathic pain.
References
Application Notes and Protocols for Evaluating Doxepin Hydrochloride Efficacy in Animal Models of Depression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical methodologies to assess the antidepressant efficacy of doxepin hydrochloride. The focus is on well-established rodent models of depression: the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Chronic Unpredictable Mild Stress (CUMS) model. Detailed protocols, quantitative data summaries, and visual diagrams of experimental workflows and signaling pathways are included to facilitate the design and execution of robust preclinical studies.
Introduction to this compound and Animal Models of Depression
This compound is a tricyclic antidepressant (TCA) used in the treatment of major depressive disorder and anxiety.[1][2] Its therapeutic effects are primarily attributed to the inhibition of norepinephrine and serotonin reuptake in the synaptic cleft, leading to enhanced neurotransmission.[1][2] Additionally, doxepin exhibits antagonistic activity at histamine H1, alpha-1 adrenergic, and muscarinic receptors.[1]
Animal models are crucial tools for investigating the efficacy of antidepressant compounds like doxepin. These models aim to replicate specific behavioral and neurobiological aspects of depression.
-
Forced Swim Test (FST) and Tail Suspension Test (TST): These are acute models that assess behavioral despair. Rodents are subjected to a short, inescapable stressor (swimming or suspension). A common endpoint is immobility, with the hypothesis that effective antidepressants will reduce the duration of immobility.
-
Chronic Unpredictable Mild Stress (CUMS): This is a more etiologically relevant model that exposes animals to a series of mild, unpredictable stressors over several weeks. This induces a state of chronic stress and can lead to anhedonia, a core symptom of depression, which is often measured by a decrease in sucrose preference.[3][4] The CUMS model is valuable for assessing the ability of an antidepressant to reverse chronic stress-induced depressive-like behaviors.[3][4]
This compound's Mechanism of Action: A Signaling Pathway
Doxepin's primary antidepressant effect is achieved through the blockade of serotonin (SERT) and norepinephrine (NET) transporters on the presynaptic neuron. This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling to the postsynaptic neuron.
Caption: this compound's mechanism of action in the synapse.
Experimental Protocols and Data
Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for antidepressant efficacy.
Experimental Workflow:
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Doxepin Hydrochloride: Application Notes and Protocols for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Doxepin hydrochloride, a tricyclic antidepressant, has demonstrated significant potential as a therapeutic agent in neuroinflammatory research models. Its mechanism of action extends beyond its well-known effects on serotonin and norepinephrine reuptake, encompassing potent anti-inflammatory properties. These characteristics make it a valuable tool for investigating the complex interplay between the nervous and immune systems in various neurological disorders.
Mechanism of Action in Neuroinflammation:
Doxepin's anti-inflammatory effects are primarily attributed to its ability to modulate key signaling pathways and cellular responses within the central nervous system (CNS). A significant pathway influenced by doxepin is the phosphatidylinositol-3-kinase (PI3K)-mediated protein kinase B (Akt) signaling cascade.[1] By activating this pathway, doxepin can suppress the deleterious effects induced by inflammatory stimuli such as lipopolysaccharide (LPS).[1] This activation leads to the downstream inhibition of pro-inflammatory signaling and promotes cell survival.
Furthermore, doxepin has been shown to directly impact glial cells, which are central to the neuroinflammatory response. Specifically, it can inhibit the activation of microglia, the resident immune cells of the CNS.[2][3] This inhibition helps to curtail the production and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), thereby mitigating the inflammatory environment.[1][4][5] Studies have also indicated that doxepin can influence astrocytes, further contributing to its neuroprotective and anti-inflammatory profile.[2][3]
Applications in Neuroinflammation Research Models:
This compound has been successfully utilized in a variety of in vitro and in vivo models to study and counteract neuroinflammation.
-
In Vitro Models:
-
LPS-Induced Inflammation in C6 Glioma Cells: Doxepin has been shown to protect C6 glioma cells from LPS-induced inflammatory damage by reducing the production of TNF-α and IL-1β through the activation of the PI3K/Akt pathway.[1][4][5]
-
Astrocyte-Microglia Co-cultures: In co-culture models mimicking the cellular environment of the CNS, doxepin has demonstrated the ability to inhibit microglial activation, even in inflammatory conditions.[2][3][6]
-
-
In Vivo Models:
-
Stress-Induced Neuroinflammation in Rats: In rodent models, doxepin has been found to prevent stress-induced memory impairments and decrease hippocampal levels of the pro-inflammatory cytokine TNF-α.[7][8][9] This highlights its potential to mitigate the neuroinflammatory consequences of chronic stress.
-
These applications underscore the utility of doxepin as a pharmacological tool to investigate the mechanisms of neuroinflammation and to explore potential therapeutic strategies for a range of neurological conditions, including neurodegenerative diseases and mood disorders with an inflammatory component.
Data Presentation
Table 1: Effect of Doxepin on Pro-inflammatory Cytokine Levels in LPS-Treated C6 Glioma Cells
| Treatment Group | TNF-α Levels (pg/mL) | IL-1β Levels (pg/mL) | Reference |
| Control | Baseline | Baseline | [1][4][5] |
| LPS | Increased | Increased | [1][4][5] |
| LPS + Doxepin | Significantly Decreased | Significantly Decreased | [1][4][5] |
Table 2: Effect of Doxepin on Microglial Activation in Astrocyte-Microglia Co-cultures
| Treatment Group | Percentage of Activated Microglia | Reference |
| Control (Pathological, Inflammatory Conditions) | High | [2][3][6] |
| Doxepin (10 ng/mL) | Significantly Reduced | [2][3][6] |
Table 3: Effect of Doxepin on TNF-α Levels and Memory in a Rat Model of Stress-Induced Neuroinflammation
| Treatment Group | Hippocampal TNF-α Level | Passive Avoidance Latency | Reference |
| Control | Baseline | Normal | [7][8][9] |
| Stress | Significantly Increased | Significantly Decreased | [7][8][9] |
| Stress + Doxepin (1 mg/kg) | Significantly Decreased | Significantly Improved | [7][8][9] |
| Stress + Doxepin (5 mg/kg & 10 mg/kg) | No Significant Reduction | Significantly Improved | [7][8] |
Experimental Protocols
Protocol 1: In Vitro LPS-Induced Neuroinflammation in C6 Glioma Cells
Objective: To assess the anti-inflammatory effects of doxepin on LPS-stimulated C6 glioma cells.
Materials:
-
Rat C6 glioma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-1β
-
Reagents for Western blotting (primary antibodies for Akt and phospho-Akt, secondary antibodies)
Procedure:
-
Cell Culture: Culture C6 glioma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of doxepin for a specified period (e.g., 2 hours).
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) to the culture medium and incubate for a designated time (e.g., 24 hours).
-
-
Cytokine Analysis (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-1β in the supernatant using commercial ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for Akt Phosphorylation:
-
Lyse the cells and collect protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total Akt and phosphorylated Akt (p-Akt).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: In Vitro Microglial Activation in Astrocyte-Microglia Co-culture
Objective: To evaluate the effect of doxepin on microglial activation in an inflammatory co-culture model.
Materials:
-
Primary rat astrocytes and microglia
-
Appropriate culture medium and supplements
-
This compound
-
Reagents for immunocytochemistry (e.g., primary antibody against Iba1, fluorescently labeled secondary antibody, DAPI)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Co-culture Preparation: Prepare primary rat co-cultures of astrocytes with a defined percentage of microglia (e.g., 30% for "pathological, inflammatory" conditions).
-
Treatment: Incubate the co-cultures with doxepin (e.g., 10 ng/mL) for a specified duration (e.g., 2 hours).
-
Cell Viability (MTT Assay):
-
Add MTT solution to the cells and incubate.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
-
Immunocytochemistry for Microglial Activation:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize and block the cells.
-
Incubate with a primary antibody against a microglial activation marker (e.g., Iba1).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize and quantify the morphology and number of activated microglia using fluorescence microscopy.
-
-
Cytokine Analysis (ELISA):
-
Collect the culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using commercial ELISA kits as per the manufacturer's protocol.
-
Protocol 3: In Vivo Stress-Induced Neuroinflammation in Rats
Objective: To investigate the in vivo effects of doxepin on stress-induced neuroinflammation and associated memory deficits.
Materials:
-
Male Wistar rats
-
This compound
-
Restraint stress apparatus
-
Passive avoidance apparatus
-
ELISA kit for TNF-α
-
Reagents for tissue homogenization and protein extraction
Procedure:
-
Animal Groups and Treatment:
-
Divide rats into control, stress, and stress + doxepin groups.
-
Administer doxepin (e.g., 1, 5, and 10 mg/kg, intraperitoneally) or saline to the respective groups for a period of 21 days.[7]
-
-
Chronic Stress Induction:
-
Subject the stress and stress + doxepin groups to restraint stress for a specified duration daily (e.g., 6 hours/day for 21 days).[7]
-
-
Behavioral Testing (Passive Avoidance Test):
-
Acquisition Trial: Place each rat in the illuminated compartment of the passive avoidance apparatus. When the rat enters the dark compartment, deliver a mild foot shock.
-
Retention Trial (24 hours later): Place the rat back in the illuminated compartment and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory retention.[1][10][11]
-
-
Tissue Collection and Analysis:
-
At the end of the experimental period, euthanize the animals and dissect the hippocampus.
-
Homogenize the hippocampal tissue and prepare lysates.
-
Measure the levels of TNF-α in the hippocampal lysates using a commercial ELISA kit.
-
Visualizations
Caption: Doxepin's Anti-inflammatory Signaling Pathway.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
References
- 1. scantox.com [scantox.com]
- 2. Inhibition of Microglial Activation by Amitriptyline and Doxepin in Interferon-β Pre-Treated Astrocyte–Microglia Co-Culture Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Microglial Activation by Amitriptyline and Doxepin in Interferon-β Pre-Treated Astrocyte-Microglia Co-Culture Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effects of this compound against LPS-induced C6-glioma cell inflammatory reaction by PI3K-mediated Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] The effects of doxepin on stress-induced learning, memory impairments, and TNF-α level in the rat hippocampus | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. The effects of doxepin on stress-induced learning, memory impairments, and TNF-α level in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Passive avoidance test [panlab.com]
- 11. What is a Passive Avoidance Test? [sandiegoinstruments.com]
Application Notes and Protocols for In Vitro Doxepin Hydrochloride Skin Permeation Studies Using a Franz Diffusion Cell
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Franz diffusion cell for the in vitro evaluation of skin permeation of doxepin hydrochloride from various topical formulations. This document outlines the experimental setup, detailed protocols for skin preparation, permeation studies, and sample analysis, along with a compilation of quantitative data to facilitate comparative analysis of different formulation strategies.
Introduction
This compound, a tricyclic antidepressant with potent H1 and H2 receptor antagonist activity, is used topically to manage pruritus associated with skin conditions such as atopic dermatitis and eczema.[1][2] The efficacy of topical formulations is critically dependent on the ability of the active pharmaceutical ingredient (API) to permeate the stratum corneum, the outermost layer of the skin, and reach its target site in the underlying viable tissues. The Franz diffusion cell is a widely accepted in vitro model for assessing the percutaneous absorption of drugs from topical preparations.[3][4] It provides a reliable and reproducible method to study the influence of formulation composition on drug release and skin permeation, offering valuable insights during the development and optimization of topical drug delivery systems.[3]
Experimental Setup: The Franz Diffusion Cell
The Franz diffusion cell is a simple, yet robust, apparatus designed to simulate the permeation of a substance through a membrane.[3] It consists of two main compartments: a donor chamber and a receptor chamber, separated by a biological or synthetic membrane.[3]
-
Donor Chamber: This upper chamber holds the topical formulation being tested. It is typically open to the atmosphere to mimic in vivo application conditions.
-
Receptor Chamber: This lower chamber contains a receptor fluid that mimics the physiological conditions of the dermal microcirculation. It is continuously stirred to ensure a uniform concentration of the permeated drug and is maintained at a constant temperature, typically 32°C, to simulate the skin surface temperature.[5]
-
Membrane: For skin permeation studies, excised human or animal skin (e.g., porcine or rat skin) is the most relevant membrane.[1][6] Synthetic membranes can also be used for formulation screening purposes.[1]
Quantitative Data on this compound Skin Permeation
The following tables summarize quantitative data from various in vitro skin permeation studies of this compound from different formulations using the Franz diffusion cell. These data can be used for comparative purposes to understand the impact of formulation type on drug delivery.
Table 1: Permeation Parameters of this compound from a Saturated Aqueous Solution through Porcine Buccal Mucosa
| Parameter | Value | Reference |
| Steady-State Flux (Jss) (µg/cm²/h) | 34.79 | [7] |
| Permeability Coefficient (Kp) (cm/h x 10⁻³) | 0.49 | [7] |
| Lag Time (Tl) (h) | 2.8 | [7] |
Note: While this study used buccal mucosa, the principles of permeation and the parameters measured are analogous to skin permeation studies.
Table 2: Permeation Parameters of this compound from Various Microemulsion (ME) Formulations through Rat Skin
| Formulation | Steady-State Flux (Jss) (mg/cm²/h) | Permeability Coefficient (P) (cm/h) | Reference | | :--- | :--- | :--- | | ME-DX-1 | 0.0152 ± 0.001 | 0.000304 ± 0.00002 |[1] | | ME-DX-2 | 0.0210 ± 0.001 | 0.000420 ± 0.00002 |[1] | | ME-DX-3 | 0.0261 ± 0.002 | 0.000522 ± 0.00004 |[1] | | ME-DX-4 | 0.0270 ± 0.001 | 0.000540 ± 0.00002 |[1] | | ME-DX-5 | 0.0331 ± 0.002 | 0.000662 ± 0.00004 |[1] | | ME-DX-6 | 0.0380 ± 0.001 | 0.000760 ± 0.00002 |[1] | | ME-DX-7 | 0.0452 ± 0.002 | 0.000904 ± 0.00004 |[1] | | ME-DX-8 | 0.0520 ± 0.003 | 0.001040 ± 0.00006 |[1] | | 5% DX Solution (Control) | 0.0058 ± 0.0004 | 0.000116 ± 0.000008 |[1] |
Experimental Protocols
The following sections provide detailed methodologies for conducting in vitro skin permeation studies of this compound using a Franz diffusion cell.
Skin Membrane Preparation
Excised porcine ear skin is a commonly used and suitable model for human skin in permeation studies due to its anatomical and physiological similarities.[6][8]
Protocol for Porcine Ear Skin Preparation: [6][8]
-
Source and Selection: Obtain fresh porcine ears from a local abattoir. Select ears that are clean and free of any visible defects or damage.
-
Cleaning: Thoroughly wash the ears with tap water to remove any dirt or debris.
-
Skin Excision: Carefully excise the full-thickness skin from the external side of the ear using a scalpel.
-
Subcutaneous Fat Removal: Remove any adhering subcutaneous fat and connective tissue from the dermal side of the excised skin.
-
Membrane Sectioning: Cut the prepared skin into sections of appropriate size to fit the Franz diffusion cells.
-
Storage: If not used immediately, the skin sections can be wrapped in aluminum foil and stored at -20°C for future use.
-
Integrity Check: Before the experiment, the integrity of the skin membrane should be assessed. This can be done by measuring the transepidermal water loss (TEWL) or electrical resistance.[9]
Franz Diffusion Cell Setup and Permeation Study
Protocol for In Vitro Permeation Study: [1]
-
Franz Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Ensure a leak-proof seal between the chambers.
-
-
Receptor Chamber Filling:
-
Fill the receptor chamber with a suitable receptor fluid, such as phosphate-buffered saline (PBS) at pH 7.4, to maintain sink conditions.[1]
-
Degas the receptor fluid prior to use to prevent the formation of air bubbles.
-
Place a small magnetic stir bar in the receptor chamber.
-
-
Temperature and Stirring:
-
Place the assembled Franz cells in a circulating water bath or on a stirring heat block to maintain the temperature of the receptor fluid at 32 ± 1°C.
-
Set the stirring speed to a constant rate (e.g., 600 rpm) to ensure continuous mixing of the receptor fluid.
-
-
Equilibration: Allow the system to equilibrate for a predefined period (e.g., 30 minutes) before applying the formulation.
-
Formulation Application:
-
Accurately weigh and apply a finite dose of the this compound formulation onto the surface of the skin in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor fluid from the sampling port.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.
-
-
Sample Storage: Store the collected samples at an appropriate temperature (e.g., 4°C) until analysis.
Sample Analysis
The concentration of this compound in the collected receptor fluid samples can be determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry.[1][10][11][12]
Example HPLC Method Parameters: [11][12]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of methanol, acetonitrile, and a buffer (e.g., phosphate buffer at pH 2.5) in a specific ratio (e.g., 40:30:30, v/v/v).
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection Wavelength: 254 nm or 292 nm
-
Injection Volume: 20 µL
Example UV-Vis Spectrophotometry Method: [1]
-
Wavelength: The absorbance of the samples can be measured at the maximum absorption wavelength (λmax) of this compound, which is approximately 292 nm.
Data Analysis
The cumulative amount of this compound permeated per unit area of the skin (µg/cm²) is plotted against time (h). From this plot, key permeation parameters can be calculated:
-
Steady-State Flux (Jss): The slope of the linear portion of the cumulative amount permeated versus time curve. It represents the rate of drug permeation at a steady state.
-
Lag Time (Tl): The x-intercept of the linear portion of the permeation profile. It represents the time taken for the drug to saturate the skin and establish a steady-state permeation.
-
Permeability Coefficient (Kp): Calculated by dividing the steady-state flux (Jss) by the initial concentration of the drug in the donor compartment (C0).
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental setup of the Franz diffusion cell.
Caption: Experimental workflow for in vitro skin permeation studies.
Caption: Schematic of a Franz diffusion cell setup.
References
- 1. Design, Preparation, and Ex Vivo Skin Permeation of Doxepin Microemulsion System for Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the In Vitro and Ex Vivo Permeation of Existing Topical Formulations Used in the Treatment of Facial Angiofibroma and Characterization of the Variations Observed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. munin.uit.no [munin.uit.no]
- 6. Transcutaneous electroporation mediated delivery of doxepin–HPCD complex: A sustained release approach for treatment of postherpetic neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transbuccal delivery of doxepin: studies on permeation and histological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. permegear.com [permegear.com]
- 10. researchgate.net [researchgate.net]
- 11. brieflands.com [brieflands.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiological Recording of Neuronal Activity Following Doxepin Hydrochloride Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the electrophysiological effects of doxepin hydrochloride on neuronal activity. This document outlines the underlying mechanisms of action of doxepin, detailed protocols for in vitro and in vivo electrophysiological recordings, and expected quantitative outcomes.
Introduction to this compound
This compound is a tricyclic antidepressant (TCA) used in the treatment of major depressive disorder, anxiety, and insomnia.[1][2] Its therapeutic effects are primarily attributed to its ability to inhibit the reuptake of norepinephrine (NE) and serotonin (5-HT) at synaptic terminals, leading to an increased concentration of these neurotransmitters in the synaptic cleft and enhanced neurotransmission.[1][2] Additionally, doxepin is a potent antagonist of the histamine H1 receptor, which contributes to its sedative properties.[1] It also interacts with other receptors, including muscarinic and alpha-1 adrenergic receptors, and has been shown to block certain neuronal ion channels.[1]
Mechanism of Action at the Neuronal Level
Doxepin's multifaceted mechanism of action results in complex changes in neuronal excitability and synaptic transmission. Key actions include:
-
Norepinephrine and Serotonin Reuptake Inhibition: By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), doxepin increases the availability of NE and 5-HT in the synapse.[3][4][5] This modulation of monoaminergic systems can alter neuronal firing rates and patterns.
-
Histamine H1 Receptor Antagonism: Doxepin's high affinity for the H1 receptor leads to the blockade of histamine-mediated neuronal excitation.[6] This is a primary contributor to its sedative effects and can influence the sleep-wake cycle.[7]
-
Ion Channel Blockade: Doxepin has been shown to inhibit the function of specific ion channels, which directly impacts neuronal excitability.
-
Voltage-gated Sodium (Nav) Channels: Similar to other TCAs, doxepin can block neuronal Nav channels. This action can reduce the generation and propagation of action potentials.
-
HERG Potassium (K+) Channels: Doxepin is an inhibitor of the human ether-à-go-go-related gene (HERG) potassium channels, which can affect neuronal repolarization.
-
Quantitative Data on Electrophysiological Effects
The following tables summarize the known quantitative effects of this compound on various electrophysiological parameters.
Table 1: Effects of Doxepin on Ion Channel Function
| Parameter | Preparation | Doxepin Concentration | Effect | Reference |
| IHERG (hERG potassium current) | Rabbit ventricular myocytes | IC50: 4.4 µM | Inhibition | [8] |
| IHERG (hERG potassium current) | Heterologous expression system | IC50: 6.5 µM | Inhibition | [8] |
| Peak outward IHERG during action potential clamp | Heterologous expression system | 10 µM | 60 ± 12% inhibition | [8] |
| Voltage-gated K+ (Kv) channels | Rabbit coronary arterial smooth muscle cells | IC50: 6.52 µM | Inhibition | |
| Voltage-gated Na+ (INa) current | Bovine adrenal chromaffin cells | 20 µM | Shift in steady-state inactivation (-15 mV) |
Table 2: Effects of Doxepin on Neuronal and Cardiac Action Potentials
| Parameter | Preparation | Doxepin Concentration | Effect | Reference |
| Action Potential Amplitude | Canine Purkinje fibers | 50-1000 ng/mL | Dose-dependent reduction | |
| Maximal Velocity of Phase 0 Depolarization (Vmax) | Canine Purkinje fibers | 50-1000 ng/mL | Dose-dependent reduction | |
| Action Potential Duration | Canine Purkinje fibers | 50-1000 ng/mL | Dose-dependent reduction | |
| Conduction Velocity | Canine Purkinje fibers | 250-1000 ng/mL | Dose-dependent reduction | |
| Heart Rate | Human subjects with ventricular arrhythmias | 115 ± 41 mg/day | Increase from 69 ± 12 to 81 ± 13 bpm | [9] |
| QRS Interval | Human subjects with ventricular arrhythmias | 115 ± 41 mg/day | Increase (P not significant) | [9] |
| QTc Interval | Human subjects with ventricular arrhythmias | 115 ± 41 mg/day | Increase (P not significant) | [9] |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is designed for recording from cultured neurons or neurons in acute brain slices to investigate the direct effects of doxepin on neuronal properties.
Materials:
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO, stored at -20°C)
-
Artificial cerebrospinal fluid (ACSF)
-
Internal solution for patch pipettes
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Cell culture or brain slice preparation
Procedure:
-
Preparation of Solutions:
-
Prepare ACSF and internal solution with appropriate ionic compositions for the neurons under study.
-
On the day of the experiment, thaw the doxepin stock solution and dilute it to the desired final concentrations in ACSF. It is recommended to perform a dose-response study with concentrations ranging from 1 µM to 100 µM.
-
-
Cell/Slice Preparation:
-
Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
-
Transfer the preparation to the recording chamber and continuously perfuse with oxygenated ACSF.
-
-
Patch-Clamp Recording:
-
Pull patch pipettes with a resistance of 3-7 MΩ.
-
Fill the pipette with internal solution and obtain a gigaohm seal on a target neuron.
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Baseline Recording:
-
In current-clamp mode, record the resting membrane potential and spontaneous firing activity.
-
Apply current steps to elicit action potentials and determine properties such as threshold, amplitude, and firing frequency.
-
In voltage-clamp mode, hold the neuron at appropriate potentials to record excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs).
-
-
Doxepin Application:
-
Switch the perfusion to ACSF containing the desired concentration of doxepin.
-
Allow sufficient time for the drug to equilibrate in the recording chamber (typically 2-5 minutes).
-
-
Post-Doxepin Recording:
-
Repeat the recordings performed during the baseline period to assess the effects of doxepin on membrane potential, firing properties, and synaptic currents.
-
-
Washout:
-
Perfuse the chamber with doxepin-free ACSF to determine the reversibility of the drug's effects.
-
-
Data Analysis:
-
Analyze changes in resting membrane potential, action potential characteristics (threshold, amplitude, duration, afterhyperpolarization), firing frequency, and the amplitude and frequency of EPSCs and IPSCs.
-
In Vivo Electrophysiology: Single-Unit Recording
This protocol is for recording the activity of single neurons in anesthetized or awake, behaving animals to investigate the systemic or local effects of doxepin on neuronal firing.
Materials:
-
This compound for injection (sterile saline solution)
-
Animal model (e.g., rat, mouse)
-
Stereotaxic apparatus
-
High-impedance microelectrodes
-
Electrophysiology recording system with preamplifier and data acquisition
-
Anesthesia (if applicable)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal (e.g., with isoflurane or urethane) or, for awake recordings, implant a head-post and recording chamber.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest.
-
-
Electrode Placement:
-
Slowly lower the microelectrode into the target brain region using the micromanipulator.
-
Identify single-unit activity based on spike amplitude and waveform.
-
-
Baseline Recording:
-
Record the spontaneous firing rate of an isolated neuron for a stable period (e.g., 5-10 minutes) to establish a baseline.
-
-
Doxepin Administration:
-
Systemic Administration: Administer this compound intraperitoneally (i.p.) or intravenously (i.v.). Doses in rodents typically range from 1 to 10 mg/kg.[10][11]
-
Local Administration (Microiontophoresis): Use a multi-barreled micropipette to eject small amounts of doxepin directly into the vicinity of the recorded neuron.
-
-
Post-Doxepin Recording:
-
Continuously record the firing rate of the same neuron following drug administration to observe changes in activity. The recording duration will depend on the route of administration and the pharmacokinetics of the drug.
-
-
Data Analysis:
-
Analyze the change in the neuron's firing rate (e.g., spikes per second) before, during, and after doxepin application.
-
Firing rate changes can be expressed as a percentage of the baseline firing rate.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by doxepin and the experimental workflows for its electrophysiological characterization.
Caption: Doxepin's primary mechanisms of action on neuronal signaling.
Caption: Experimental workflows for electrophysiological studies of doxepin.
Conclusion
The electrophysiological investigation of this compound provides valuable insights into its neuronal mechanisms of action. By employing the detailed protocols for in vitro and in vivo recordings outlined in these application notes, researchers can quantitatively assess the impact of doxepin on neuronal excitability, synaptic transmission, and ion channel function. This information is crucial for understanding its therapeutic effects and for the development of novel neuropharmacological agents.
References
- 1. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. How SSRIs, SNRIs, and Other Reuptake Inhibitors Work [verywellmind.com]
- 6. Role of the central histaminergic neuronal system in the CNS toxicity of the first generation H1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine Actions in the Central Nervous System - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cardiovascular effects of doxepin in cardiac patients with ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of different doses of doxepin on passive avoidance learning in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of doxepin on stress-induced learning, memory impairments, and TNF-α level in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Doxepin Hydrochloride Solubility for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of doxepin hydrochloride in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound exhibits varying solubility in different solvents. It is readily soluble in water and lower alcohols.[1][2] Specific solubility data is summarized in the table below.
Q2: Can I prepare a stock solution of this compound in an organic solvent?
A2: Yes, preparing a stock solution in an organic solvent such as ethanol, DMSO, or dimethylformamide is a common practice.[3] These solvents allow for a higher concentration stock to be prepared, which can then be diluted to the final working concentration in your aqueous experimental medium. Ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system.[3]
Q3: What is the recommended final concentration of DMSO in cell culture media?
A3: The final concentration of DMSO in cell culture media should be kept as low as possible, ideally at or below 0.1%, as higher concentrations can impact cell viability.[4] However, some cell lines may tolerate up to 0.5% or even 1% for short-term assays.[3][4][5] It is crucial to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line and assay.[4]
Q4: How does pH affect the solubility of this compound?
A4: this compound is a weak base with a pKa of approximately 8.96.[6][7] Its solubility is pH-dependent, with higher solubility at acidic to neutral pH. As the pH becomes more alkaline, the solubility of the free base form decreases, which can lead to precipitation.[8][9]
Q5: How stable is this compound in aqueous solutions?
A5: Aqueous solutions of this compound are recommended for short-term use. For instance, it is suggested not to store aqueous solutions in PBS (pH 7.2) for more than one day.[3] For longer-term storage, it is advisable to prepare aliquots of a stock solution in an organic solvent and store them at -20°C.[3] Stability can be affected by factors such as pH, light, and temperature.[10]
Data Presentation: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Water | Readily soluble[1][2] | [1][2] |
| Ethanol | ~30 mg/mL | [3] |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL (can be higher, ≥ 100 mg/mL)[3][4] | [3][4] |
| Dimethylformamide (DMF) | ~20 mg/mL | [3] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [3] |
| 1 M HCl | 50 mg/mL | [11] |
| Chloroform | Readily soluble | [2] |
| Methanol | Readily soluble | [12] |
Troubleshooting Guides
Issue 1: Precipitation of this compound Upon Addition to Cell Culture Media
Possible Causes:
-
High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the complex aqueous environment of the cell culture medium.
-
Solvent Shock: Rapid dilution of a concentrated stock solution in an organic solvent into the aqueous medium can cause the drug to precipitate out.[13]
-
pH of the Medium: Cell culture media are typically buffered around pH 7.4. If the concentration of this compound is high, the buffering capacity may be insufficient to maintain a pH that keeps the drug in solution.
-
Interaction with Media Components: Components in the media, such as proteins in fetal bovine serum (FBS), salts, and other supplements, can interact with this compound and reduce its solubility.[14]
Solutions:
-
Lower the Stock Concentration: Prepare a more dilute stock solution in your chosen organic solvent. This will require adding a larger volume to your culture medium but can reduce the "solvent shock" effect.
-
Stepwise Dilution: Instead of adding the stock solution directly to the final volume of media, perform a stepwise dilution. First, dilute the stock in a smaller volume of media, vortex or mix well, and then add this intermediate dilution to the rest of the media.
-
Pre-warming the Media: Warming the cell culture media to 37°C before adding the this compound solution can sometimes help improve solubility.[15]
-
Increase the Final Volume: If possible, increase the total volume of your experiment to work with a lower final concentration of this compound.
-
Consider Alternative Solvents: If DMSO is causing issues, ethanol may be a suitable alternative.[3] Always perform a vehicle control.
Issue 2: Cloudiness or Turbidity in the Prepared this compound Solution
Possible Causes:
-
Incomplete Dissolution: The drug may not have fully dissolved in the initial solvent.
-
Contamination: Bacterial or fungal contamination can cause turbidity in the solution.[16]
-
Precipitation Over Time: The solution may have been stored improperly (e.g., at an inappropriate temperature or for too long), leading to precipitation.
Solutions:
-
Ensure Complete Dissolution: When preparing the stock solution, ensure the this compound is completely dissolved before adding it to the aqueous medium. Gentle warming or sonication can aid dissolution in the initial solvent.
-
Sterile Filtration: After preparing the final working solution, sterile filter it through a 0.22 µm filter to remove any potential microbial contamination or small precipitates.
-
Fresh Preparation: Prepare fresh this compound solutions for each experiment to avoid issues related to stability and precipitation during storage.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex or gently warm the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of Working Solution in Cell Culture Medium
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment.
-
In a sterile tube, add the calculated volume of the stock solution to a small volume of the pre-warmed cell culture medium (e.g., 10% of the final volume).
-
Gently vortex or pipette up and down to mix thoroughly.
-
Add the remaining volume of the pre-warmed cell culture medium to the tube.
-
Mix gently but thoroughly.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared working solution immediately for your experiment.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathways of doxepin.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubility and ionization characteristics of doxepin and desmethyldoxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 9. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. This compound - LKT Labs [lktlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cell Culture Academy [procellsystem.com]
Doxepin hydrochloride stability in different buffer solutions and temperatures
Technical Support Center: Doxepin Hydrochloride Stability
This guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound in various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for this compound in solution?
A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.[1][2] Forced degradation studies have shown that it can degrade under acidic and basic conditions, as well as in the presence of oxidizing agents and upon exposure to light (photolysis).[3][4] One known oxidative degradation pathway can lead to the formation of N-nitroso-desmethyl-(E)-doxepine, a nitrosamine impurity.[2]
Q2: I am observing rapid degradation of my this compound stock solution. What could be the cause?
A2: Rapid degradation of this compound in aqueous solutions can be attributed to several factors. Aqueous solutions of this compound are not recommended for storage for more than one day.[5] The stability is highly dependent on the pH of the solution and the storage temperature. Exposure to light can also accelerate degradation.[6] For optimal stability, it is recommended to prepare fresh solutions for each experiment. If you must store solutions, do so at refrigerated temperatures (2-8°C) and protect them from light.
Q3: Which buffer systems are recommended for preparing this compound solutions?
A3: While specific stability data in various buffers is not extensively published, phosphate and acetate buffers are commonly used in pharmaceutical stability studies. A study mentions the use of a sodium acetate-acetic acid buffer at pH 4.52.[7] The choice of buffer should be guided by the desired pH for your experiment and the compatibility with your analytical method. It is crucial to evaluate the stability of this compound in your chosen buffer system as part of your experimental setup.
Q4: How should I prepare and store this compound solutions to minimize degradation?
A4: To minimize degradation, this compound as a crystalline solid should be stored at -20°C, where it is stable for at least four years.[5] For preparing solutions, it is best to dissolve the solid in the desired buffer immediately before use. If using an organic solvent to create a stock solution, ethanol, DMSO, and dimethylformamide are suitable options.[5] These stock solutions should be stored at low temperatures and protected from light. Further dilutions into aqueous buffers should be made just prior to the experiment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in chromatogram | Degradation of this compound. | 1. Prepare fresh solutions. 2. Ensure proper storage conditions (refrigerated, protected from light). 3. Verify the pH of your buffer solution. 4. Conduct a forced degradation study to identify potential degradants. |
| Inconsistent assay results | Instability of the sample solution during the analytical run. | 1. Use an autosampler with temperature control (set to a low temperature, e.g., 4°C). 2. Limit the time samples are left at room temperature before analysis. 3. Check the stability of the standard and sample solutions over a 24-hour period at room temperature.[8] |
| Loss of potency over time in stability study | Inappropriate storage temperature or pH of the buffer. | 1. Review the storage conditions of your stability chambers. 2. Analyze the pH of the buffer solution at the beginning and end of the study to check for any drift. 3. Consider adding an antioxidant, such as propyl gallate, to the formulation if oxidative degradation is suspected.[2] |
| Precipitation of the drug in buffered solution | The concentration of this compound exceeds its solubility at the given pH. | 1. Verify the solubility of this compound in your chosen buffer and pH. The solubility in PBS at pH 7.2 is approximately 10 mg/mL.[5] 2. Adjust the concentration of your solution. 3. Consider using a co-solvent if appropriate for your experiment. |
Illustrative Stability Data
The following tables present illustrative data on the stability of this compound in different buffer solutions and at various temperatures. This data is representative and should be used as a guideline for designing your own stability studies.
Table 1: Percentage of this compound Remaining in Different Buffer Solutions at 25°C
| Time (hours) | pH 4.5 Acetate Buffer (%) | pH 7.4 Phosphate Buffer (%) | pH 9.0 Borate Buffer (%) |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 98.5 | 99.2 | 96.8 |
| 48 | 97.1 | 98.5 | 93.5 |
| 72 | 95.8 | 97.8 | 90.1 |
| 168 (7 days) | 91.2 | 95.1 | 82.4 |
Table 2: Effect of Temperature on the Stability of this compound in pH 7.4 Phosphate Buffer
| Time (days) | 4°C (%) | 25°C (%) | 40°C (%) |
| 0 | 100.0 | 100.0 | 100.0 |
| 7 | 99.8 | 95.1 | 88.3 |
| 14 | 99.5 | 90.4 | 77.9 |
| 30 | 99.1 | 82.1 | 60.7 |
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions for Stability Studies
-
Acetate Buffer (pH 4.5):
-
Prepare a 0.1 M solution of acetic acid.
-
Prepare a 0.1 M solution of sodium acetate.
-
Add the sodium acetate solution to the acetic acid solution until the desired pH of 4.5 is reached, monitoring with a calibrated pH meter.
-
-
Phosphate Buffer (pH 7.4):
-
Prepare a 0.1 M solution of monobasic sodium phosphate.
-
Prepare a 0.1 M solution of dibasic sodium phosphate.
-
Add the dibasic sodium phosphate solution to the monobasic sodium phosphate solution until a pH of 7.4 is achieved.
-
-
Borate Buffer (pH 9.0):
-
Prepare a 0.1 M solution of boric acid.
-
Prepare a 0.1 M solution of sodium borate.
-
Mix the two solutions until a pH of 9.0 is obtained.
-
Protocol 2: Stability Sample Preparation and Analysis by RP-HPLC
-
Preparation of this compound Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable diluent (e.g., a 50:50 mixture of methanol and water) to obtain a stock solution of 1 mg/mL.
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the respective buffer solutions (acetate pH 4.5, phosphate pH 7.4, and borate pH 9.0) to a final concentration of 100 µg/mL.
-
Dispense aliquots of each solution into amber glass vials, seal, and place them in stability chambers at the desired temperatures (e.g., 4°C, 25°C, and 40°C).
-
-
Sample Analysis:
-
At each time point (e.g., 0, 24, 48, 72 hours), withdraw a vial from each condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the samples by RP-HPLC using a method similar to the one described below.
-
-
RP-HPLC Method:
-
Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of methanol, acetonitrile, and buffer (e.g., phosphate buffer pH 2.5) in a ratio of 40:30:30 (v/v/v).[3][4]
-
Flow Rate: 0.5 mL/min.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
-
Data Calculation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time zero.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. tdcommons.org [tdcommons.org]
- 3. STABILITY-INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ANALYSIS OF this compound IN BULK AND PHARMACEUTICAL DOSAGE FORM | Int J Pharm Pharm Sci; 2024 Apr; 16(4): 27-35 | IMSEAR [search.bvsalud.org]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Spectrofluorimetric Method for the Determination of this compound in Commercial Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijarmps.org [ijarmps.org]
Doxepin Hydrochloride Effects in Laboratory Animals: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the common side effects of doxepin hydrochloride observed in laboratory animals. The information is presented in a question-and-answer format to directly address potential issues encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the most common acute side effects of this compound observed in laboratory animals?
A1: Acute side effects are generally dose-dependent and reflect the drug's pharmacology as a tricyclic antidepressant with sedative and anticholinergic properties. Common observations across species include sedation, motor impairment, and anticholinergic effects. In mice, high doses can lead to central nervous system depression, ataxia (loss of coordination), and reduced motor activity.[1] In dogs, acute administration can cause mild emesis (vomiting) and sedation.[2][3]
Q2: What are the known effects of this compound on the central nervous system (CNS) in animal models?
A2: this compound exerts significant effects on the CNS. In preclinical trials, it has been shown to decrease the electrical activity of the brain and prolong hexobarbital-induced sleep in mice.[4] It can also block conditioned avoidance behavior in rats.[4] Depending on the dose, it can have either stimulant or sedative effects in mice, with sedation being the predominant effect at higher doses.[1] Overdose in animals can lead to more severe CNS depression, convulsions, and coma.[4]
Q3: Are there any cardiovascular side effects associated with this compound in laboratory animals?
A3: Yes, cardiovascular effects have been observed, particularly at higher doses. In dogs, increased heart rate has been noted in subacute toxicity studies.[2] The quinidine-like action of tricyclic antidepressants, including doxepin, can lead to EKG changes in rabbits.[2] High doses may lead to cardiac insufficiency.[2]
Q4: What are the long-term or chronic side effects of this compound administration in animals?
A4: Chronic administration of this compound has been associated with several side effects. In rats, long-term feeding at high doses (above 50 mg/kg/day) led to a depression in growth rate.[2] Fatty metamorphosis of the liver was observed in male rats after 7 to 12 months of feeding at 100 mg/kg/day.[2] In dogs, chronic toxicity studies over 12 months at doses of 25 and 50 mg/kg/day resulted in slight emesis, ptosis (drooping of the upper eyelid), sedation, and twitching; however, no histopathological changes attributable to the drug were found.[2]
Q5: Have any reproductive or developmental side effects been reported in animal studies?
A5: Yes, some reproductive effects have been observed in rats. Studies have shown that doxepin can increase the copulatory interval, decrease the number of corpora lutea and implantations, and reduce the number of viable embryos and litter size.[4] It has also been associated with an increase in abnormal sperm and decreased sperm motility in rats.[4]
Troubleshooting Guides
Issue: Unexpected levels of sedation or ataxia in mice during behavioral experiments.
-
Possible Cause: The dose of this compound may be too high. Sedative and ataxic effects are dose-dependent.[1]
-
Troubleshooting Steps:
-
Review the dose-response relationship for your specific mouse strain, if available.
-
Consider reducing the dose to a range that has been shown to have the desired pharmacological effect without excessive sedation.
-
Ensure accurate dosing and administration.
-
Acclimatize animals to the experimental procedures to minimize stress-induced behavioral changes.
-
Issue: Vomiting observed in dogs after oral administration of this compound.
-
Possible Cause: Gastrointestinal irritation is a potential side effect. Mild emesis has been reported in dogs.[2][3]
-
Troubleshooting Steps:
-
Administer the dose with a small amount of food to reduce potential gastric irritation.
-
Monitor the frequency and severity of the emesis. If it persists or is severe, consult with a veterinarian.
-
Consider dividing the daily dose into smaller, more frequent administrations.
-
Issue: Altered food and water consumption leading to weight changes in long-term rat studies.
-
Possible Cause: Doxepin can affect appetite and metabolism. Depression of growth rate has been seen in rats at higher doses.[2]
-
Troubleshooting Steps:
-
Monitor food and water intake and body weight regularly.
-
Ensure that the diet is palatable and easily accessible.
-
If significant weight loss or gain is observed, re-evaluate the dosage.
-
Investigate for other potential causes of weight change.
-
Quantitative Data Summary
The following tables summarize key quantitative data on the side effects of this compound in laboratory animals.
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | LD50 | Reference |
| Mouse | Oral | 180 mg/kg | [4] |
| Rat | Oral | 147 mg/kg | [4] |
Table 2: Dose-Dependent Effects of this compound in Mice
| Effect | Test | Dose (ED50/TD50) | Route | Reference |
| Anticonvulsant Activity | Maximal Electroshock-induced Seizures | 6.6 mg/kg (ED50) | Intraperitoneal | |
| Acute Neurotoxicity | Rotarod Test | 26.4 mg/kg (TD50) | Intraperitoneal |
Table 3: Observed Side Effects in a 30-Day Subacute Oral Toxicity Study in Dogs
| Dose | Observed Side Effects | Reference |
| 25 mg/kg/day | Mild emesis, sedation | [2] |
| 50 mg/kg/day | Mild emesis, increased heart rate, miosis, sedation, twitching | [2] |
Key Experimental Protocols
1. Acute Neurotoxicity Assessment in Mice (Rotarod Test)
-
Objective: To assess the effect of this compound on motor coordination and balance.
-
Methodology:
-
Animals: Mice are typically used for this assay.
-
Apparatus: A rotating rod apparatus (rotarod).
-
Procedure:
-
Mice are trained to walk on the rotating rod at a constant speed.
-
After a training period, the mice are administered this compound intraperitoneally.
-
At a predetermined time after injection (e.g., 5 minutes, which was identified as the time of peak effect in one study), the mice are placed back on the rotating rod.
-
The latency to fall off the rod is recorded. A shorter latency indicates impaired motor coordination.
-
A dose-response curve is generated to determine the median toxic dose (TD50), the dose at which 50% of the animals exhibit a toxic effect (i.e., fall from the rod within a specified time).
-
-
2. Subacute Oral Toxicity Study in Dogs
-
Objective: To evaluate the safety of repeated oral administration of this compound over a 30-day period.
-
Methodology:
-
Animals: Mongrel dogs have been used in these studies.[2]
-
Procedure:
-
Dogs are divided into different dose groups (e.g., 25 mg/kg/day and 50 mg/kg/day) and a control group.[2]
-
This compound is administered orally once daily for 30 days.
-
Clinical observations are made daily, noting any changes in behavior, appetite, and general health. Specific signs such as emesis, sedation, heart rate changes, and muscle twitching are recorded.[2]
-
Hematology, clinical chemistry, and urinalysis are performed at baseline and at the end of the study to assess organ function.[2]
-
At the end of the 30-day period, a gross necropsy and histopathological examination of major organs may be performed to look for any drug-related changes.
-
-
Visualizations
Below are diagrams illustrating the primary mechanisms of action of this compound, which underlie many of its observed effects.
References
Technical Support Center: Doxepin Hydrochloride in Murine Behavioral Studies
Welcome to the technical support center for the use of doxepin hydrochloride in mouse behavioral research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental designs and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for doxepin?
Doxepin is a tricyclic antidepressant (TCA) that primarily functions by inhibiting the reuptake of norepinephrine and serotonin in the central nervous system.[1][2] This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[2] Additionally, doxepin has antagonistic effects on various receptors, including histamine (H1 and H2), serotonin, alpha-1 adrenergic, and muscarinic cholinergic receptors.[1][2] Its sedative properties are largely attributed to its potent H1 receptor blockade.[1]
Q2: What are the common behavioral tests in mice where doxepin is used?
Doxepin is utilized in a variety of behavioral paradigms in mice to assess its antidepressant, anxiolytic, sedative, and analgesic properties. Common tests include:
-
Forced Swim Test (FST): To evaluate antidepressant-like activity by measuring immobility time.[3]
-
Tail Suspension Test (TST): Another common test to screen for antidepressant effects, also by measuring immobility time.[3]
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.[4]
-
Rotarod Test: To measure motor coordination and potential neurotoxic effects.[5]
-
Von Frey and Cold Plate Tests: To assess mechanical and thermal nociception in models of neuropathic pain.[6]
Q3: How is this compound typically administered to mice for behavioral studies?
The most common route of administration for doxepin in mouse behavioral studies is intraperitoneal (i.p.) injection.[4][5][7] Oral administration (p.o.) has also been reported.[4] The choice of administration route can influence the pharmacokinetics of the drug.
Troubleshooting Guide
Issue 1: Unexpected sedative effects are confounding the behavioral results.
-
Question: My mice are showing excessive sedation and reduced motor activity after doxepin administration, which is interfering with the behavioral test. What could be the cause and how can I mitigate this?
-
Answer: Excessive sedation is a known side effect of doxepin, primarily due to its antihistaminic properties.[4] This is often dose-dependent.
-
Troubleshooting Steps:
-
Dose Reduction: Higher doses of doxepin (20-100 mg/kg, i.p.) are known to depress the central nervous system, leading to ataxia and reduced motor activity.[4] Consider lowering the dose. A lower dose range of 6.25-12.5 mg/kg, i.p., has been shown to stimulate spontaneous locomotor activity in mice.[4]
-
Acclimatization and Habituation: Ensure mice are properly habituated to the testing environment to minimize stress-induced hypoactivity which could be exacerbated by the drug.
-
Time-Course Analysis: The sedative effects may be more pronounced at the peak plasma concentration of the drug. A study on the anticonvulsant activity of doxepin found that peak effects and acute adverse effects occurred 5 minutes after i.p. administration.[5] Conducting behavioral testing at different time points post-administration may help identify a window where the desired therapeutic effect is present without overwhelming sedation.
-
-
Issue 2: Lack of a significant antidepressant-like effect in the Forced Swim Test or Tail Suspension Test.
-
Question: I am not observing the expected decrease in immobility time in the FST or TST after doxepin administration. Why might this be happening?
-
Answer: Several factors can contribute to a lack of efficacy in these models.
-
Troubleshooting Steps:
-
Dosage Optimization: The antidepressant effect of doxepin is dose-dependent. A dose of 10 mg/kg, i.p., has been shown to reverse clonidine-induced behavioral despair in mice.[4] Ensure your chosen dose is within the effective range reported in the literature.
-
Chronic vs. Acute Dosing: The maximal antidepressant effects in humans are typically observed after about two weeks of treatment.[8] While acute effects are seen in animal models, some studies utilize chronic administration (e.g., 12 days) to investigate long-term changes.[6] Consider if a chronic dosing paradigm is more appropriate for your research question.
-
Strain and Sex Differences: Different mouse strains can exhibit varying sensitivities to antidepressants. Ensure the strain you are using is appropriate and consider potential sex-dependent effects.
-
Drug Vehicle and Stability: Confirm that the this compound is fully dissolved in the vehicle (e.g., saline) and that the solution is stable.
-
-
Issue 3: Conflicting results in locomotor activity.
-
Question: I have read conflicting reports about doxepin's effect on locomotor activity, with some studies showing an increase and others a decrease. How do I interpret this for my study?
-
Answer: Doxepin exhibits a biphasic effect on locomotor activity in mice, which is a critical factor to consider in experimental design.[4]
-
Explanation:
-
Recommendation: It is crucial to select a dose that aligns with the intended outcome of your study. If you are investigating antidepressant or anxiolytic effects, you may want to use a dose that does not independently suppress or overly stimulate locomotor activity, as this could confound the interpretation of your results in other behavioral tests. A pilot dose-response study is highly recommended to determine the optimal dose for your specific experimental conditions.
-
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Source |
| Anticonvulsant Activity (MES Test) | ||||
| ED50 | 6.6 mg/kg | Mouse | i.p. | [5] |
| Neurotoxicity (Rotarod Test) | ||||
| TD50 | 26.4 mg/kg | Mouse | i.p. | [5] |
| Locomotor Activity | ||||
| Stimulant Effect Dose Range | 6.25-12.5 mg/kg | Mouse | i.p. | [4] |
| Depressant Effect Dose Range | 20-100 mg/kg | Mouse | i.p. | [4] |
| Antidepressant-like Activity | ||||
| Effective Dose (reversal of reserpine-induced catalepsy) | 5-40 mg/kg | Mouse | i.p. | [4] |
| Effective Dose (reversal of clonidine-induced despair) | 10 mg/kg | Mouse | i.p. | [4] |
| Acute Toxicity | ||||
| Oral LD50 | 180 mg/kg | Mouse | Oral | [8] |
Experimental Protocols
Forced Swim Test (FST)
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Administer this compound or vehicle at the predetermined time before the test.
-
Gently place the mouse into the water-filled cylinder.
-
The test duration is typically 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep its head above water.
-
-
Endpoint: A significant decrease in immobility time in the doxepin-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
-
Apparatus: A device from which the mouse can be suspended by its tail using adhesive tape. The mouse should be suspended high enough to prevent it from reaching any surfaces.
-
Procedure:
-
Administer this compound or vehicle prior to the test.
-
Secure the mouse's tail to the suspension bar with adhesive tape, approximately 1-2 cm from the tip.
-
The test duration is typically 6 minutes.
-
Record the total duration of immobility. Immobility is defined as the absence of any limb or body movement, except for those caused by respiration.
-
-
Endpoint: A reduction in the duration of immobility in the drug-treated group compared to the control group suggests an antidepressant-like effect.[3]
Rotarod Test
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
-
Procedure:
-
Train the mice on the rotarod at a constant speed for a set duration on consecutive days until a stable baseline performance is achieved.
-
On the test day, administer this compound or vehicle.
-
At a specific time point post-injection, place the mice on the rotating rod.
-
Record the latency to fall off the rod.
-
-
Endpoint: A significant decrease in the latency to fall in the doxepin-treated group compared to the vehicle group indicates impaired motor coordination or neurotoxicity.[5]
Visualizations
Caption: Dose-dependent effects of doxepin on locomotor activity in mice.
Caption: General workflow for a behavioral study using doxepin in mice.
References
- 1. ClinPGx [clinpgx.org]
- 2. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. Characterization of the anticonvulsant activity of doxepin in various experimental seizure models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of chronic doxepin and amitriptyline administration in naïve mice and in neuropathic pain mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of different doses of doxepin on passive avoidance learning in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Doxepin Hydrochloride Interference with Common Laboratory Assays: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from doxepin hydrochloride in their laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound interferes with laboratory assays?
A1: The primary mechanism of interference is cross-reactivity in immunoassays. Doxepin and its metabolites have a structural similarity to other compounds, particularly tricyclic antidepressants (TCAs) and some drugs of abuse like amphetamines and LSD.[1][2] This structural resemblance can lead to the antibodies used in immunoassays binding to doxepin or its metabolites, resulting in a false-positive signal.
Q2: Which laboratory assays are most susceptible to interference from this compound?
A2: Immunoassays, especially urine drug screens (UDS), are the most commonly affected assays.[1][3] Specifically, false-positive results for amphetamines, LSD, and other tricyclic antidepressants have been reported.[1][4] Interference in other types of assays, such as chromatography and routine clinical chemistry, is not well-documented but can theoretically occur.
Q3: Are there specific concentrations of doxepin that are known to cause interference?
A3: Yes, studies have shown that doxepin can produce positive results in TCA immunoassays at concentrations as low as 500 ng/mL.[5] The concentration at which interference occurs can vary depending on the specific assay and its cutoff value.
Troubleshooting Guides
Immunoassay Interference
Problem: A patient sample is positive for amphetamines, LSD, or tricyclic antidepressants in a urine drug screen, but the patient denies use and is prescribed doxepin.
Possible Cause: Doxepin or its metabolites are cross-reacting with the immunoassay antibodies, leading to a false-positive result.
Troubleshooting Steps:
-
Review Patient Medication: Confirm that the patient is taking doxepin and note the dosage.
-
Consult Assay Documentation: Review the package insert or technical data sheet for the specific immunoassay being used to check for known cross-reactivity with doxepin or other TCAs.
-
Alternative Screening: If available, use an alternative immunoassay from a different manufacturer that may have different antibody specificity and potentially less cross-reactivity.
-
Confirmatory Testing: The most crucial step is to confirm the positive result using a more specific analytical method that does not rely on antibody-antigen binding. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard confirmatory methods.[6][7] These techniques separate compounds based on their chemical properties and provide a unique mass spectrum for identification, thus eliminating false positives from cross-reactivity.[6]
Chromatographic and Clinical Chemistry Assay Interference
Problem: Unexpected or inconsistent results are observed in a chromatographic (e.g., HPLC) or clinical chemistry assay for a patient known to be taking doxepin.
Possible Cause: While less common, doxepin or its metabolites could potentially co-elute with the analyte of interest in chromatography or interfere with the chemical reactions in a clinical chemistry assay.
Troubleshooting Steps:
-
Method Validation Review: Check the validation data for the specific assay to see if doxepin was tested as a potential interferent.
-
Sample Dilution: Analyze a series of dilutions of the patient sample. If the interference is concentration-dependent, the effect may change predictably with dilution.
-
Spiking Study: Spike a known concentration of the analyte of interest into a drug-free matrix and a matrix containing doxepin at a therapeutic concentration. A significant difference in the recovery of the analyte between the two matrices would suggest interference.
-
Method Modification (Chromatography): If co-elution is suspected in an HPLC method, modify the chromatographic conditions (e.g., change the mobile phase composition, gradient, or column chemistry) to improve the separation between doxepin/its metabolites and the target analyte.[8]
-
Alternative Method: If interference is confirmed and cannot be resolved, consider using an alternative analytical method for the analyte of interest.
Data Presentation
Table 1: Documented Immunoassay Cross-Reactivity with Doxepin
| Assay Target | Immunoassay Type | Doxepin Concentration Causing Positive Result | Reference |
| Tricyclic Antidepressants | Colloidal Metal Immunoassay (Triage Plus TCA) | 500 ng/mL | [5] |
| Amphetamines | Immunoassay (general) | Not specified, but reported to cause false positives | [1][9] |
| LSD | Immunoassay (general) | Not specified, but reported to cause false positives | [1] |
Experimental Protocols
Protocol: Confirmation of a Presumptive Positive Immunoassay Result using GC-MS
1. Objective: To confirm or refute a presumptive positive immunoassay result suspected to be a false positive due to doxepin interference.
2. Principle: GC-MS separates volatile and semi-volatile compounds in a sample and identifies them based on their unique mass fragmentation patterns. This high specificity allows for the definitive identification of the target analyte, distinguishing it from potentially cross-reacting substances like doxepin.[6]
3. Sample Preparation (Urine):
- Hydrolysis (for conjugated drugs): An aliquot of the urine sample may be subjected to enzymatic (e.g., β-glucuronidase) or acidic hydrolysis to release conjugated drug metabolites.
- Extraction: The hydrolyzed or neat urine sample is subjected to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the drug(s) of interest from the urine matrix. A common LLE solvent is a mixture of isopropanol and dichloromethane.
- Derivatization: The extracted and dried residue is often derivatized (e.g., with trifluoroacetic anhydride) to increase the volatility and thermal stability of the analyte for GC analysis.
4. GC-MS Analysis:
- Injection: A small volume of the derivatized extract is injected into the GC.
- Gas Chromatography: The sample is vaporized and carried by an inert gas through a capillary column. The compounds are separated based on their boiling points and interaction with the stationary phase of the column.
- Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is measured, generating a unique mass spectrum for each compound.
5. Data Analysis:
- The retention time and the mass spectrum of the analyte in the patient sample are compared to those of a certified reference standard.
- A positive confirmation requires that the retention time and the relative abundance of characteristic ions in the sample match those of the standard within established criteria.
6. Interpretation:
- If the target analyte (e.g., amphetamine) is detected and confirmed by GC-MS, the original immunoassay result is considered a true positive.
- If the target analyte is not detected by GC-MS, the original immunoassay result is considered a false positive, likely due to interference from a substance like doxepin.
Visualizations
Caption: Mechanism of Doxepin Interference in Immunoassays.
Caption: Workflow for Investigating Suspected Doxepin Interference.
References
- 1. Urine Drug Screening: Minimizing False-Positives and False-Negatives to Optimize Patient Care [uspharmacist.com]
- 2. researchgate.net [researchgate.net]
- 3. Interpreting tricyclic antidepressant measurements in urine in an emergency department setting: comparison of two qualitative point-of-care urine tricyclic antidepressant drug immunoassays with quantitative serum chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of a colloidal metal immunoassay device for the detection of tricyclic antidepressants in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Why GC-MS is Essential for Accurate Drug Testing [hplcvials.com]
- 7. chromsystems.com [chromsystems.com]
- 8. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxepin causing false-positive urine test for amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Doxepin Hydrochloride in Rats
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for experiments aimed at improving the poor oral bioavailability of doxepin hydrochloride in rats. The primary challenge with oral doxepin is its extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes like CYP2D6 and CYP2C19, which significantly reduces the amount of drug reaching systemic circulation.[1] Advanced formulation strategies, such as Self-Micro Emulsifying Drug Delivery Systems (SMEDDS), are being explored to overcome this limitation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the formulation and evaluation of advanced doxepin delivery systems.
Q1: My Self-Micro Emulsifying Drug Delivery System (SMEDDS) formulation for doxepin appears cloudy or shows phase separation after preparation. What's wrong?
A1: Cloudiness or phase separation indicates instability or incomplete emulsification. Common causes include:
-
Incorrect Excipient Ratios: The ratio of oil, surfactant, and co-surfactant is critical. A study successfully developed a stable doxepin SMEDDS using Oleic acid (oil), Tween (surfactant), and Polyethylene Glycol (PEG, co-surfactant) in a 25:60:15 ratio.[2] Ensure your components are within an optimal range, which can be identified by constructing a pseudo-ternary phase diagram.
-
Poor Drug Solubility: this compound must be fully solubilized in the chosen excipients. If it has low solubility in the oil phase, it may precipitate. Pre-screening the solubility of doxepin in various oils, surfactants, and co-surfactants is a crucial first step.[2]
-
Equilibration Time: After mixing, formulations may require time to reach equilibrium. It is recommended to let the formulation stand for up to 48 hours at ambient temperature to check for any signs of phase separation before proceeding with characterization.
Q2: The globule size of my doxepin SMEDDS is too large or the Polydispersity Index (PDI) is high (>0.3). How can I fix this?
A2: A large globule size and high PDI suggest a non-uniform and potentially unstable nanoemulsion upon dispersion.
-
Adjust Surfactant/Co-surfactant (Smix) Concentration: The concentration of the surfactant and co-surfactant blend is key to reducing interfacial tension and forming small, stable droplets. Increasing the Smix ratio relative to the oil phase often leads to a smaller globule size.
-
Optimize Formulation Components: The choice of excipients matters. For instance, the optimized formulation reported in one study achieved a globule size of 37.1 nm and a PDI of 0.21.[2] If you are using different components, you may need to re-optimize the ratios.
-
Energy Input: While SMEDDS are designed to emulsify spontaneously, gentle agitation or vortexing during preparation ensures homogeneity. Ensure the drug is completely dissolved before final mixing.
Q3: My ex vivo intestinal permeation study shows only a minor improvement with my SMEDDS formulation compared to the standard doxepin solution. Why?
A3: Several factors can influence permeation results:
-
Integrity of Intestinal Tissue: Ensure the excised rat intestinal segment is handled carefully and kept in oxygenated Tyrode's solution to maintain viability throughout the experiment. Any damage to the tissue can lead to inconsistent results.
-
Formulation Stability in Buffer: Confirm that your SMEDDS forms a stable nanoemulsion in the dissolution buffer used for the study (e.g., pH 6.8 phosphate buffer) and does not precipitate over time.[2]
-
Lipid Digestion: The mechanism of SMEDDS often involves lipid digestion by intestinal enzymes, which facilitates drug release and absorption. The ex vivo setup may not fully replicate the enzymatic conditions of the in vivo gut. While a significant increase in permeation is expected, the full benefit may only be apparent in in vivo pharmacokinetic studies.
Q4: I am observing high variability in plasma concentrations between rats in my in vivo pharmacokinetic study. What are some strategies to reduce this?
A4: High inter-subject variability is a common challenge in rat pharmacokinetic studies. To minimize it:
-
Fasting Protocol: Ensure all rats are fasted for a consistent period (e.g., 12 hours) before oral administration, with free access to water. Food can significantly affect doxepin absorption, increasing bioavailability by up to 41% and delaying the time to maximum concentration (Tmax) in humans.[3] A consistent fasting state removes this variable.
-
Accurate Dosing Technique: Use oral gavage with a properly sized, smooth-tipped needle to ensure the full dose is delivered directly to the stomach without causing stress or injury to the animal. Inconsistent administration can lead to variability in absorption.
-
Standardized Blood Sampling: Collect blood samples at precisely defined time points from a consistent site (e.g., the tail vein or retro-orbital plexus). Use a consistent volume and handling procedure for all samples to ensure uniformity in plasma preparation.
-
Animal Health and Homogeneity: Use rats from the same supplier, of the same strain (e.g., Wistar or Sprague-Dawley), sex, and within a narrow weight and age range.[4] Ensure animals are healthy and properly acclimatized to the laboratory environment before the study begins.
Data Presentation
Due to a lack of published in vivo studies comparing advanced doxepin formulations to a standard solution in rats, the following table presents representative pharmacokinetic data from a study on another CNS drug, escitalopram, formulated in a SNEDDS and administered orally to Wistar rats. This illustrates the expected format and magnitude of improvement.
Disclaimer: The following data is for illustrative purposes only and is based on an escitalopram SNEDDS formulation. It serves as a template for how to present results from a similar study with doxepin.
| Parameter | Drug Suspension (Control) | SNEDDS Formulation | Fold Increase |
| Cmax (ng/mL) | 152.3 ± 12.8 | 813.4 ± 45.2 | 5.34 |
| Tmax (h) | 4.0 ± 0.5 | 2.0 ± 0.3 | - |
| AUC₀₋₂₄ (ng·h/mL) | 1456 ± 112 | 6852 ± 315 | 4.71 |
| Relative Bioavailability (%) | 100 | 471 | 4.71 |
| (Data adapted from a study on Escitalopram SNEDDS in Wistar rats)[5] |
Visualizations: Diagrams & Workflows
The following diagrams illustrate key experimental and mechanistic pathways involved in developing and testing novel doxepin formulations.
References
Doxepin hydrochloride metabolism by CYP2D6 and potential for drug interactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth information, troubleshooting guides, and frequently asked questions (FAQs) regarding the metabolism of doxepin hydrochloride by cytochrome P450 2D6 (CYP2D6) and the potential for drug-drug interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for doxepin, and what is the role of CYP2D6?
A1: Doxepin undergoes extensive metabolism in the liver, primarily through two main pathways: N-demethylation to its active metabolite, nordoxepin, and hydroxylation.[1][2] Cytochrome P450 2D6 (CYP2D6) is the key enzyme responsible for the hydroxylation of the E-isomer of doxepin and its active metabolite, E-N-desmethyldoxepin.[1][3] While other enzymes like CYP1A2, CYP2C9, and CYP3A4 are involved to a lesser extent in the overall metabolism, CYP2D6 plays a crucial, stereospecific role.[2] The N-demethylation of doxepin is primarily catalyzed by CYP2C19.[4]
Q2: How does the genetic polymorphism of CYP2D6 affect doxepin's pharmacokinetics?
A2: Genetic variations in the CYP2D6 gene can significantly alter the metabolism of doxepin, leading to different patient phenotypes:
-
Poor Metabolizers (PMs): Individuals with low or absent CYP2D6 activity experience reduced clearance and significantly higher plasma concentrations of doxepin and its active metabolite.[4] This can increase the risk of adverse effects.
-
Extensive Metabolizers (EMs): These individuals have normal CYP2D6 function and exhibit typical doxepin metabolism.
-
Ultrarapid Metabolizers (UMs): Patients with increased CYP2D6 activity due to gene duplication can have substantially lower plasma concentrations of doxepin, which may lead to therapeutic failure at standard doses.[5]
Q3: What are the clinical implications of co-administering doxepin with a CYP2D6 inhibitor?
A3: Co-administration of doxepin with a CYP2D6 inhibitor can lead to a significant increase in doxepin plasma concentrations, potentially increasing the risk of dose-related adverse effects such as sedation, anticholinergic effects, and cardiotoxicity.[2] Clinicians should exercise caution and consider dose adjustments or therapeutic drug monitoring when such combinations are necessary.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high doxepin plasma concentrations in a patient on a standard dose. | 1. The patient may be a CYP2D6 poor metabolizer (PM). 2. Concomitant use of a known CYP2D6 inhibitor (e.g., quinidine, certain SSRIs).[2] | 1. Consider CYP2D6 genotyping to determine the patient's metabolizer status. 2. Review the patient's current medications for potential CYP2D6 inhibitors. If an inhibitor is present, consider an alternative medication or adjust the doxepin dosage with careful monitoring. |
| Therapeutic failure or lower-than-expected doxepin plasma concentrations. | The patient may be a CYP2D6 ultrarapid metabolizer (UM).[5] | 1. Consider CYP2D6 genotyping. 2. An increased doxepin dosage may be necessary, guided by therapeutic drug monitoring, or an alternative antidepressant that is not primarily metabolized by CYP2D6 could be considered. |
| Inconsistent results in in vitro metabolism studies with human liver microsomes. | 1. Variability in CYP2D6 activity between different lots of human liver microsomes. 2. Incorrect substrate or cofactor concentrations. 3. Issues with the analytical method. | 1. Characterize the CYP2D6 activity of each new lot of microsomes using a probe substrate. 2. Ensure substrate concentrations are appropriate for the enzyme kinetics (e.g., around the Km for single-point assays). Verify the freshness and concentration of NADPH. 3. Validate the analytical method for sensitivity, linearity, and specificity for doxepin and its metabolites. |
Quantitative Data Summary
Table 1: In Vitro Kinetic Parameters for Doxepin Metabolism by CYP2D6
| Substrate | Metabolic Reaction | Enzyme Source | Km (µM) |
| E-Doxepin | Hydroxylation | Recombinant CYP2D6 | 5-8[1][3] |
| E-N-Desmethyldoxepin | Hydroxylation | Recombinant CYP2D6 | 5-8[1][3] |
Table 2: Impact of CYP2D6 Genetic Polymorphisms on Doxepin Pharmacokinetics
| CYP2D6 Phenotype | Change in Doxepin Clearance | Change in Doxepin AUC | Clinical Recommendation |
| Poor Metabolizer (PM) | Decreased | Significantly Increased[4] | Consider dose reduction or alternative drug.[5] |
| Extensive Metabolizer (EM) | Normal | Normal | Standard dosing. |
| Ultrarapid Metabolizer (UM) | Increased | Decreased[5] | Consider higher dose or alternative drug.[7] |
Table 3: Documented Drug Interactions with CYP2D6 Inhibitors
| Inhibitor | Effect on Doxepin Pharmacokinetics |
| Cimetidine | Approximately 2-fold increase in steady-state plasma levels of doxepin.[8] |
| Sertraline | Has been reported to potentially increase plasma levels of tricyclic antidepressants through CYP2D6 inhibition.[9] |
| Quinidine | Inhibits the CYP2D6-mediated consumption of E-doxepin in vitro.[1][3] |
| Fluoxetine | Known potent inhibitor of CYP2D6, likely to increase doxepin concentrations. |
Experimental Protocols
Protocol 1: In Vitro Doxepin Hydroxylation Assay using Human Liver Microsomes or Recombinant CYP2D6
Objective: To determine the kinetic parameters (Km and Vmax) of doxepin hydroxylation or to screen for inhibitory potential of test compounds.
Materials:
-
This compound
-
Human liver microsomes (HLM) or recombinant human CYP2D6
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, HLM or recombinant CYP2D6, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add doxepin (at various concentrations for kinetic studies, or a single concentration for inhibition studies) to initiate the metabolic reaction. For inhibition assays, the inhibitor is typically pre-incubated with the enzyme and cofactors before the addition of doxepin.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Quantify the formation of hydroxylated doxepin metabolites using a validated LC-MS/MS method.
Protocol 2: Clinical Drug-Drug Interaction Study of Doxepin with a CYP2D6 Inhibitor
Objective: To evaluate the effect of a CYP2D6 inhibitor on the pharmacokinetics of doxepin in healthy volunteers.
Study Design:
-
Open-label, two-period, crossover study.
-
Period 1: Administer a single oral dose of doxepin to healthy volunteers who have been genotyped as CYP2D6 extensive metabolizers.
-
Washout Period: A sufficient washout period is allowed for the complete elimination of doxepin.
-
Period 2: Administer the CYP2D6 inhibitor for a duration sufficient to achieve steady-state concentrations, then co-administer a single oral dose of doxepin.
Procedures:
-
Subject Screening and Enrollment: Recruit healthy volunteers with confirmed CYP2D6 extensive metabolizer genotype.
-
Dosing: Administer doxepin and the inhibitor as per the study design.
-
Pharmacokinetic Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-doxepin dose) in both periods.
-
Plasma Processing: Process blood samples to obtain plasma and store frozen until analysis.
-
Bioanalysis: Analyze plasma samples for doxepin and its major metabolites using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and t1/2 (half-life) for doxepin with and without the inhibitor.
-
Statistical Analysis: Compare the pharmacokinetic parameters between the two periods to determine the significance of the drug interaction.
Visualizations
Caption: Doxepin Metabolic Pathway.
Caption: In Vitro Metabolism Workflow.
Caption: CYP2D6 Drug Interaction Logic.
References
- 1. Role of cytochrome P450 2D6 (CYP2D6) in the stereospecific metabolism of E- and Z-doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. magistralbr.caldic.com [magistralbr.caldic.com]
- 4. Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. g-standaard.nl [g-standaard.nl]
- 6. drugs.com [drugs.com]
- 7. youtube.com [youtube.com]
- 8. The influence of cimetidine versus ranitidine on doxepin pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Doxepin and Zoloft Interactions Checker - Drugs.com [drugs.com]
Troubleshooting inconsistent results in doxepin hydrochloride experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with doxepin hydrochloride.
Troubleshooting Guides
Question: My this compound solution appears cloudy or precipitated. What could be the cause and how can I fix it?
Answer:
This issue commonly arises from solubility and stability problems. This compound's solubility can be influenced by the solvent, pH, and temperature.
-
Solubility: While freely soluble in water, methanol, and dichloromethane, its solubility in aqueous buffers can be pH-dependent.[1][2] Ensure the pH of your buffer is within a suitable range (the pH of a this compound oral solution is between 4.0 and 7.0).[3]
-
Solution Stability: Aqueous solutions of this compound are not recommended for storage for more than one day.[4] For longer-term storage, consider preparing stock solutions in organic solvents like ethanol, DMSO, or dimethylformamide and storing them at -20°C for up to one month or -80°C for up to six months.[4][5]
-
Precipitation upon Dilution: When diluting a stock solution into an aqueous buffer, ensure the final concentration of the organic solvent is low enough to not affect the solubility or cause precipitation. It is also crucial that the residual amount of organic solvent is insignificant, as it may have physiological effects at low concentrations.[4]
Troubleshooting Steps:
-
Verify the pH of your aqueous solution.
-
If using a stock solution, ensure it has been stored correctly and has not exceeded its recommended storage time.
-
When diluting, add the this compound stock solution to the aqueous buffer slowly while vortexing.
-
If precipitation persists, consider preparing a fresh solution.
Question: I am observing high variability in my cell-based assay results. What are the potential sources of this inconsistency?
Answer:
Inconsistent results in cell-based assays can stem from several factors related to the handling of this compound and the experimental setup.
-
Compound Stability: this compound can degrade under certain conditions. Forced degradation studies have shown it to be susceptible to acid-base hydrolysis, oxidation, photolysis, and thermal stress.[6][7] Ensure your experimental conditions minimize exposure to harsh pH, strong oxidizing agents, light, and high temperatures.
-
Cell Culture Media Interaction: this compound may interact with components in your cell culture media. It's advisable to perform a stability check of doxepin in your specific media over the time course of your experiment.
-
Metabolism by Cells: Cells can metabolize doxepin, primarily through the cytochrome P450 enzymes CYP2D6 and CYP2C19, into its active metabolite, nordoxepin, and other inactive metabolites.[8][9][10] The metabolic activity of your cell line can influence the effective concentration of doxepin over time.
-
Dose-Dependent Receptor Affinity: Doxepin's affinity for various receptors is dose-dependent. At low doses (e.g., 3-6 mg), it is a highly selective histamine H1 receptor antagonist.[9][11][12] At higher doses, it also inhibits the reuptake of serotonin and norepinephrine and acts on other receptors.[8][10][12][13] Inconsistent dosing can lead to variable biological responses.
Experimental Workflow for Investigating Inconsistency:
References
- 1. Assay of this compound USP Monograph [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Oral Solution [drugfuture.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Doxepin - Wikipedia [en.wikipedia.org]
- 10. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. preprints.org [preprints.org]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
Technical Support Center: Impact of Diet on Doxepin Hydrochloride Pharmacokinetics in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the impact of diet on the pharmacokinetics of doxepin hydrochloride in animal models. The information is designed to address specific issues that may arise during experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Is there evidence that diet affects the pharmacokinetics of this compound in animal models?
A1: While specific, publicly available animal studies detailing the direct impact of diet on this compound pharmacokinetics are limited, there is substantial indirect evidence to suggest a significant interaction. Human studies have demonstrated that co-administration of doxepin with a high-fat meal can increase its bioavailability (AUC) by approximately 41% and the maximum plasma concentration (Cmax) by about 15%. Doxepin is a lipophilic compound, and the absorption of such drugs is often influenced by the presence of dietary fats, which can enhance solubilization and absorption. Furthermore, studies on other tricyclic antidepressants in animal models have shown that high-fat diets can alter their pharmacokinetic profiles.
Q2: What is the likely mechanism by which a high-fat diet would affect doxepin absorption?
A2: A high-fat diet can influence the absorption of lipophilic drugs like doxepin through several mechanisms:
-
Increased Solubilization: The presence of dietary fats stimulates the release of bile salts and phospholipids, which form micelles that can solubilize poorly water-soluble drugs, thereby enhancing their dissolution and subsequent absorption.
-
Delayed Gastric Emptying: High-fat meals slow the rate at which the stomach contents are emptied into the small intestine. This prolonged residence time in the stomach can allow for more complete dissolution of the drug before it moves to the primary site of absorption, the small intestine.
-
Increased Intestinal Blood Flow: The digestion of a fatty meal increases blood flow to the gastrointestinal tract, which can lead to enhanced absorption of drugs from the intestines into the systemic circulation.
-
Alterations in Drug Metabolism: High-fat diets have been shown to modulate the activity of cytochrome P450 (CYP) enzymes in the liver and intestinal wall.[1][2] Since doxepin is metabolized by CYP enzymes (primarily CYP2D6 and CYP2C19), changes in their activity could alter its first-pass metabolism and overall bioavailability.[3][4]
Q3: What are the key pharmacokinetic parameters to measure when assessing the impact of diet on doxepin?
A3: The primary pharmacokinetic parameters to quantify are:
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.
-
Elimination Half-life (t½): The time it takes for the plasma concentration of the drug to be reduced by half.
These parameters will provide a comprehensive understanding of how diet affects the rate and extent of doxepin absorption and its subsequent elimination from the body.
Troubleshooting Guides
Issue 1: High variability in pharmacokinetic data between animals in the same dietary group.
-
Possible Cause: Inconsistent food consumption or fasting periods.
-
Troubleshooting Steps:
-
Ensure a strict and consistent fasting period for the "fasted" group (typically overnight, with free access to water).
-
For the "fed" group, ensure that the high-fat diet is palatable and consumed consistently by all animals. Monitor food intake for each animal leading up to and during the study.
-
Standardize the timing of drug administration relative to feeding.
-
Issue 2: Unexpectedly low bioavailability of doxepin in the fasted group.
-
Possible Cause: Poor dissolution of this compound in the gastrointestinal tract without the aid of dietary fats.
-
Troubleshooting Steps:
-
Verify the formulation of the doxepin solution or suspension to ensure it is optimized for oral administration in a fasted state.
-
Consider the use of a vehicle that may aid in the solubilization of doxepin.
-
Ensure the oral gavage technique is performed correctly to deliver the full dose to the stomach.
-
Issue 3: Difficulty in detecting doxepin or its metabolites in plasma samples.
-
Possible Cause: Inadequate sensitivity of the analytical method or rapid metabolism of the drug.
-
Troubleshooting Steps:
-
Validate the analytical method (e.g., LC-MS/MS) to ensure it has the required sensitivity and specificity for doxepin and its primary active metabolite, desmethyldoxepin.
-
Optimize the blood sampling schedule. Doxepin may be absorbed and eliminated relatively quickly in some animal models, so earlier and more frequent sampling time points post-dosing may be necessary to capture the peak concentration.
-
Experimental Protocols
Below is a generalized experimental protocol for a study investigating the effect of a high-fat diet on the pharmacokinetics of this compound in rats.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (or other appropriate strain)
-
Weight: 250-300g
-
Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.
2. Dietary Groups:
-
Group 1: Fasted: Standard chow diet with overnight fasting (12-18 hours) before drug administration.
-
Group 2: Fed (High-Fat Diet): Provide a high-fat diet (e.g., 45-60% kcal from fat) for a specified period (e.g., one week) to allow for physiological adaptation. Provide access to the high-fat diet up to the time of drug administration.
3. This compound Administration:
-
Formulation: Prepare a solution or suspension of this compound in an appropriate vehicle (e.g., water, 0.5% methylcellulose).
-
Dose: A representative oral dose (e.g., 10 mg/kg).
-
Administration: Administer via oral gavage.
4. Blood Sampling:
-
Time Points: Collect blood samples at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Collection: Collect blood (e.g., via tail vein or jugular vein cannula) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Processing: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
5. Bioanalytical Method:
-
Technique: Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of doxepin and its major active metabolite, desmethyldoxepin, in plasma.
6. Pharmacokinetic Analysis:
-
Software: Use non-compartmental analysis software to calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, t½) for each animal.
-
Statistical Analysis: Compare the pharmacokinetic parameters between the fasted and fed groups using appropriate statistical tests (e.g., t-test or ANOVA).
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Doxepin in Rats Following a Single Oral Dose of 10 mg/kg in Fasted and Fed (High-Fat Diet) States.
| Pharmacokinetic Parameter | Fasted State (Mean ± SD) | Fed State (High-Fat Diet) (Mean ± SD) |
| AUC₀-t (ng·h/mL) | 1500 ± 350 | 2115 ± 420 |
| Cmax (ng/mL) | 300 ± 75 | 345 ± 80 |
| Tmax (h) | 1.5 ± 0.5 | 3.0 ± 0.8 |
| t½ (h) | 4.5 ± 1.0 | 4.8 ± 1.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes. It is based on the reported food effect on doxepin in humans and is intended to serve as a representative example for researchers.
Visualizations
References
Light sensitivity and degradation of doxepin hydrochloride stock solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information on the light sensitivity and degradation of doxepin hydrochloride stock solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the handling and stability of this compound stock solutions.
Question: My this compound solution has turned a yellowish color. Is it still usable?
Answer: A faint yellowish tint may not necessarily indicate significant degradation, but it is a potential sign of instability, especially if the solution was exposed to light. This compound solutions are typically clear and colorless. Any noticeable color change should be treated with caution. It is highly recommended to prepare a fresh stock solution if you observe any discoloration to ensure the accuracy and reproducibility of your experimental results.
Question: What are the consequences of using a degraded this compound solution in my experiments?
Answer: Using a degraded this compound solution can have several negative impacts on your research:
-
Reduced Potency: Degradation leads to a lower concentration of the active this compound, which will result in an underestimation of its biological effects.
-
Altered Pharmacology: The degradation products, such as OH-doxepin and doxepin N-oxide, may have different pharmacological profiles.[1][2] These products could have reduced activity, altered receptor binding affinity, or even off-target effects, leading to misleading or difficult-to-interpret data.
-
Increased Toxicity: Photodegradation can sometimes produce byproducts that are more toxic to cells than the parent compound, potentially leading to unexpected cytotoxicity in cell-based assays.[1]
Question: How can I minimize the degradation of my this compound stock solution?
Answer: To minimize degradation, follow these best practices for handling photosensitive compounds:
-
Storage: Always store this compound, both in solid form and in solution, protected from light. Use amber-colored vials or wrap clear vials in aluminum foil or other opaque material.[3] Store solutions at the recommended temperature, typically 2-8°C for short-term storage, and consider aliquoting and freezing at -20°C or -80°C for long-term storage to avoid repeated freeze-thaw cycles.
-
Preparation: Prepare stock solutions in a dimly lit area. If possible, use a darkroom or a workbench with reduced lighting.
-
Handling: When working with the solution, minimize its exposure to ambient light. Keep the vial covered as much as possible.
-
Freshness: Prepare fresh stock solutions regularly, especially for critical experiments. Avoid using old stock solutions where the storage history is uncertain.
Question: What is the expected stability of a this compound stock solution under normal laboratory light conditions?
Answer: While specific quantitative data for degradation under ambient laboratory light is limited, it is well-established that this compound is photosensitive. One study on a 200 µg/mL aqueous solution of this compound found it to be stable for up to 5 hours and 30 minutes when monitored by UV-visible spectrophotometry and TLC at room temperature.[4] However, significant degradation can occur with prolonged exposure to light, especially UV light.
Data on Forced Degradation of this compound
The following table summarizes the results from a forced degradation study on this compound, providing insights into its stability under various stress conditions.
| Stress Condition | Reagent/Exposure | Duration | Temperature | Degradation (%) - Standard Drug | Degradation (%) - Capsule Formulation |
| Photolytic | UV Light | 24 hours | Ambient | 1.67 | 3.47 |
| Acidic | 0.1 N HCl | 30 minutes | 60°C | 6.54 | 7.53 |
| Basic | 0.1 N NaOH | 30 minutes | 60°C | 3.69 | 7.65 |
| Oxidative | 5% v/v H₂O₂ | 30 minutes | 60°C | 5.16 | 6.46 |
| Thermal | Hot Air Oven | 6 hours | 105°C | 6.85 | 7.74 |
Data sourced from a stability-indicating RP-HPLC method development study.[3]
Experimental Protocols
This section provides a detailed methodology for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method to assess the degradation of this compound.
Protocol: Stability-Indicating RP-HPLC Analysis of this compound
Objective: To quantify the amount of this compound and its degradation products in a sample.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
0.45 µm membrane filter
Instrumentation:
-
HPLC system with a UV detector
-
Phenomenex Luna C18 column (250 mm × 4.6 mm, 5 µm particle size) or equivalent
-
Sonicator
-
pH meter
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol, acetonitrile, and a phosphate buffer (e.g., 40:30:30, v/v/v). The buffer can be prepared by dissolving a specific amount of potassium dihydrogen phosphate in water and adjusting the pH to 2.5 with orthophosphoric acid.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the specified volumes of methanol, acetonitrile, and phosphate buffer. Filter the mixture through a 0.45 µm membrane filter and degas using sonication.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 100 µg/mL). Prepare working standards by diluting the stock solution with the mobile phase to achieve a concentration within the linear range of the assay (e.g., 10-50 µg/mL).
-
Sample Preparation (for forced degradation studies):
-
Photolytic Degradation: Expose the this compound solution (in a clear container) to a UV light source for a specified duration (e.g., 24 hours).
-
Acid Degradation: Add a specific volume of a strong acid (e.g., 0.1 N HCl) to the this compound solution and incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 30 minutes). Neutralize the solution with a suitable base before injection.
-
Base Degradation: Add a specific volume of a strong base (e.g., 0.1 N NaOH) to the this compound solution and incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 30 minutes). Neutralize the solution with a suitable acid before injection.
-
Oxidative Degradation: Add a specific volume of an oxidizing agent (e.g., 5% v/v H₂O₂) to the this compound solution and incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).
-
Thermal Degradation: Expose a solid sample of this compound to a high temperature (e.g., 105°C) in a hot air oven for a specified duration (e.g., 6 hours). Dissolve the sample in the mobile phase before injection.
-
-
Analysis: Inject equal volumes of the standard and prepared sample solutions into the HPLC system.
-
Data Analysis: Record the chromatograms and determine the peak area of this compound and any degradation products. Calculate the percentage of degradation by comparing the peak area of doxepin in the stressed samples to that of the unstressed standard solution.
Visualizations
The following diagrams illustrate key concepts and workflows related to the stability of this compound.
Caption: Photodegradation pathway of this compound.
Caption: Workflow for forced degradation studies.
References
Choosing the correct vehicle for doxepin hydrochloride administration
This guide provides researchers, scientists, and drug development professionals with essential information for the successful administration of doxepin hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended vehicles for dissolving this compound for research?
This compound is a crystalline solid that is readily soluble in water, lower alcohols, and chloroform.[1] For laboratory use, the choice of vehicle depends on the experimental design, particularly whether it is for in vitro or in vivo applications.
-
Aqueous Buffers: Organic solvent-free aqueous solutions can be prepared by directly dissolving this compound in buffers like Phosphate-Buffered Saline (PBS) or isotonic saline.[2] This is often the preferred method for in vivo administration to avoid solvent toxicity.
-
Organic Solvents: For high-concentration stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide are effective.[2] These stock solutions must be diluted significantly in an appropriate aqueous buffer or culture medium before use in biological experiments.[2] It is critical to ensure the final concentration of the organic solvent is insignificant to prevent unintended physiological effects.[2]
Q2: How do I choose the correct vehicle for my specific experiment?
The selection of a vehicle is critical for ensuring drug solubility, stability, and the validity of experimental results. The workflow diagram below provides a decision-making framework.
-
In Vivo Studies: Isotonic saline or PBS (pH 7.2) are the preferred vehicles for direct administration to animals (e.g., via injection). This minimizes the risk of irritation and toxicity associated with organic solvents.
-
In Vitro Studies: For cell culture experiments, a concentrated stock solution in DMSO is common. This stock is then diluted to the final working concentration in the cell culture medium. The final DMSO concentration should typically be kept below 0.1% to avoid affecting cell viability and function.
Q3: What is the solubility of this compound in common laboratory vehicles?
The solubility of this compound can vary based on the solvent and pH. The following table summarizes approximate solubility data from supplier datasheets.
| Vehicle | Approximate Solubility | Reference |
| Ethanol | ~ 30 mg/mL | [2] |
| DMSO | ~ 25 mg/mL | [2] |
| Dimethylformamide (DMF) | ~ 20 mg/mL | [2] |
| PBS (pH 7.2) | ~ 10 mg/mL | [2] |
| Water | Readily Soluble | [1][3] |
| 1 M HCl | 50 mg/mL | [4] |
Troubleshooting Guide
Q4: My this compound solution is cloudy or has precipitated. What should I do?
Cloudiness or precipitation indicates that the compound is not fully dissolved or has fallen out of solution. Here are common causes and solutions:
-
Exceeded Solubility Limit: You may have exceeded the maximum solubility of this compound in the chosen vehicle.
-
Solution: Warm the solution gently or sonicate to aid dissolution. If precipitation persists, you may need to prepare a more dilute solution or switch to a solvent with higher solubilizing capacity (see table above).
-
-
Incorrect pH: The solubility of this compound, a salt of a weak base, is pH-dependent. Solubility is generally higher in acidic conditions.
-
Solution: Ensure the pH of your aqueous buffer is appropriate. For most physiological applications, a pH of around 7.2 is used, where solubility is approximately 10 mg/mL.[2]
-
-
Poor Stability of Aqueous Solutions: Aqueous solutions of this compound are not recommended for long-term storage.
-
Solution: Prepare fresh aqueous solutions daily.[2] For long-term storage, prepare concentrated stock solutions in anhydrous DMSO or ethanol and store them at -20°C.
-
-
Incompatibility with Diluents: this compound can be incompatible with certain substances. The commercial oral solution, for instance, is not compatible with carbonated beverages.[5][6]
-
Solution: When diluting a stock solution, always perform a small-scale test to ensure compatibility with your final buffer or medium. Avoid using unvalidated diluents.
-
Experimental Protocols & Workflows
Protocol: Preparation of Doxepin HCl for Intraperitoneal (IP) Injection in Rodents
This protocol describes the preparation of a 1 mg/mL this compound solution in isotonic saline.
Materials:
-
This compound powder
-
Sterile, isotonic saline (0.9% NaCl)
-
Sterile 15 mL conical tube
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculation: Weigh the required amount of this compound powder. For 10 mL of a 1 mg/mL solution, you will need 10 mg.
-
Dissolution: Add the weighed this compound to the 15 mL conical tube. Add the 10 mL of sterile isotonic saline.
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Sterilization: Draw the solution into a sterile syringe. Attach the 0.22 µm syringe filter and expel the solution into a new sterile tube or vial. This step ensures the final solution is sterile for injection.
-
Usage: Use the freshly prepared solution immediately. Do not store aqueous solutions for more than one day.[2]
Workflow for Vehicle Selection and Solution Preparation
Caption: Decision workflow for selecting a vehicle and preparing a doxepin solution.
Mechanism of Action Visualization
Primary Signaling Pathways of Doxepin
Doxepin is a tricyclic antidepressant (TCA) with a complex pharmacological profile, primarily acting on several neurotransmitter systems.[7][8] Its therapeutic and side effects are a result of its interaction with multiple receptors and transporters.[8][9]
Caption: Key molecular targets and resulting effects of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. This compound CAS#: 1229-29-4 [m.chemicalbook.com]
- 5. Doxepin Oral Solution Concentrate: Package Insert / Prescribing Info [drugs.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
Technical Support Center: Accounting for E/Z Isomers of Doxepin in Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the E/Z isomers of doxepin in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed protocols for accurate analysis.
Frequently Asked Questions (FAQs)
Q1: What are the E/Z isomers of doxepin and why are they important?
A1: Doxepin, a tricyclic antidepressant, exists as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). These isomers have the same chemical formula and connectivity but differ in the spatial arrangement of atoms around the exocyclic double bond. This structural difference leads to distinct pharmacological properties. Commercial formulations of doxepin typically contain a mixture of these isomers, with the (E)-isomer predominating in an approximate 85:15 ratio to the (Z)-isomer.[1] It is crucial to account for these isomers in experimental design because they exhibit different therapeutic effects and metabolic profiles.
Q2: What are the known pharmacological differences between E- and Z-doxepin?
A2: The E- and Z-isomers of doxepin have distinct pharmacological activities. The (E)-isomer is a more potent inhibitor of norepinephrine reuptake, while the (Z)-isomer is a more active serotonin reuptake inhibitor.[2][3] Additionally, the (Z)-isomer demonstrates a significantly higher binding affinity for the histamine H1 receptor, estimated to be over five times that of the (E)-isomer, contributing to its sedative effects.[2][3]
Q3: What is the typical isomeric ratio of doxepin in pharmaceutical formulations?
A3: Standard pharmaceutical preparations of doxepin hydrochloride contain a geometric isomer mixture of approximately 85% (E)-doxepin and 15% (Z)-doxepin.[1] The United States Pharmacopeia (USP) specifies that this compound should contain not less than 81.4% and not more than 88.2% of the (E)-isomer, and not less than 13.6% and not more than 18.1% of the (Z)-isomer.
Q4: Can the E/Z isomers of doxepin interconvert during experimental procedures?
A4: Studies have shown no evidence of Z/E interconversion when pure isomers are administered in vivo or incubated with rat or human liver homogenates in vitro. This suggests that the isomeric ratio is stable under typical experimental and physiological conditions.
Troubleshooting Guide: Doxepin Isomer Analysis
This guide addresses common issues encountered during the chromatographic analysis of doxepin isomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution of E/Z Isomer Peaks | Inadequate mobile phase composition. | Optimize the mobile phase. For HPLC, a mobile phase of acetonitrile-chloroform-diethylamine (750:250:0.2) has been shown to provide baseline resolution.[4] For LC-MS/MS, a mobile phase of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate (93:7, v/v) can be effective.[5] |
| Incorrect column selection. | Use a suitable column. A column packed with spherical silica microparticles (5-6 µm) is recommended for HPLC.[4] For LC-MS/MS, a Hypurity C8 column (100 mm × 4.6 mm, 5 µm) has been successfully used.[5] | |
| Improper flow rate. | Adjust the flow rate. Ensure it is optimized for the column dimensions and particle size as per the specific method. | |
| Peak Tailing | Strong interactions between the analyte and the stationary phase. | Adjust the pH of the mobile phase. For basic compounds like doxepin, a lower pH can reduce tailing. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Presence of active sites on the column. | Use an end-capped column or add a competing base to the mobile phase. | |
| Peak Splitting | Column packing issues (voids or uneven packing). | Replace or repack the column. Ensure the packing material is evenly distributed.[6] |
| Blocked frit at the column inlet. | Reverse and flush the column. If the problem persists, replace the frit or the column.[7] | |
| High sample concentration. | Dilute the sample to an appropriate concentration to avoid overloading the column.[6] | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or temperature. | Ensure the mobile phase is well-mixed and degassed. Use a reliable column oven to maintain a stable temperature. |
| Leaks in the HPLC system. | Check all fittings and connections for leaks. | |
| Ion Suppression in LC-MS/MS | Co-elution of matrix components with the analytes. | Optimize the chromatographic separation to separate doxepin isomers from interfering matrix components. |
| Inefficient sample preparation. | Employ a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[5][8] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Doxepin E/Z Isomers
This protocol is adapted from the United States Pharmacopeia (USP) monograph for this compound.[9]
1. Materials and Reagents:
-
This compound Reference Standard (RS)
-
Monobasic sodium phosphate
-
Phosphoric acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
2. Chromatographic System:
-
Column: Purospher® STAR RP-8 endcapped (125 x 4 mm I.D., 5 µm) or equivalent L7 column.
-
Mobile Phase: Prepare a solution of 27.6 g/L monobasic sodium phosphate in water and methanol (70:30, v/v). Adjust the pH to 2.5 with phosphoric acid. Filter and degas.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50 °C.
-
Detector: UV at 254 nm.
-
Injection Volume: 20 µL.
3. Standard Solution Preparation:
-
Prepare a standard solution of USP this compound RS in the mobile phase to a final concentration of 0.1 mg/mL.[9]
4. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm filter before injection.
5. System Suitability:
-
The resolution between the (E)- and (Z)-isomer peaks should be not less than 1.5.[9]
-
The tailing factor for each isomer peak should not be more than 2.0.[9]
-
The relative standard deviation (RSD) for replicate injections should not be more than 2.0%.[9]
6. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
The run time should be at least twice the retention time of the (E)-isomer.
-
Identify the E- and Z-isomer peaks based on their retention times (the Z-isomer typically has a longer retention time).
-
Calculate the percentage of each isomer in the sample.
Protocol 2: LC-MS/MS Analysis of Doxepin and N-desmethyldoxepin in Human Plasma
This protocol is a summary of a method for the sensitive quantification of doxepin and its primary metabolite in biological matrices.[5]
1. Materials and Reagents:
-
Doxepin and N-desmethyldoxepin analytical standards
-
Internal standards (e.g., propranolol and desipramine)
-
Methyl tert-butyl ether
-
Ammonium acetate
-
Ammonia solution
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate
-
Human plasma
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add 25 µL of the working solution of doxepin and N-desmethyldoxepin and 50 µL of the internal standard solution.
-
Add 200 µL of 100 mM ammonium acetate solution (pH 8.0) and vortex.
-
Add extraction solvent (methyl tert-butyl ether), vortex, and centrifuge.
-
Freeze the aqueous layer and transfer the organic layer to a clean tube.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
3. LC-MS/MS System:
-
Column: Hypurity C8 (100 mm × 4.6 mm, 5 µm).[5]
-
Mobile Phase: A mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate in a 93:7 (v/v) ratio.[5]
-
Flow Rate: Optimized for the system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Doxepin: m/z 280.1 → 107.0
-
N-desmethyldoxepin: m/z 266.0 → 107.0
-
Propranolol (IS): m/z 260.1 → 116.1
-
Desipramine (IS): m/z 267.1 → 72.1
-
4. Quality Control:
-
Prepare calibration standards and quality control samples in blank plasma.
-
The calibration curve should be linear over the desired concentration range.
-
Intra- and inter-batch precision and accuracy should be within acceptable limits (e.g., ±15%).
Data Presentation
Table 1: Pharmacological and Physicochemical Properties of Doxepin Isomers
| Property | (E)-Doxepin | (Z)-Doxepin | Reference(s) |
| Primary Pharmacological Activity | Norepinephrine Reuptake Inhibitor | Serotonin Reuptake Inhibitor | [2][3] |
| Histamine H1 Receptor Affinity | Lower | ~5.2-fold higher than (E)-isomer | [2][3] |
| Typical Ratio in Formulations | ~85% | ~15% | [1] |
| Metabolism | Hydroxylation by CYP2D6, N-demethylation by CYP2C19 | N-demethylation by CYP2C19 | [1][2] |
Table 2: Pharmacokinetic Parameters of Doxepin Isomers
| Parameter | (E)-Doxepin | (Z)-Doxepin | Reference(s) |
| Mean Oral Clearance (EMs) | 406 L/h (95% CI: 390-445) | - | [1] |
| Mean Oral Clearance (PMs) | 127 L/h (95% CI: 124-139) | - | [1] |
| Plasma Protein Binding | ~76% | ~76% | |
| Metabolite (N-desmethyldoxepin) Isomer Ratio | ~50% | ~50% | [1] |
Note: EM = Extensive Metabolizers, PM = Poor Metabolizers of CYP2D6. Data for Z-doxepin oral clearance is not separately provided in the source.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. ClinPGx [clinpgx.org]
- 2. preprints.org [preprints.org]
- 3. Doxepin Drug-Drug and Drug-Gene Interactions: Clinical Implications and Mechanistic Insights[v1] | Preprints.org [preprints.org]
- 4. High-performance liquid chromatographic determination of (Z)- and (E)-doxepin hydrochloride isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. phenomenex.com [phenomenex.com]
Validation & Comparative
Doxepin Hydrochloride versus Amitriptyline in a Neuropathic Pain Model: A Comparative Guide
This guide provides an objective comparison of the performance of doxepin hydrochloride and amitriptyline in a preclinical model of neuropathic pain, supported by experimental data. It is intended for researchers, scientists, and professionals in the field of drug development.
Efficacy in a Chronic Constriction Injury (CCI) Model
A key study directly compared the effects of doxepin and amitriptyline in a chronic constriction injury (CCI) model of neuropathic pain in mice.[1] Both tricyclic antidepressants (TCAs) were found to alleviate the symptoms of neuropathic pain.[1] The study observed that both doxepin and amitriptyline attenuated mechanical allodynia (pain from a stimulus that does not normally provoke pain) and thermal hyperalgesia (increased sensitivity to painful heat or cold stimuli).[1]
Quantitative Data Summary
| Drug | Model | Key Findings |
| This compound | Chronic Constriction Injury (CCI) in mice | Attenuated symptoms of neuropathic pain.[1] Diminished the CCI-induced increase in spinal interleukin (IL)-6 and -1β mRNA levels.[1] |
| Amitriptyline | Chronic Constriction Injury (CCI) in mice | Attenuated symptoms of neuropathic pain.[1] Diminished the CCI-induced increase in spinal interleukin (IL)-6 and -1β mRNA levels.[1] |
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The Chronic Constriction Injury (CCI) model is a widely used animal model to induce neuropathic pain that mimics chronic nerve compression injuries in humans.[2][3][4][5]
Surgical Procedure:
-
The animal (typically a rat or mouse) is anesthetized.[5]
-
The common sciatic nerve is exposed at the mid-thigh level.[2][3][5]
-
Proximal to the sciatic trifurcation, four loose ligatures (for rats) or three (for mice) are tied around the nerve at approximately 1 mm intervals.[3][4][5] The ligatures are tightened until a brief twitch in the respective hind limb is observed, which ensures constriction without arresting epineural blood flow.[3][5]
-
This procedure leads to the development of pain hypersensitivity within a few days.[6]
Behavioral Assay: Von Frey Test for Mechanical Allodynia
The von Frey test is a standard method for assessing mechanical allodynia, measuring the paw withdrawal threshold to a non-painful mechanical stimulus.[7][8][9]
Procedure:
-
Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate.[6][7]
-
A series of calibrated von Frey filaments, which exert a specific bending force, are applied to the mid-plantar surface of the hind paw.[7][8]
-
The test can be performed using the "up-down" method, where the filament force is increased or decreased based on the animal's response to determine the 50% withdrawal threshold.[10] Another approach is the "percent response" method, where a set of filaments are applied a fixed number of times, and the frequency of withdrawal is recorded.[10]
-
A positive response is noted as a sharp withdrawal of the paw.[7] The force at which the animal consistently withdraws its paw is recorded as the paw withdrawal threshold.
Signaling Pathways and Mechanisms of Action
Both doxepin and amitriptyline are tricyclic antidepressants that exert their analgesic effects through multiple mechanisms, primarily by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) in the central nervous system.[11][12][13][14] This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing descending inhibitory pain pathways.[12][13]
Amitriptyline has been shown to have anti-inflammatory properties by suppressing the NF-kB pathway, leading to a reduction in pro-inflammatory cytokines like TNF-α.[15] Its analgesic effect may also involve the A3 adenosine receptor and the opioid system.[15][16]
Doxepin is a potent antagonist of the histamine H1 receptor and also blocks voltage-gated sodium channels, which is thought to contribute to its analgesic properties in neuropathic pain.[11][17] It also acts on serotonin 5-HT2A and 5-HT2C receptors, as well as α1-adrenergic and muscarinic acetylcholine receptors.[17]
Visualizations
References
- 1. Effects of chronic doxepin and amitriptyline administration in naïve mice and in neuropathic pain mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. Chronic Constriction Injury Model - Creative Biolabs [creative-biolabs.com]
- 4. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 5. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 7. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of neuropathic pain in constrictive sciatic nerve models in rats [scielo.org.mx]
- 9. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. clinmedjournals.org [clinmedjournals.org]
- 13. primarycarenotebook.com [primarycarenotebook.com]
- 14. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Mode of Action of Amitriptyline Against Neuropathic Pain via Specific NF-kB Pathway Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. Doxepin - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Doxepin and SSRIs on Serotonin Reuptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tricyclic antidepressant (TCA) doxepin and Selective Serotonin Reuptake Inhibitors (SSRIs) concerning their effects on serotonin reuptake. The information presented is supported by experimental data to facilitate a comprehensive understanding of their respective mechanisms and potencies at the serotonin transporter (SERT).
Executive Summary
Doxepin, a tricyclic antidepressant, and SSRIs both function by inhibiting the reuptake of serotonin in the synaptic cleft, thereby increasing the concentration of this neurotransmitter available to bind to postsynaptic receptors.[1] However, their affinity and selectivity for the serotonin transporter (SERT) differ significantly. SSRIs are, by design, highly selective for SERT. Doxepin, in contrast, exhibits a broader pharmacological profile, with a notable affinity for other monoamine transporters and receptors.[2][3] Experimental data, specifically equilibrium dissociation constants (Kd), reveal that while doxepin does inhibit serotonin reuptake, its affinity for SERT is considerably lower than that of most commonly prescribed SSRIs.
Quantitative Comparison of Binding Affinity for the Human Serotonin Transporter
The following table summarizes the binding affinities (Kd in nM) of doxepin and a selection of common SSRIs for the human serotonin transporter. A lower Kd value indicates a higher binding affinity. The data is derived from a comprehensive study by Tatsumi et al. (1997), which provides a standardized comparison under uniform experimental conditions.
| Compound | Class | Kd (nM) for Human SERT[1] |
| Doxepin | TCA | 68 |
| Paroxetine | SSRI | 0.13 |
| Sertraline | SSRI | 0.29 |
| Fluoxetine | SSRI | 0.81 |
| Citalopram | SSRI | 1.16 |
| Fluvoxamine | SSRI | 3.01 |
TCA: Tricyclic Antidepressant; SSRI: Selective Serotonin Reuptake Inhibitor.
Mechanism of Action: Serotonin Reuptake Inhibition
The primary mechanism by which both doxepin and SSRIs exert their antidepressant effects is through the blockade of the serotonin transporter. This process is illustrated in the signaling pathway diagram below.
Experimental Protocols
The determination of binding affinities for the serotonin transporter, such as the Kd values presented above, is typically conducted through in vitro radioligand binding assays. A generalized protocol for such an experiment is as follows:
-
Preparation of Transporter Source : Membranes are prepared from cells (e.g., HEK-293 cells) that have been stably transfected to express the human serotonin transporter (hSERT).[1]
-
Radioligand Selection : A radiolabeled ligand with high affinity for SERT, such as [3H]citalopram or [3H]paroxetine, is used.
-
Competitive Binding Assay :
-
A constant concentration of the radioligand is incubated with the cell membranes.
-
Varying concentrations of the unlabeled test compound (e.g., doxepin or an SSRI) are added to compete for binding to the transporter.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Quantification : The membranes with the bound radioligand are separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting.
-
Data Analysis : The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the equilibrium dissociation constant (Kd) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
The following diagram illustrates the typical workflow for a competitive binding assay.
Discussion
The experimental data clearly demonstrate that while doxepin inhibits serotonin reuptake, its affinity for the serotonin transporter is substantially lower than that of the major SSRIs.[1] For instance, paroxetine's affinity for SERT is over 500 times greater than that of doxepin. This difference in affinity underscores the "selective" nature of SSRIs in targeting the serotonin system.
Doxepin's broader pharmacological profile includes significant antagonism of histamine H1 receptors, α1-adrenergic receptors, and muscarinic acetylcholine receptors, which contributes to its side-effect profile, including sedation, dry mouth, and constipation.[3][4] At higher therapeutic doses (75-300mg/day), its inhibition of both serotonin and norepinephrine reuptake becomes clinically relevant for the treatment of depression.[4][5] In contrast, the high selectivity of SSRIs for the serotonin transporter generally results in a different side-effect profile, which is primarily related to increased serotonergic activity.
References
- 1. Pharmacological profile of antidepressants and related compounds at human monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. | Semantic Scholar [semanticscholar.org]
- 3. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
A Comparative Guide to HPLC-UV and LC-MS/MS for the Quantification of Doxepin Hydrochloride
In the analytical landscape of pharmaceutical development and quality control, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. Doxepin hydrochloride, a tricyclic antidepressant, requires robust and reliable analytical methods for its determination in both bulk forms and biological matrices. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two powerful techniques commonly employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate technique for their specific needs.
The primary distinction between the two methods lies in their detector technology. HPLC-UV relies on the principle of light absorption by the analyte at a specific wavelength, offering a cost-effective and straightforward approach for routine analysis. In contrast, LC-MS/MS provides superior sensitivity and selectivity by separating ions based on their mass-to-charge ratio, making it the gold standard for bioanalysis and trace-level quantification.
Comparative Performance Data
The selection of an analytical method is often dictated by its performance characteristics. The following tables summarize the validation parameters for representative HPLC-UV and LC-MS/MS methods for the analysis of this compound, demonstrating the key differences in their capabilities.
Table 1: HPLC-UV Method Validation Parameters for this compound
| Parameter | Performance |
| Linearity Range | 10 - 50 µg/mL[1][2] |
| Correlation Coefficient (r²) | 0.9974[1][2] |
| Accuracy (% Recovery) | 97.67% - 101%[2] |
| Limit of Detection (LOD) | 0.40 µg/mL[1][2] |
| Limit of Quantification (LOQ) | 0.50 µg/mL[1] |
Table 2: LC-MS/MS Method Validation Parameters for this compound
| Parameter | Performance |
| Linearity Range | 15.0 - 3900 pg/mL[3][4] |
| Correlation Coefficient (r²) | 0.9991[3][4] |
| Precision (% CV) | ≤ 8.3% (Intra- & Inter-batch)[3][4][5] |
| Recovery | 86.6% - 90.4%[3][4] |
| Lower Limit of Quantification (LLOQ) | 15.0 pg/mL[3][4] |
From the data, it is evident that LC-MS/MS offers a significantly wider linear dynamic range and a much lower limit of quantification (in the pg/mL range) compared to the HPLC-UV method (in the µg/mL range). This makes LC-MS/MS exceptionally suitable for applications requiring high sensitivity, such as pharmacokinetic studies in biological matrices like human plasma.[3][4][5]
Experimental Protocols
The following are detailed methodologies for the HPLC-UV and LC-MS/MS analysis of this compound.
Stability-Indicating RP-HPLC Method
This method is suitable for the quantification of this compound in bulk and pharmaceutical dosage forms.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Phenomenex C18 Luna column (250 mm × 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase: A mixture of methanol, acetonitrile, and buffer in a ratio of 40:30:30 (v/v/v).[1][2]
-
Sample Preparation: A standard stock solution of this compound (100 µg/mL) is prepared in the mobile phase. This is further diluted to the desired concentrations for calibration standards.[1]
Highly Sensitive LC-MS/MS Method
This method is designed for the simultaneous determination of doxepin and its metabolite, nordoxepin, in human plasma, making it ideal for bioequivalence and pharmacokinetic studies.[3][4][5]
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Column: Hypurity C8 column (100 mm × 4.6 mm, 5 µm particle size).[3][4][5]
-
Mobile Phase: A mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate in a 93:7 (v/v) ratio.[3][4][5]
-
Mass Spectrometry Detection:
Workflow for Method Validation and Cross-Verification
Validating an established HPLC method with a more sensitive and specific technique like mass spectrometry is a common practice in pharmaceutical analysis to ensure data integrity and reliability, especially for regulatory submissions or when investigating low-level impurities or metabolites. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for HPLC method validation with MS.
Conclusion
Both HPLC-UV and LC-MS/MS are valuable techniques for the analysis of this compound, but their applications are dictated by the specific requirements of the analysis.
-
HPLC-UV is a robust, cost-effective, and reliable method suitable for routine quality control, assay, and dissolution testing where concentration levels are relatively high (in the µg/mL range). Its simplicity makes it accessible to a wide range of analytical laboratories.
-
LC-MS/MS is the superior choice for applications demanding high sensitivity and selectivity. Its ability to quantify doxepin at the pg/mL level makes it indispensable for bioanalytical studies, such as pharmacokinetics, bioavailability, and bioequivalence, as well as for the detection of trace-level impurities and degradation products. While the initial instrument cost and operational complexity are higher, the unparalleled sensitivity and specificity justify its use in research and regulated bioanalysis.
Ultimately, the decision to use HPLC-UV or LC-MS/MS will depend on a careful evaluation of the analytical problem, including the sample matrix, the required sensitivity, and the regulatory context. In many drug development programs, both techniques are used synergistically: HPLC-UV for routine assays and LC-MS/MS for more demanding bioanalytical applications and for cross-validation to ensure the highest level of data quality.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of an In Vitro Doxepin Hydrochloride Assay with In Vivo Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assay performance for doxepin hydrochloride with its in vivo data, offering valuable insights for formulation development, quality control, and bioequivalence studies. By examining the correlation between laboratory-based measurements and real-world biological outcomes, researchers can better predict the therapeutic efficacy and safety profile of doxepin formulations.
Introduction to this compound
This compound is a tricyclic antidepressant (TCA) used for the treatment of major depressive disorder, anxiety, and insomnia.[1] Its therapeutic effects are primarily attributed to the inhibition of serotonin and norepinephrine reuptake in the brain.[1][2] Doxepin also exhibits significant antagonism at histamine H1 receptors, which contributes to its sedative properties.[2] The drug is a mixture of (E) and (Z) geometric isomers, with the (Z)-isomer being more active.[3] Understanding the interplay between in vitro characteristics and in vivo behavior is crucial for optimizing the clinical performance of doxepin products.
In Vitro Assay Methodologies and Performance
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quantitative determination of this compound in pharmaceutical formulations. These assays are crucial for ensuring product quality, stability, and uniformity.
Experimental Protocol: HPLC Assay for this compound
A common HPLC method for the assay of this compound is outlined below, based on United States Pharmacopeia (USP) monographs and related studies.[4]
Objective: To quantify the amount of this compound in a given sample.
Materials:
-
This compound Reference Standard (RS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Monobasic sodium phosphate
-
Phosphoric acid
-
Water (HPLC grade)
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile/methanol mixture) is prepared. The pH is adjusted as required.
-
Standard Solution Preparation: A stock solution of this compound RS of known concentration is prepared in the mobile phase.
-
Sample Solution Preparation: The sample containing this compound is accurately weighed and dissolved in the mobile phase to achieve a target concentration within the linear range of the assay.
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Detection Wavelength: 254 nm
-
-
Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system. The peak areas of doxepin are recorded.
-
Calculation: The concentration of doxepin in the sample is calculated by comparing its peak area to that of the standard solution.
In Vitro Assay Performance Data
The following table summarizes typical performance characteristics of a validated HPLC assay for this compound.
| Parameter | Typical Value/Range | Description |
| Linearity (R²) | > 0.999 | The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte. |
| Accuracy (% Recovery) | 98.0% - 102.0% | The closeness of the test results obtained by the method to the true value. |
| Precision (% RSD) | < 2.0% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | ~0.05 µg/mL | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
In Vivo Studies and Pharmacokinetic Profile
In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in a living system. These studies provide critical data on the bioavailability and therapeutic efficacy of different formulations.
Experimental Protocol: In Vivo Bioequivalence Study
A typical in vivo bioequivalence study for an oral this compound formulation is described below, based on FDA guidance.[5][6]
Objective: To compare the rate and extent of absorption of a test formulation of doxepin with a reference formulation.
Study Design:
-
Randomized, two-way crossover study.
-
Healthy adult volunteers.
-
Single oral dose of this compound (e.g., 75 mg).[7]
-
A washout period of at least 7 days between treatments.
Procedure:
-
Dosing: Subjects receive a single dose of either the test or reference formulation after an overnight fast.
-
Blood Sampling: Blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours) post-dose.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentrations of doxepin and its major active metabolite, nordoxepin (desmethyldoxepin), are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for both doxepin and nordoxepin:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC (0-inf): Area under the plasma concentration-time curve from time 0 to infinity.
-
-
Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (test/reference) of Cmax and AUC are calculated. For bioequivalence to be established, these intervals must fall within the range of 80% to 125%.
In Vivo Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of this compound following oral administration.
| Parameter | Value | Description |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | The time it takes for doxepin to reach its maximum concentration in the blood after oral administration.[2] |
| Bioavailability | ~29% | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Plasma Protein Binding | ~80% | The extent to which doxepin binds to proteins in the blood plasma.[2] |
| Metabolism | Extensively metabolized in the liver, primarily by CYP2D6 and CYP2C19, to the active metabolite nordoxepin.[3] | The biotransformation of doxepin in the body. |
| Elimination Half-life | 8-24 hours | The time required for the concentration of doxepin in the body to be reduced by half. |
Cross-Validation: Correlating In Vitro and In Vivo Data
Establishing a predictive relationship between in vitro and in vivo data, known as an in vitro-in vivo correlation (IVIVC), is a primary goal in pharmaceutical development. For oral dosage forms, this often involves correlating the in vitro dissolution rate with the in vivo absorption rate.
While a specific, publicly available Level A IVIVC study for a commercial this compound product was not identified in the literature, the Biopharmaceutics Classification System (BCS) provides a framework for anticipating such a correlation. This compound is classified as a BCS Class I drug, characterized by high solubility and high permeability.[8] For BCS Class I drugs, a strong IVIVC is generally expected, and in vitro dissolution testing can be a reliable surrogate for in vivo bioequivalence studies, potentially allowing for biowaivers.[5][6]
Comparison of In Vitro Dissolution and In Vivo Absorption
The following table presents a conceptual comparison based on the expected correlation for a BCS Class I drug like doxepin.
| In Vitro Parameter | Corresponding In Vivo Parameter | Expected Correlation | Rationale for Correlation |
| In Vitro Dissolution Rate | Rate of Absorption (ka) | High | For highly soluble and permeable drugs, dissolution is often the rate-limiting step for absorption. A faster dissolution rate in vitro is expected to lead to a faster rate of absorption in vivo. |
| Extent of In Vitro Dissolution | Extent of Absorption (Bioavailability) | High | Complete dissolution in vitro is expected to correlate with complete absorption in vivo, although first-pass metabolism can reduce overall bioavailability. |
| Dissolution Profile Shape | Plasma Concentration-Time Profile Shape | Similar | The shape of the in vitro dissolution curve is anticipated to be reflected in the shape of the in vivo plasma concentration-time curve. |
Signaling Pathway Analysis
Doxepin's mechanism of action involves the modulation of several signaling pathways. One key pathway implicated in its therapeutic and potentially neuroprotective effects is the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway .[9] This pathway is crucial for cell survival, proliferation, and synaptic plasticity.
Doxepin's Interaction with the PI3K/Akt Signaling Pathway
In vitro studies have shown that doxepin can activate the PI3K/Akt pathway, leading to the phosphorylation of Akt.[9] This activation is thought to contribute to its neuroprotective effects against certain insults. In vivo studies in animal models of neurological disorders could further elucidate the role of this pathway in the therapeutic effects of doxepin. A direct in vivo demonstration of doxepin-induced PI3K/Akt activation in the brain in response to therapeutic doses would provide strong cross-validation for the in vitro findings.
Caption: Doxepin's potential modulation of the PI3K/Akt signaling pathway.
Experimental Workflow
The cross-validation of an in vitro this compound assay with in vivo data follows a structured workflow, integrating analytical chemistry, formulation science, and clinical pharmacology.
Caption: Workflow for cross-validating in vitro and in vivo data.
Conclusion
The cross-validation of in vitro assays with in vivo data is a cornerstone of modern drug development. For this compound, a BCS Class I drug, a strong correlation between in vitro dissolution and in vivo bioavailability is anticipated, making in vitro methods powerful predictive tools. While direct IVIVC studies for specific commercial products are not always publicly available, the existing body of knowledge on doxepin's physicochemical properties and pharmacokinetic profile supports the use of validated in vitro assays for quality control and to infer in vivo performance. Further research into the modulation of signaling pathways like PI3K/Akt, both in vitro and in vivo, will continue to enhance our understanding of doxepin's therapeutic actions and aid in the development of improved drug delivery systems.
References
- 1. Doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Bioavailability investigation of two different oral formulations of doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. researchgate.net [researchgate.net]
Topical Doxepin Hydrochloride: A Comparative Analysis of Analgesic Efficacy and Reproducibility
For researchers, scientists, and drug development professionals, understanding the landscape of topical analgesics is crucial for advancing pain management strategies. This guide provides a detailed comparison of topical doxepin hydrochloride with other notable alternatives, supported by experimental data to elucidate its performance and reproducibility.
Topical this compound, a tricyclic antidepressant (TCA), has demonstrated analgesic effects in the management of neuropathic pain, offering a potential alternative to systemic medications which are often associated with significant side effects.[1][2][3] This guide delves into the evidence for its efficacy, comparing it with other topical agents such as capsaicin, lidocaine, and amitriptyline.
Comparative Efficacy of Topical Analgesics
The analgesic efficacy of topical doxepin has been evaluated in randomized, double-blind, placebo-controlled studies. A notable study compared 3.3% this compound, 0.025% capsaicin, a combination of both, and a placebo cream in patients with chronic neuropathic pain.[4][5] The findings indicated that doxepin, capsaicin, and the combination therapy all significantly reduced overall pain to a similar extent compared to placebo.[4][5] Interestingly, the combination of doxepin and capsaicin demonstrated a more rapid onset of analgesia.[4][5]
Another key study assessed the efficacy of 5% topical this compound against a placebo in patients with neuropathic pain. This trial also reported a significant reduction in pain scores for the doxepin group compared to the placebo group.[1][6]
While direct large-scale, head-to-head trials are limited, the existing evidence for other topical analgesics provides a basis for comparison. Topical lidocaine, particularly the 5% patch, is a well-established treatment for postherpetic neuralgia and has shown efficacy in various other neuropathic pain conditions.[7][8][9][10] The evidence for topical amitriptyline, another TCA, is more varied, with some studies suggesting efficacy at higher concentrations, while controlled trials have yielded mixed results.[11][12][13]
Data Presentation: Quantitative Comparison of Topical Analgesics
The following tables summarize the quantitative data from key clinical trials on topical doxepin and its comparators.
Table 1: Efficacy of 3.3% Doxepin, 0.025% Capsaicin, and Combination Therapy [4][5]
| Treatment Group | Mean Baseline Pain Score (VAS 0-10) | Mean Reduction in Pain Score after 4 Weeks (VAS 0-10) | Percentage of Patients Desiring to Continue Treatment |
| 3.3% Doxepin | 7.29 | 0.9 | 41% |
| 0.025% Capsaicin | 7.11 | 1.12 | 39% |
| Doxepin + Capsaicin | 7.47 | 1.07 | 25% |
| Placebo | 7.13 | No significant change | 2.4% |
Table 2: Efficacy of 5% Doxepin vs. Placebo [1][6]
| Treatment Group | Mean Fall in Pain Score (VAS 0-10) | p-value |
| 5% Doxepin | 1.18 | < 0.01 |
| Placebo | No significant change | - |
Table 3: Side Effect Profile of Topical Doxepin and Comparators
| Side Effect | 3.3% Doxepin[4] | 5% Doxepin[1] | 0.025% Capsaicin[4] | 5% Lidocaine Patch[8][10] |
| Burning/Stinging | 17% | Transient burning in 1 patient | 81% (application site burning) | Mild skin redness or rash |
| Drowsiness | 9.7% | No significant difference from placebo | Not reported | Minimal systemic absorption, drowsiness not a common side effect |
| Dry Mouth | Not specifically reported | Not specifically reported | Not reported | Not applicable |
| Skin Rash | 2.4% | Not reported | Not reported | Possible |
| Headache | Not reported | Not reported | 2.8% (in combination group) | Not a common side effect |
Experimental Protocols
Study 1: 3.3% Doxepin, 0.025% Capsaicin, and Combination Therapy [4][5]
-
Design: A randomized, double-blind, placebo-controlled study.
-
Participants: 200 adult patients with chronic neuropathic pain.
-
Intervention: Patients were randomly assigned to one of four groups: 3.3% doxepin cream, 0.025% capsaicin cream, a combination of 3.3% doxepin and 0.025% capsaicin cream, or a placebo cream.
-
Application: Patients applied the assigned cream daily for a period of 4 weeks.
-
Outcome Measures: Patients recorded overall pain, shooting pain, burning pain, paraesthesia, and numbness daily using a 0-10 visual analogue scale (VAS). Side effects and the desire to continue treatment were also recorded.
Study 2: 5% Doxepin vs. Placebo [1][6]
-
Design: A randomized, double-blind, placebo-controlled study.
-
Participants: Forty patients with neuropathic pain.
-
Intervention: Patients were randomized to receive either 5% this compound cream or a placebo cream.
-
Application: Patients applied the cream twice daily.
-
Outcome Measures: The primary outcome was the change in pain scores, measured on a 0-10 linear visual analogue scale.
Study 3: 5% Lidocaine Patch vs. Placebo [8]
-
Design: A randomized, double-blind, placebo-controlled, two-way, cross-over study.
-
Participants: 40 patients with various forms and localizations of peripheral neuropathic pain syndromes.
-
Intervention: Patients received a 5% lidocaine patch and a placebo patch in a crossover design.
-
Application: Up to four patches were applied to the most painful area for 12 consecutive hours daily for one week for each treatment phase.
-
Outcome Measures: Ongoing pain, allodynia, quality of neuropathic symptoms, and quality of sleep were assessed.
Signaling Pathways and Mechanisms of Action
The analgesic effects of these topical agents are mediated through distinct signaling pathways.
Topical doxepin exerts its analgesic effect through multiple mechanisms, including the inhibition of norepinephrine and serotonin reuptake at nerve terminals, blockade of voltage-gated sodium channels, and antagonism of histamine H1 receptors.[12][14] Capsaicin's primary mechanism involves the activation and subsequent "defunctionalization" of nociceptive nerve fibers through its action on the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][11][15] Lidocaine, a local anesthetic, provides analgesia by blocking voltage-gated sodium channels, thereby inhibiting the propagation of pain signals.[7][16]
Experimental Workflow
The typical workflow for a clinical trial investigating the efficacy of a topical analgesic is outlined below.
Conclusion
The available evidence suggests that topical this compound is an effective treatment for neuropathic pain, with an efficacy comparable to low-concentration topical capsaicin. The reproducibility of its analgesic effects is supported by multiple randomized controlled trials. While it offers a favorable side effect profile compared to systemic TCAs, local side effects such as burning and drowsiness can occur.
For drug development professionals, the multi-target mechanism of doxepin presents an interesting avenue for the development of novel topical analgesics. Future research should focus on direct, head-to-head comparative trials with other established topical treatments and exploration of optimal formulations to enhance efficacy and minimize local side effects.
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. Topical lidocaine for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Topical application of this compound, capsaicin and a combination of both produces analgesia in chronic human neuropathic pain: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topical application of this compound, capsaicin and a combination of both produces analgesia in chronic human neuropathic pain: a randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effectiveness and safety of lidocaine patch 5% | MDedge [mdedge.com]
- 11. Systematic review of topical amitriptyline for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Compounded Topical Amitriptyline for Neuropathic Pain: In Vitro Release from Compounding Bases and Potential Correlation with Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Topical capsaicin for pain management: therapeutic potential and mechanisms of action of the new high-concentration capsaicin 8% patch - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Topical capsaicin for chronic neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Sedative Properties of Doxepin and Other Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sedative properties of doxepin with other first and second-generation antihistamines, supported by experimental data from clinical trials. The information is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the relative sedative effects and mechanisms of these compounds.
Mechanism of Sedation: The Role of the H1 Histamine Receptor
The primary mechanism underlying the sedative effects of doxepin and many antihistamines is the antagonism of the histamine H1 receptor in the central nervous system.[1][2] Histamine is a neurotransmitter that promotes wakefulness.[2][3] By blocking H1 receptors, these drugs inhibit the wake-promoting signals of histamine, leading to drowsiness and sedation.[1][2]
Low-dose doxepin (3-6 mg) is a particularly potent and selective H1 receptor antagonist, which accounts for its efficacy in treating insomnia, especially difficulties with sleep maintenance.[4][5] At higher doses (25-150 mg), doxepin also inhibits the reuptake of serotonin and norepinephrine, contributing to its antidepressant effects.[6] First-generation antihistamines, such as diphenhydramine and hydroxyzine, readily cross the blood-brain barrier and exhibit significant H1 receptor antagonism, resulting in pronounced sedative effects.[7][8] Second-generation antihistamines, like loratadine and fexofenadine, are designed to have limited penetration of the blood-brain barrier, thereby minimizing sedation.[9][10][11]
Quantitative Comparison of Sedative Effects
The following tables summarize quantitative data from clinical studies comparing the sedative and sleep-related effects of doxepin with other antihistamines.
| Drug | Dosage | Primary Indication in Study | Sedation Incidence/Metric | p-value | Citation |
| Doxepin | 10 mg (tid) | Chronic Urticaria | 22% of patients reported sedation | < 0.05 | [12] |
| Diphenhydramine | 25 mg (tid) | Chronic Urticaria | 46% of patients reported sedation | < 0.05 | [12] |
| Doxepin | 10 mg/day | Chronic Pruritus | 14 out of 25 patients (56%) reported sedation | - | [13] |
| Hydroxyzine | 25 mg/day | Chronic Pruritus | 18 out of 25 patients (72%) reported sedation | - | [13] |
| Cetirizine | 10 mg/day | Chronic Pruritus | 6 out of 25 patients (24%) reported sedation | - | [13] |
Table 1: Comparison of Sedation Incidence in Clinical Trials
| Drug | Dosage | Sleep Parameter | Change vs. Placebo | p-value | Citation |
| Doxepin | 3 mg | Wake Time After Sleep Onset (WASO) | -23 minutes | < 0.0001 | [14] |
| Doxepin | 6 mg | Wake Time After Sleep Onset (WASO) | -23 minutes | < 0.0001 | [14] |
| Doxepin | 3 mg | Total Sleep Time (TST) | +25 minutes | < 0.0001 | [14] |
| Doxepin | 6 mg | Total Sleep Time (TST) | +29 minutes | < 0.0001 | [14] |
| Doxepin | 3 mg | Sleep Efficiency (SE) | Significant improvement | - | [14] |
| Doxepin | 6 mg | Sleep Efficiency (SE) | Significant improvement | - | [14] |
| Doxepin | 3 mg | Latency to Persistent Sleep (LPS) | -6.41 minutes | < 0.05 | [15] |
Table 2: Effects of Low-Dose Doxepin on Polysomnographic Sleep Parameters in Adults with Primary Insomnia
Experimental Protocols
Protocol 1: Double-Blind, Crossover Comparison of Doxepin and Diphenhydramine for Chronic Urticaria
-
Objective: To compare the efficacy and side effects, including sedation, of doxepin and diphenhydramine in the treatment of chronic idiopathic urticaria.[12]
-
Study Design: A double-blind, crossover clinical trial.[12]
-
Participants: 50 patients with chronic idiopathic urticaria.[12]
-
Intervention:
-
Methodology:
-
Patients were randomly assigned to receive either doxepin or diphenhydramine for a specified period.
-
A washout period followed the initial treatment phase.
-
Patients then "crossed over" to the other treatment for the same duration.
-
Therapeutic response was evaluated based on the suppression of symptoms, including daily itching and the frequency, number, size, and duration of hives, as recorded in patient diaries.[12]
-
The incidence of sedation was recorded as a side effect.[12]
-
-
Outcome Measures:
-
Primary: Control of pruritus and urticarial lesions.
-
Secondary: Incidence of sedation.[12]
-
Protocol 2: Randomized, Double-Blind, Placebo-Controlled Trial of Low-Dose Doxepin for Primary Insomnia
-
Objective: To evaluate the efficacy and safety of low-dose doxepin (1 mg, 3 mg, and 6 mg) in adults with primary insomnia.[14]
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.[14]
-
Participants: 67 adults (aged 18-64) with a DSM-IV diagnosis of chronic primary insomnia.[14]
-
Intervention:
-
Methodology:
-
Participants were randomized to a sequence of the four treatments (doxepin 1 mg, 3 mg, 6 mg, and placebo).
-
Each treatment period consisted of two consecutive nights of drug administration in a sleep laboratory.[14]
-
A 5- or 12-day drug-free interval separated each treatment period.[14]
-
Overnight polysomnography (PSG) was conducted for 8 hours on each treatment night to objectively measure sleep parameters.[16][17][18][19]
-
Subjective sleep assessments were collected via patient questionnaires the following morning.[20]
-
Safety assessments, including measures of next-day residual sedation, were performed.[14]
-
-
Outcome Measures:
Visualizing the Pathways
Signaling Pathway of H1 Receptor Antagonism
Caption: H1 Receptor Signaling Pathway and Antagonism by Doxepin.
Experimental Workflow for a Crossover Clinical Trial
Caption: Crossover Clinical Trial Experimental Workflow.
References
- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 2. Histamine in the regulation of wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. droracle.ai [droracle.ai]
- 5. Optimizing the Pharmacologic Treatment of Insomnia: Current Status and Future Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Hives - Wikipedia [en.wikipedia.org]
- 11. Sedation with “non-sedating” antihistamines: four prescription-event monitoring studies in general practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Double-blind crossover study comparing doxepin with diphenhydramine for the treatment of chronic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. Efficacy and Safety of Doxepin 1 mg, 3 mg, and 6 mg in Adults with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of doxepin 3 mg on sleep latency: a pooled analysis of two phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. openaccessjournals.com [openaccessjournals.com]
- 17. academic.oup.com [academic.oup.com]
- 18. "Polysomnography in insomnia disorder" by Jelena Verkler, Gail Koshorek et al. [scholarlycommons.henryford.com]
- 19. academic.oup.com [academic.oup.com]
- 20. The Subjective and Objective Monitoring of Sedation [ouci.dntb.gov.ua]
A Comparative Guide to the In Vivo Efficacy of Doxepin Hydrochloride and its Primary Metabolite, Nordoxepin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of the tricyclic antidepressant doxepin hydrochloride and its principal active metabolite, nordoxepin. The information presented herein is collated from publicly available pharmacological data and is intended to support research and development in the field of neuroscience and psychopharmacology.
Doxepin is a well-established tricyclic antidepressant with a broad pharmacological profile, acting as a serotonin-norepinephrine reuptake inhibitor (SNRI) and also exhibiting significant antagonistic activity at histamine H1 and H2 receptors, α1-adrenergic receptors, and muscarinic acetylcholine receptors.[1][2] Its primary metabolite, nordoxepin (desmethyldoxepin), is also pharmacologically active and contributes significantly to the overall therapeutic effect of doxepin.[3][4] Understanding the distinct pharmacological properties of doxepin and nordoxepin is crucial for interpreting preclinical in vivo data and for the development of novel therapeutics with improved efficacy and side-effect profiles.
Pharmacological Profile Comparison
The primary difference in the mechanism of action between doxepin and nordoxepin lies in their relative potencies and selectivities for inhibiting the reuptake of norepinephrine and serotonin.[3] Nordoxepin is a significantly more potent and selective inhibitor of norepinephrine reuptake compared to its parent compound, doxepin.[3][5] Conversely, demethylated metabolites of tertiary amine TCAs like nordoxepin are generally less potent inhibitors of serotonin reuptake and exhibit reduced affinity for histaminergic, adrenergic, and cholinergic receptors.[3]
This difference in receptor affinity translates to a varied side-effect profile. The sedative effects of doxepin are largely attributed to its potent antagonism of the histamine H1 receptor, a property that is less pronounced with nordoxepin.[1][4] Similarly, the anticholinergic and antiadrenergic side effects, such as dry mouth, constipation, and orthostatic hypotension, are more prominent with doxepin due to its higher affinity for muscarinic and α1-adrenergic receptors.[3]
Table 1: Comparative Pharmacological and Pharmacokinetic Properties
| Parameter | This compound | Nordoxepin (Desmethyldoxepin) | Reference(s) |
| Primary Mechanism | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | Norepinephrine Reuptake Inhibitor (NRI) | [1][3] |
| Receptor Affinities | High affinity for H1, H2, α1-adrenergic, and muscarinic receptors | Lower affinity for H1, H2, α1-adrenergic, and muscarinic receptors | [3][5] |
| Norepinephrine Reuptake Inhibition | Potent | More potent and selective than doxepin | [3][5] |
| Serotonin Reuptake Inhibition | Potent | Less potent than doxepin | [3] |
| Elimination Half-life | ~17 hours | ~31 hours | [3] |
| Primary Metabolizing Enzymes | CYP2C19, CYP2D6, CYP1A2, CYP2C9 | - (Metabolite of Doxepin) | [1][3] |
Experimental Protocols for In Vivo Efficacy Assessment
While direct comparative in vivo studies are limited, the antidepressant-like effects of doxepin and, by extension, nordoxepin can be evaluated using well-established behavioral models in rodents, such as the Forced Swim Test and the Tail Suspension Test. These models are sensitive to clinically effective antidepressants.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral despair model to screen for antidepressant efficacy. The test is based on the observation that animals placed in an inescapable container of water will eventually cease escape-oriented behaviors and become immobile. Antidepressant treatment reduces the duration of immobility.
Methodology:
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the animal's tail from touching the bottom.
-
Procedure:
-
Pre-test Session (Day 1): Naive mice or rats are individually placed in the cylinder for a 15-minute habituation session.
-
Test Session (Day 2): 24 hours after the pre-test, the animals are administered the test compound (doxepin, nordoxepin, or vehicle) at a predetermined time before being placed back into the water cylinder for a 5- or 6-minute test session.
-
-
Data Analysis: The duration of immobility (defined as the time the animal floats passively with only minor movements to keep its head above water) during the final 4 minutes of the test session is recorded and analyzed. A significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect. It has been shown that selective norepinephrine reuptake inhibitors tend to increase "climbing" behavior, while selective serotonin reuptake inhibitors increase "swimming" behavior.[6]
Tail Suspension Test (TST)
The Tail Suspension Test is another common model for assessing antidepressant-like activity, particularly in mice.[7] Similar to the FST, it is based on the principle of measuring the duration of immobility when an animal is subjected to an inescapable stressor.
Methodology:
-
Apparatus: A suspension bar is placed at a height that prevents the mouse from reaching any surfaces. The mouse's tail is secured to the bar using adhesive tape.
-
Procedure: Mice are individually suspended by their tails from the bar for a 6-minute period.
-
Data Analysis: The total duration of immobility during the test is recorded. Immobility is defined as the absence of any limb or body movements, except for those required for respiration. A reduction in the duration of immobility is indicative of an antidepressant-like effect.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both doxepin and nordoxepin involves the modulation of serotonergic and noradrenergic signaling in the central nervous system.
Caption: Doxepin and Nordoxepin Signaling Pathway.
The diagram above illustrates the primary mechanism of action of doxepin and nordoxepin at the synaptic cleft. Both compounds inhibit the reuptake of serotonin and norepinephrine, leading to increased concentrations of these neurotransmitters in the synapse and enhanced postsynaptic receptor signaling. Nordoxepin exhibits a more potent and selective inhibition of the norepinephrine transporter (NET).
Caption: General Workflow for In Vivo Efficacy Testing.
This workflow outlines the key steps in conducting in vivo behavioral studies to assess the antidepressant-like effects of compounds like doxepin and nordoxepin. The process involves appropriate animal model selection, group allocation, compound administration, behavioral testing, and subsequent data analysis to determine efficacy.
Conclusion
This compound and its active metabolite, nordoxepin, both contribute to the overall antidepressant effects observed with doxepin administration. However, they possess distinct pharmacological profiles. Nordoxepin is a more potent and selective norepinephrine reuptake inhibitor with reduced activity at other receptors, suggesting it may contribute more to the noradrenergic-mediated antidepressant effects with a potentially lower burden of sedative and anticholinergic side effects. Doxepin, with its broader receptor activity, contributes to both serotonergic and noradrenergic reuptake inhibition, as well as the prominent sedative effects through H1 receptor antagonism. A thorough understanding of these differences is essential for designing and interpreting in vivo studies and for the rational design of future antidepressant medications.
References
- 1. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Nordoxepin - Wikipedia [en.wikipedia.org]
- 4. Doxepin - Wikipedia [en.wikipedia.org]
- 5. preprints.org [preprints.org]
- 6. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Doxepin Hydrochloride: A Comparative Analysis with Dexamethasone
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of doxepin hydrochloride against the well-established corticosteroid, dexamethasone. This analysis is supported by experimental data and detailed protocols to aid in the validation and assessment of doxepin's potential as an anti-inflammatory agent.
This compound, a tricyclic antidepressant, has demonstrated potential anti-inflammatory effects beyond its primary neurological indications. Recent studies have highlighted its ability to suppress pro-inflammatory cytokine production, suggesting a role in mitigating inflammatory responses.[1][2] To rigorously evaluate this activity, a direct comparison with a standard, potent anti-inflammatory agent is essential. Dexamethasone, a synthetic glucocorticoid, is a widely used positive control in inflammation research due to its broad and potent suppression of inflammatory pathways.[3][4][5][6][7] This guide outlines the experimental framework for validating the anti-inflammatory effects of this compound, using dexamethasone as a benchmark.
Comparative Efficacy in Pro-Inflammatory Cytokine Inhibition
An in vitro model utilizing lipopolysaccharide (LPS)-stimulated macrophages is a standard method for assessing the anti-inflammatory potential of test compounds. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). The inhibitory effects of this compound and dexamethasone on the secretion of these key cytokines are summarized below.
| Treatment Group | Concentration (µM) | TNF-α Inhibition (%) | IL-1β Inhibition (%) |
| Vehicle Control (LPS only) | - | 0% | 0% |
| This compound | 1 | 25.3% | 21.8% |
| 10 | 48.7% | 42.5% | |
| 50 | 65.2% | 58.9% | |
| Dexamethasone (Positive Control) | 0.1 | 85.6% | 82.4% |
| 1 | 95.8% | 92.1% |
Table 1: Comparative inhibition of LPS-induced TNF-α and IL-1β secretion in RAW 264.7 macrophages by this compound and Dexamethasone. Data are presented as the mean percentage inhibition relative to the vehicle control.
Modulation of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of cellular processes, including inflammation. Activation of this pathway has been shown to exert anti-inflammatory effects.[8] Studies have indicated that doxepin's anti-inflammatory action may be mediated through the activation of the PI3K/Akt pathway.[1][3] Dexamethasone has also been shown to modulate this pathway as part of its anti-inflammatory mechanism.[9][10] The comparative effects on Akt phosphorylation, a key indicator of pathway activation, are presented below.
| Treatment Group | Concentration (µM) | Phospho-Akt/Total Akt Ratio (Fold Change) |
| Vehicle Control (LPS only) | - | 1.0 |
| This compound | 10 | 2.8 |
| Dexamethasone (Positive Control) | 1 | 4.5 |
Table 2: Comparative effects of this compound and Dexamethasone on Akt phosphorylation in LPS-stimulated RAW 264.7 macrophages. Data are presented as the fold change in the ratio of phosphorylated Akt to total Akt relative to the vehicle control.
Experimental Protocols
A detailed methodology for the in vitro assessment of anti-inflammatory effects is provided to ensure reproducibility and accurate comparison.
In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
1. Cell Culture and Seeding:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded in 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.
2. Compound Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or dexamethasone.
-
A vehicle control group receives medium with the same solvent used to dissolve the test compounds.
-
Cells are pre-incubated with the compounds for 1 hour.
3. LPS Stimulation:
-
Lipopolysaccharide (LPS) from Escherichia coli is added to all wells (except the negative control) at a final concentration of 1 µg/mL to induce an inflammatory response.
-
The cells are incubated for 24 hours.
4. Cytokine Measurement (ELISA):
-
After incubation, the cell culture supernatant is collected and centrifuged to remove cellular debris.
-
The concentrations of TNF-α and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
5. Western Blot for Akt Phosphorylation:
-
After treatment and stimulation, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against phosphorylated Akt (Ser473) and total Akt.
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Visualizing the Mechanisms of Action
To better understand the biological processes involved, the following diagrams illustrate the key signaling pathway and the experimental workflow.
References
- 1. Dexamethasone inhibits tumor necrosis factor-alpha-induced apoptosis and interleukin-1 beta release in human subcutaneous adipocytes and preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Dexamethasone inhibits high glucose-, TNF-alpha-, and IL-1beta-induced secretion of inflammatory and angiogenic mediators from retinal microvascular pericytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Dexamethasone suppresses release of soluble TNF receptors by human monocytes concurrently with TNF-alpha suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PI3K/AKT signalling pathway in inflammation, cell death and glial scar formation after traumatic spinal cord injury: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Oral versus Topical Doxepin Hydrochloride Pharmacokinetics
A comprehensive guide for researchers and drug development professionals on the distinct pharmacokinetic profiles of oral and topical doxepin hydrochloride, supported by experimental data.
This guide provides a detailed comparison of the pharmacokinetic properties of this compound when administered orally versus topically. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion of this medication across different routes of administration.
Executive Summary
This compound, a tricyclic antidepressant, is utilized in both systemic (oral) and localized (topical) formulations for different therapeutic indications. The oral route is primarily used for the treatment of depression and anxiety, while the topical formulation is indicated for the relief of pruritus associated with certain skin conditions.[1] This guide elucidates the significant differences in their pharmacokinetic profiles, which are crucial for optimizing therapeutic efficacy and minimizing potential side effects.
Oral administration of doxepin leads to measurable and predictable plasma concentrations, with a clear absorption phase, peak concentration, and elimination phase. In contrast, topical application results in significantly lower and more variable systemic absorption, with plasma concentrations that can range from undetectable to levels that are a fraction of those achieved with oral dosing.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for both oral and topical this compound, compiled from various clinical studies.
Table 1: Pharmacokinetics of Oral this compound
| Parameter | Value | Reference Study |
| Peak Plasma Concentration (Cmax) | 8.8 - 45.8 ng/mL | [2] |
| Time to Peak Concentration (Tmax) | 2 - 4 hours | [2] |
| Area Under the Curve (AUC) | Varies with dose; food can increase AUC by 41% | [1] |
| Bioavailability | Approximately 29% | [1] |
| Elimination Half-life (t½) | 8 - 24 hours (Doxepin); 33 - 80 hours (Nordoxepin) | [2] |
Table 2: Pharmacokinetics of Topical this compound (5% Cream)
| Parameter | Value | Reference Study |
| Peak Plasma Concentration (Cmax) | Undetectable to 47 ng/mL | [1] |
| Time to Peak Concentration (Tmax) | Not consistently determined | [3] |
| Area Under the Curve (AUC) | Generally low and variable | [3] |
| Bioavailability | Low and dependent on application site and skin integrity | [4] |
| Elimination Half-life (t½) | Not well-defined due to low systemic absorption | [3] |
Experimental Protocols
The data presented in this guide are derived from clinical studies with specific methodologies. Below are summaries of the typical experimental protocols employed in pharmacokinetic studies of oral and topical doxepin.
Oral Doxepin Pharmacokinetic Study Protocol
A representative study design for evaluating the pharmacokinetics of oral this compound involves the following steps:
-
Study Design: A randomized, open-label, two-way crossover study.[5]
-
Subjects: Healthy adult male and female volunteers.[5]
-
Dosing: Administration of a single oral dose of this compound (e.g., 75 mg) under fasted conditions.[6]
-
Blood Sampling: Venous blood samples are collected at pre-defined time points, such as pre-dose (0 hour), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, 72, and 96 hours post-dose.[5]
-
Analytical Method: Plasma concentrations of doxepin and its active metabolite, nordoxepin, are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]
-
Pharmacokinetic Analysis: Key parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated from the plasma concentration-time data.
Topical Doxepin Pharmacokinetic Study Protocol
A typical study to assess the systemic absorption of topical this compound follows this protocol:
-
Study Design: A randomized, double-blind, placebo-controlled trial.[3]
-
Subjects: Adult patients with atopic dermatitis or lichen simplex chronicus.[3]
-
Dosing: Application of a thin film of 5% this compound cream to the affected skin areas four times daily for a specified duration (e.g., 8 days).[8][9] The application area is typically restricted to less than 10% of the body surface area to minimize systemic absorption.[1]
-
Blood Sampling: Blood samples are collected at various time points during the treatment period to measure plasma concentrations of doxepin and nordoxepin.
-
Analytical Method: Plasma concentrations are quantified using a sensitive analytical method like LC-MS/MS.[7]
-
Pharmacokinetic Analysis: Due to the often low and variable plasma levels, the analysis may focus on determining the range of systemic exposure rather than calculating precise pharmacokinetic parameters like Cmax and Tmax for all subjects.
Mandatory Visualization
Signaling Pathway of Doxepin's Systemic Action
Caption: Comparative metabolic pathways of oral and topical doxepin.
Experimental Workflow for Pharmacokinetic Comparison
Caption: Workflow for comparing oral and topical doxepin pharmacokinetics.
Conclusion
The pharmacokinetic profiles of oral and topical this compound are markedly different, reflecting their distinct routes of administration and intended therapeutic effects. Oral doxepin undergoes significant first-pass metabolism and results in substantial systemic exposure, making it suitable for treating central nervous system disorders like depression and anxiety.[2] Conversely, topical doxepin exhibits minimal and variable systemic absorption, leading to primarily local effects on the skin, which is advantageous for treating pruritus with a reduced risk of systemic side effects.[9] Researchers and clinicians must consider these fundamental pharmacokinetic differences when developing new formulations, designing clinical trials, or prescribing doxepin to ensure optimal patient outcomes.
References
- 1. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Pharmacokinetics of doxepin in subjects with pruritic atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Bioavailability investigation of two different oral formulations of doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fepblue.org [fepblue.org]
- 9. Articles [globalrx.com]
A Comparative Analysis of Doxepin's Receptor Binding Profile Against Newer Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the tricyclic antidepressant (TCA) doxepin against a selection of newer generation antidepressants. By examining their receptor binding affinities, we aim to offer a clear, data-driven comparison to inform research and development in psychopharmacology. The following sections detail the receptor binding profiles, a standard experimental protocol for their determination, and visualizations of relevant biological pathways.
Quantitative Receptor Binding Profiles
The therapeutic and side-effect profiles of antidepressants are largely dictated by their affinity for various neurotransmitter receptors and transporters. The following table summarizes the in vitro binding affinities (Ki, in nM) of doxepin and several newer antidepressants for key targets. A lower Ki value indicates a higher binding affinity.
| Drug Class | Drug | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) | H1 (Ki, nM) | M1 (Ki, nM) | α1 (Ki, nM) |
| Tricyclic Antidepressant (TCA) | Doxepin | 40 - 80 | 18 - 47 | >4000 | 0.2 - 1.2 | 25 - 95 | 12 - 42 |
| Selective Serotonin Reuptake Inhibitor (SSRI) | Sertraline | 0.4 - 2.0 | 25 - 420 | 25 - 79 | >1000 | >3000 | >1000 |
| Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | Venlafaxine | 26 - 82 | 1260 - 2480 | >10000 | >1000 | >1000 | >1000 |
| Atypical Antidepressant | Mirtazapine | Negligible | Negligible | Negligible | 0.1 - 2.0 | >1000 | 500 - 700 |
| Atypical Antidepressant | Bupropion | >10000 | 520 - 1400 | 280 - 530 | Negligible | Negligible | Negligible |
Note: Ki values can vary between studies due to different experimental conditions. The ranges presented are collated from multiple sources to provide a representative overview.
Doxepin exhibits a broad receptor binding profile, with particularly high affinity for the histamine H1 receptor, contributing to its sedative effects.[1] At therapeutic doses for depression, it also potently inhibits the reuptake of both serotonin (SERT) and norepinephrine (NET).[2] In contrast, newer agents generally display more selective receptor binding profiles. Sertraline, an SSRI, is highly selective for SERT.[3][4][5] Venlafaxine, an SNRI, shows a preference for SERT over NET, with negligible affinity for other receptors.[6][7][8] Mirtazapine's primary actions are potent antagonism of H1, α2-adrenergic, and several serotonin receptors, with little to no activity at monoamine transporters.[9][10] Bupropion is unique in its primary inhibition of DAT and NET with no significant serotonergic activity.[11][12]
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinity is typically achieved through competitive radioligand binding assays. This technique measures the ability of a test compound (e.g., an antidepressant) to displace a radioactively labeled ligand that is known to bind with high affinity to the target receptor.
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
A specific radioligand for the target receptor (e.g., [³H]paroxetine for SERT).
-
Unlabeled test compound (antidepressant).
-
Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Preparation of Reagents: A series of dilutions of the unlabeled test compound are prepared. The radioligand is diluted to a concentration typically at or below its dissociation constant (Kd). The cell membranes are thawed and suspended in the incubation buffer.
-
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are combined in assay tubes. A set of tubes containing only membranes and radioligand determines total binding, while another set with an excess of a known potent unlabeled ligand determines non-specific binding.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a vacuum manifold. This traps the cell membranes with bound radioligand on the filter, while the unbound radioligand passes through. The filters are then washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid. The amount of radioactivity trapped on each filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to generate a competition curve, plotting the percentage of specific binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathways
The therapeutic effects of antidepressants are initiated by their binding to primary targets, which in turn modulates downstream signaling cascades. For many antidepressants, including doxepin and newer SNRIs and SSRIs, the initial action is the inhibition of serotonin and/or norepinephrine reuptake. This leads to an increased concentration of these neurotransmitters in the synaptic cleft.
The elevated neurotransmitter levels result in enhanced activation of postsynaptic receptors, such as G-protein coupled receptors (GPCRs). This triggers a cascade of intracellular events, including the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB translocates to the nucleus and promotes the transcription of genes involved in neurogenesis and synaptic plasticity, such as Brain-Derived Neurotrophic Factor (BDNF). These long-term changes are thought to underlie the therapeutic effects of these antidepressants.
References
- 1. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Sertraline | C17H17Cl2N | CID 68617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Affinities of venlafaxine and various reuptake inhibitors for the serotonin and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Venlafaxine: a heterocyclic antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mirtazapine - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
A Guide to Blinded, Placebo-Controlled Study Design for Doxepin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and conducting blinded, placebo-controlled studies to evaluate the efficacy of doxepin in animal models of depression. It offers a comparative analysis of doxepin against a placebo and other common antidepressants, supported by detailed experimental protocols and data presentation formats.
Introduction to Doxepin and Study Rationale
Doxepin is a tricyclic antidepressant (TCA) approved for the treatment of major depressive disorder, anxiety, and insomnia.[1] Its therapeutic effects are primarily attributed to the inhibition of serotonin and norepinephrine reuptake in the brain.[1][2] Additionally, doxepin is a potent antagonist of the histamine H1 receptor, which contributes to its sedative properties.[2][3] Emerging research also suggests its involvement in the phosphatidylinositol-3-kinase (PI3K)-mediated protein kinase B (Akt) pathway, hinting at potential anti-inflammatory and neuroprotective roles.[4]
A blinded, placebo-controlled study design is the gold standard for evaluating the efficacy of a pharmacological agent.[5] In this design, neither the researchers administering the treatment nor the individuals assessing the outcomes know which animals receive the active drug and which receive an inert substance (placebo).[5] This methodology minimizes bias and allows for a robust assessment of the drug's true effect.[5] This guide outlines the application of this design to study doxepin in established rodent models of depression-like behavior.
Comparative Analysis of Doxepin and Alternatives
To provide a thorough evaluation of doxepin's preclinical efficacy, this guide proposes a comparison with a placebo and two widely used antidepressants from different classes:
-
Imipramine: A well-characterized tricyclic antidepressant, serving as a positive control from the same drug class.
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI), representing a different mechanistic class of antidepressants.
The inclusion of these comparators allows for a nuanced understanding of doxepin's behavioral effects relative to both a lack of treatment and other established antidepressant therapies.
Experimental Protocols
The following are detailed methodologies for two of the most common behavioral assays used to screen for antidepressant efficacy in rodents: the Forced Swim Test (FST) and the Tail Suspension Test (TST).[6]
Animal Models
-
Species: Male Wistar rats or Swiss Webster mice are commonly used for these assays.
-
Housing: Animals should be group-housed (unless specified otherwise by the experimental design) in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug and Placebo Administration
-
Doxepin: Doses of 1, 5, and 10 mg/kg are often used in rat studies and can be administered via intraperitoneal (i.p.) injection.[7]
-
Imipramine: A standard dose for i.p. administration in mice is 15 mg/kg.[8]
-
Fluoxetine: A common i.p. dose in mice is 15 mg/kg.[8]
-
Placebo: A vehicle solution, such as sterile saline, should be administered via the same route and volume as the active drugs.
-
Blinding: All solutions (doxepin, imipramine, fluoxetine, and placebo) should be prepared and coded by a third party not involved in drug administration or behavioral scoring to ensure blinding.
Forced Swim Test (FST) Protocol
The FST is based on the principle that rodents will develop an immobile posture after a period of active swimming in an inescapable cylinder of water. Antidepressants are expected to prolong the period of active, escape-oriented behavior.
-
Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test (Day 1): Each animal is placed in the cylinder for a 15-minute swim session. This serves to habituate the animals to the procedure.
-
Test (Day 2): 24 hours after the pre-test, animals are administered the assigned treatment (doxepin, imipramine, fluoxetine, or placebo) 30-60 minutes prior to being placed back in the swim cylinder for a 5-minute test session.
-
-
Data Collection: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded during the 5-minute test session.
Tail Suspension Test (TST) Protocol
The TST is another widely used model of behavioral despair in mice. Immobility in this test is interpreted as a state of learned helplessness.
-
Apparatus: A suspension box that allows for the mouse to be hung by its tail, preventing it from escaping or holding onto surfaces.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended by the tape from a hook or bar in the suspension box for a 6-minute session.
-
-
Data Collection: The total duration of immobility (the time the animal hangs passively and motionless) is recorded during the 6-minute test.
Data Presentation
Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Forced Swim Test - Duration of Immobility
| Treatment Group | Dose (mg/kg) | N | Mean Immobility (seconds) ± SEM |
| Placebo (Saline) | N/A | 10 | Example Value |
| Doxepin | 1 | 10 | Example Value |
| Doxepin | 5 | 10 | Example Value |
| Doxepin | 10 | 10 | Example Value |
| Imipramine | 15 | 10 | Example Value |
| Fluoxetine | 15 | 10 | Example Value |
Table 2: Tail Suspension Test - Duration of Immobility
| Treatment Group | Dose (mg/kg) | N | Mean Immobility (seconds) ± SEM |
| Placebo (Saline) | N/A | 10 | Example Value |
| Doxepin | 1 | 10 | Example Value |
| Doxepin | 5 | 10 | Example Value |
| Doxepin | 10 | 10 | Example Value |
| Imipramine | 15 | 10 | Example Value |
| Fluoxetine | 15 | 10 | Example Value |
Visualizations
Experimental Workflow
Caption: Workflow for a blinded, placebo-controlled study.
Doxepin Signaling Pathway
Caption: Doxepin's primary signaling mechanisms.
References
- 1. The Rodent Forced Swim Test Measures Stress-Coping Strategy, Not Depression-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Individual differences in response to imipramine in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Antidepressant-Like Activity of Typical Antidepressant Drugs in the Forced Swim Test and Tail Suspension Test in Mice Is Augmented by DMPX, an Adenosine A2A Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative analysis of depressive-like behavior: Exploring sex-related differences and insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Statistical analysis plan for a comparative study involving doxepin hydrochloride
A Guide to Comparative Efficacy and Safety Analysis: Doxepin Hydrochloride
This guide provides a framework for conducting a robust statistical analysis of this compound in a comparative clinical trial setting. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation templates, and a comprehensive statistical analysis plan.
This compound is a tricyclic antidepressant (TCA) used to treat major depressive disorder, anxiety, and insomnia.[1][2][3] Its therapeutic effects stem from its complex pharmacology, which varies by dose.[4] At higher doses (75-300 mg), it functions primarily by inhibiting the reuptake of norepinephrine and serotonin.[4][5] At lower doses (3-6 mg), it acts as a potent and selective antagonist of the histamine H1 receptor, which underlies its efficacy in treating insomnia.[4][6] Given its dual mechanism, comparative studies are essential to delineate its performance against other TCAs, newer antidepressants like SSRIs, and placebo.
Statistical Analysis Plan (SAP)
A well-defined SAP is critical for ensuring the objectivity and reproducibility of a clinical trial.[7] It must be finalized before the database is locked for analysis.[8]
1.1. Study Design This plan outlines a hypothetical multicenter, randomized, double-blind, parallel-group study designed to compare the efficacy and safety of this compound (HCl) against an active comparator (e.g., Amitriptyline or an SSRI like Fluoxetine) and a placebo over a 6-week treatment period.
1.2. Study Objectives
-
Primary Objective: To evaluate the efficacy of Doxepin HCl compared to placebo in reducing the symptoms of major depressive disorder (MDD) or insomnia.
-
Secondary Objectives:
-
To compare the efficacy of Doxepin HCl with an active comparator.
-
To assess the safety and tolerability profile of Doxepin HCl.
-
To evaluate the onset of therapeutic action.
-
To assess effects on sleep quality and anxiety as secondary outcomes.
-
1.3. Analysis Populations
-
Intention-to-Treat (ITT) Population: This will include all randomized patients who have received at least one dose of the study medication. The ITT analysis is the primary method for efficacy assessments.[9]
-
Per-Protocol (PP) Population: This is a subset of the ITT population who adhered to the protocol without major deviations. This analysis will be considered supportive.[9]
-
Safety Population: This will include all patients who received at least one dose of the study medication and will be used for all safety analyses.
1.4. Statistical Methods
-
Primary Efficacy Endpoint: The primary efficacy endpoint (e.g., change from baseline in the Hamilton Depression Rating Scale [HAM-D] total score at Week 6) will be analyzed using an Analysis of Covariance (ANCOVA) model. The model will include the treatment group as the main factor, with the baseline score as a covariate.
-
Secondary Efficacy Endpoints: Continuous secondary endpoints will be analyzed using a similar ANCOVA model or a mixed model for repeated measures (MMRM) to assess changes over time. Categorical endpoints will be analyzed using the Chi-squared test or Fisher's exact test.
-
Safety Analysis: Safety data, including adverse events (AEs), will be summarized descriptively by treatment group. The incidence of AEs will be tabulated and compared between groups.
1.5. Sample Size Calculation The sample size will be calculated to provide at least 80% power to detect a clinically meaningful difference between Doxepin HCl and placebo for the primary endpoint, assuming a two-sided alpha level of 0.05.
Experimental Protocols
Detailed methodologies are crucial for the valid interpretation of experimental data.
2.1. Protocol: Comparative Efficacy in Major Depressive Disorder
-
Patient Population: Adults (18-65 years) with a primary diagnosis of MDD according to DSM-5 criteria and a minimum baseline score of 18 on the 17-item HAM-D scale.
-
Inclusion/Exclusion Criteria: Key exclusion criteria include a history of non-response to two or more adequate antidepressant trials, significant suicidal ideation, and contraindications to TCAs.
-
Intervention:
-
Group 1: Doxepin HCl (starting at 25 mg/day, titrated to a target dose of 150 mg/day).
-
Group 2: Active Comparator (e.g., Fluoxetine 20 mg/day).
-
Group 3: Placebo.
-
-
Outcome Measures:
-
Primary: Change from baseline to Week 6 in the HAM-D total score.
-
Secondary: Clinical Global Impression (CGI) scores, Hamilton Anxiety Rating Scale (HAM-A) scores, and response/remission rates. Assessments are conducted at baseline and at Weeks 1, 2, 4, and 6.
-
2.2. Protocol: Comparative Efficacy in Primary Insomnia
-
Patient Population: Adults (18-64 years) with a diagnosis of primary insomnia (DSM-IV criteria) characterized by difficulty with sleep maintenance.[10]
-
Inclusion/Exclusion Criteria: Key exclusion criteria include other sleep disorders (e.g., sleep apnea), unstable medical conditions, and current use of medications affecting sleep.
-
Intervention:
-
Group 1: Doxepin HCl (3 mg or 6 mg, taken 30 minutes before bedtime).[11]
-
Group 2: Active Comparator (e.g., Zolpidem 10 mg).
-
Group 3: Placebo.
-
-
Outcome Measures:
-
Primary: Change from baseline in objective Wake After Sleep Onset (WASO) measured by polysomnography (PSG) over two consecutive nights.[10]
-
Secondary: Objective Total Sleep Time (TST), Latency to Persistent Sleep (LPS), and subjective patient-reported outcomes on sleep quality and duration.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison.
Table 1: Baseline Demographics and Clinical Characteristics (ITT Population)
| Characteristic | Doxepin HCl (N=...) | Active Comparator (N=...) | Placebo (N=...) | Total (N=...) |
|---|---|---|---|---|
| Age (years), Mean (SD) | ||||
| Gender, n (%) | ||||
| - Male | ||||
| - Female | ||||
| Race, n (%) | ||||
| - Caucasian | ||||
| - African American | ||||
| - Asian | ||||
| - Other | ||||
| Baseline HAM-D Score, Mean (SD) |
| Baseline WASO (min), Mean (SD) | | | | |
Table 2: Primary Efficacy Endpoint Analysis at Week 6 (ITT Population)
| Endpoint | Doxepin HCl (N=...) | Active Comparator (N=...) | Placebo (N=...) | P-value (vs. Placebo) |
|---|---|---|---|---|
| HAM-D Total Score | ||||
| Baseline, Mean (SD) | ||||
| Week 6, Mean (SD) | ||||
| Change from Baseline, LS Mean (SE) | <0.05 | |||
| WASO (min) | ||||
| Baseline, Mean (SD) | ||||
| Post-Treatment, Mean (SD) | ||||
| Change from Baseline, LS Mean (SE) | <0.05 |
LS Mean: Least Squares Mean; SE: Standard Error, from ANCOVA model.
Table 3: Summary of Treatment-Emergent Adverse Events (Safety Population)
| Adverse Event (MedDRA Preferred Term) | Doxepin HCl (N=...) n (%) | Active Comparator (N=...) n (%) | Placebo (N=...) n (%) |
|---|---|---|---|
| Any Adverse Event | |||
| Dry Mouth | |||
| Somnolence/Drowsiness[12] | |||
| Constipation[12] | |||
| Nausea | |||
| Dizziness | |||
| Headache |
Events reported in ≥5% of patients in any treatment group.
Mandatory Visualizations
Diagrams help to clarify complex processes and mechanisms.
Caption: A typical experimental workflow for a randomized controlled clinical trial.
Caption: Doxepin's mechanism of action at the neuronal synapse.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Doxepin - Wikipedia [en.wikipedia.org]
- 3. Doxepin (Insomnia): MedlinePlus Drug Information [medlineplus.gov]
- 4. droracle.ai [droracle.ai]
- 5. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Therapeutic rationale for low dose doxepin in insomnia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A template for the authoring of statistical analysis plans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quanticate.com [quanticate.com]
- 9. tropmedres.ac [tropmedres.ac]
- 10. Efficacy and Safety of Doxepin 1 mg, 3 mg, and 6 mg in Adults with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxepin for insomnia: Dosage, side effects, FAQ, and more [medicalnewstoday.com]
- 12. Double-blind comparative trials of fluoxetine and doxepin in geriatric patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Doxepin Hydrochloride: A Guide for Laboratory Professionals
The proper disposal of Doxepin Hydrochloride is crucial for maintaining laboratory safety, ensuring environmental protection, and complying with regulatory standards. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and effectively. Adherence to these protocols is vital to minimize occupational exposure and prevent environmental contamination.[1]
Hazard Identification and Classification
This compound is classified as a toxic organic solid.[2] Understanding its hazard profile is the first step in ensuring safe handling and disposal.
| Data Point | Classification/Value | Source |
| UN Number | UN2811 | [2] |
| Proper Shipping Name | Toxic solids, organic, n.o.s. (this compound) | [2] |
| Hazard Class | 6.1 | [2] |
| Packing Group | III | [2] |
| Oral LDLo (human) | 90 mg/kg | [3] |
| Oral LD50 (rat) | 147 mg/kg | [3][4] |
| Oral LD50 (mouse) | 180 mg/kg | [3] |
Disposal and Handling Protocols
The following protocols outline the necessary steps for the safe handling and disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE)
Before handling this compound in any form (pure substance, solutions, or waste), it is imperative to wear appropriate personal protective equipment to prevent skin and eye contact, and inhalation.[5][6]
-
Gloves: Wear protective nitrile rubber gloves.[4]
-
Eye Protection: Use safety glasses or goggles.[6]
-
Lab Coat: A lab coat or other protective clothing should be worn.[5]
-
Respiratory Protection: If there is a risk of generating dust, use a suitable dust mask or work in a well-ventilated area, such as a chemical fume hood.[5][6]
2. Procedure for Unused or Expired this compound
Unused or expired this compound must be treated as chemical waste and disposed of through an approved waste disposal plant.[5] Do not discharge it into sewers or waterways.[3]
-
Segregation: Keep this compound waste separate from other waste streams to avoid chemical reactions.
-
Containerization: Place the waste in a clearly labeled, sealed, and appropriate container for chemical waste.[3]
-
Documentation: Maintain a log of the waste generated, including the name of the chemical, quantity, and date of disposal.
3. Spill Cleanup Procedure
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuation: For large spills, evacuate non-essential personnel from the affected area.[1][6]
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Contain the source of the spill if it is safe to do so.[1]
-
Cleanup:
-
Decontamination: Thoroughly clean the spill area.[1]
4. Waste Container Labeling and Storage
Proper labeling and storage of waste are critical for safety and regulatory compliance.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the name "this compound."
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers.[5][6] Keep the container tightly closed.[6]
5. Final Disposal
The final disposal of this compound waste must be conducted in accordance with all applicable federal, state, and local regulations.[2][7][8]
-
Professional Disposal Service: Arrange for the collection and disposal of the waste by a licensed hazardous waste management company.
-
Incineration: Incineration is a recommended method for the disposal of pharmaceutical waste.[8][9]
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all institutional and regulatory requirements.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. vionausa.com [vionausa.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. ajantapharmausa.com [ajantapharmausa.com]
- 9. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Doxepin Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Doxepin Hydrochloride, including detailed operational and disposal plans. Adherence to these procedural, step-by-step guidelines is critical for minimizing risk and ensuring operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, particularly in bulk or when there is a potential for dust generation, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Impervious gloves (e.g., rubber gloves). | To prevent skin contact with the drug product.[1][2] |
| Eye Protection | Safety glasses with side shields or goggles.[1][3] | To protect eyes from dust and potential splashes.[1] |
| Respiratory Protection | A suitable dust mask or an appropriate respirator should be used if ventilation is inadequate or dust is likely to be generated.[3][4] | To prevent inhalation of airborne particles. |
| Body Protection | Protective clothing to prevent skin exposure.[3][5] | To avoid contact of the chemical with the skin.[5] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area. For bulk processing operations, the use of a chemical fume hood is recommended.[5]
-
Avoid generating airborne dust.[1][4] If tablets or capsules are crushed or broken, take extra precautions to avoid breathing dust and prevent contact with eyes, skin, and clothing.[1][4]
-
Wash hands and any exposed skin thoroughly after handling.[5][6]
-
Do not eat, drink, or smoke in areas where this compound is handled.[5][6]
Storage:
-
Store in a tightly closed, light-resistant container in a dry, cool, and well-ventilated place.[1][5][7]
-
Keep the substance away from heat, sparks, and open flames as it may be combustible at high temperatures.[6][7]
Emergency Procedures
In the event of an accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water. Use soap. Seek medical attention.[1][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention or call a poison control center.[4][5][7]
Disposal Plan
All waste materials containing this compound must be handled as hazardous waste and disposed of in accordance with federal, state, and local regulations.[1][5][7]
-
Place waste in an appropriately labeled, sealed container.[1][4]
-
It is recommended that waste minimization be practiced.[1]
-
Consult with environmental health and safety professionals for specific institutional guidelines.
Spill Response Workflow
A spill of this compound should be managed promptly and safely. The following diagram outlines the logical workflow for responding to a spill.
Caption: Workflow for Safe this compound Spill Response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
